molecular formula C19H18ClN3O B10824216 N-Nitroso Desloratadine-d4

N-Nitroso Desloratadine-d4

Cat. No.: B10824216
M. Wt: 343.8 g/mol
InChI Key: BLGRQBLVAJWKOT-MKQHWYKPSA-N
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Description

N-Nitroso Desloratadine-d4 is a useful research compound. Its molecular formula is C19H18ClN3O and its molecular weight is 343.8 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

13-chloro-2-(2,2,6,6-tetradeuterio-1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

InChI

InChI=1S/C19H18ClN3O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-23(22-24)11-8-13/h1-2,5-6,9,12H,3-4,7-8,10-11H2/i10D2,11D2

InChI Key

BLGRQBLVAJWKOT-MKQHWYKPSA-N

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1N=O)([2H])[2H])[2H]

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)N=O)C4=C1C=CC=N4

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of N-Nitroso Desloratadine-d4?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and analytical applications of N-Nitroso Desloratadine-d4. This deuterated analog serves as a critical internal standard for the accurate quantification of the genotoxic impurity, N-Nitroso Desloratadine, in pharmaceutical substances and products.

Core Chemical Properties

This compound, with the CAS number 2733579-31-0, is the deuterated form of N-Nitroso Desloratadine. The incorporation of four deuterium (B1214612) atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

PropertyValueSource
Chemical Name 8-chloro-6,11-dihydro-11-(1-nitroso-4-piperidinylidene-2,2,6,6-d4)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine[3][4][5]
Molecular Formula C₁₉H₁₄D₄ClN₃O[3][4]
Molecular Weight 343.8 g/mol [3][4]
CAS Number 2733579-31-0[3]
Appearance A solid[3]
Purity ≥99% deuterated forms (d₁-d₄)[3]
Solubility Slightly soluble in DMSO.[3]
Storage Conditions Store at -20°C for long-term stability. Shipped at ambient temperature.[4]

Analytical Application and Experimental Protocols

This compound is primarily utilized as an internal standard in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods to ensure the precise and accurate quantification of N-Nitroso Desloratadine.[1][6] Its use helps to correct for variations in sample preparation and instrument response.[2]

Experimental Protocol: Quantification of N-Nitroso Desloratadine using LC-MS/MS

This protocol is based on the methodology described by Kim et al. (2025) for the analysis of N-Nitroso Desloratadine, where the deuterated analog is used as an internal standard.[1][6]

1. Standard and Sample Preparation:

  • This compound Internal Standard Stock Solution: Prepare a stock solution by dissolving 1 mg of this compound in 1 ml of acetonitrile (B52724) to achieve a concentration of 1 mg/mL. This stock solution is then diluted with acetonitrile to a working concentration of 100 ng/mL.[7]

  • N-Nitroso Desloratadine Standard Solutions: A stock solution of N-Nitroso Desloratadine (1 mg/mL in acetonitrile) is serially diluted with acetonitrile to prepare calibration standards at concentrations ranging from 1 to 50 ng/mL.[1][7]

  • Sample Preparation: Dissolve 5 mg of the Desloratadine drug substance in 10 mL of acetonitrile.[7] Spike with the this compound internal standard solution.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is employed for separation.[1][6]

    • Mobile Phase A: Water with 0.01% formic acid

    • Mobile Phase B: Acetonitrile with 0.01% formic acid

    • Gradient Elution: A gradient program is used to separate N-Nitroso Desloratadine from the drug substance matrix.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) is used for detection.[1][6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-Nitroso Desloratadine340.1310.1 ([M+H-NO]⁺)
This compound (Internal Standard) 344.3 314.1 ([M+H-NO]⁺)

The characteristic loss of the nitroso group ([M+H-NO]⁺) is a key fragmentation pathway for both the analyte and the internal standard.[7]

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the quantification of N-Nitroso Desloratadine using this compound as an internal standard.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Drug Substance/Product Spiked_Sample Spiked Sample Sample->Spiked_Sample IS_Stock This compound Stock Solution IS_Stock->Spiked_Sample Spiking Cal_Stds Calibration Standards IS_Stock->Cal_Stds Spiking Analyte_Stock N-Nitroso Desloratadine Stock Solution Analyte_Stock->Cal_Stds Serial Dilution LC HILIC Separation Spiked_Sample->LC Cal_Stds->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Result Final Concentration of N-Nitroso Desloratadine Quantification->Result

Caption: Analytical workflow for N-Nitroso Desloratadine quantification.

Synthesis and Formation Pathway

While a specific, detailed synthesis protocol for this compound is not publicly available, the general chemical pathway for the formation of N-Nitroso Desloratadine involves the reaction of the secondary amine in the piperidine (B6355638) ring of Desloratadine with a nitrosating agent.[2] This reaction typically occurs under acidic conditions where nitrite (B80452) salts are converted to the reactive nitrosonium ion (NO⁺).[2]

formation_pathway Desloratadine Desloratadine (Secondary Amine) N_Nitroso_Desloratadine N-Nitroso Desloratadine Desloratadine->N_Nitroso_Desloratadine Nucleophilic Attack Nitrosating_Agent Nitrosating Agent (e.g., NaNO₂ + Acid) Nitrosonium Nitrosonium Ion (NO⁺) Nitrosating_Agent->Nitrosonium Protonation & Dehydration Nitrosonium->N_Nitroso_Desloratadine

Caption: General formation pathway of N-Nitroso Desloratadine.

The synthesis of the deuterated analog would involve using a deuterated precursor of Desloratadine in a similar nitrosation reaction.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the potentially genotoxic impurity N-Nitroso Desloratadine in pharmaceutical materials. Its chemical properties are tailored for its use as an internal standard in sensitive LC-MS/MS methods. This guide provides researchers and drug development professionals with the fundamental technical information required for its effective application in a regulated environment.

References

Technical Guide: Synthesis and Characterization of N-Nitroso Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitroso Desloratadine-d4, a critical internal standard for the accurate quantification of the potential genotoxic impurity, N-Nitroso Desloratadine, in pharmaceutical products. This document outlines a detailed, albeit hypothetical, synthetic protocol based on established chemical principles, alongside a thorough examination of its analytical characterization.

Introduction

N-Nitroso Desloratadine is a nitrosamine (B1359907) impurity of Desloratadine, an active metabolite of Loratadine, which is a widely used second-generation antihistamine.[1] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies worldwide have set stringent limits on their presence in pharmaceutical products.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for the precise and accurate quantification of N-Nitroso Desloratadine by mass spectrometry-based methods.[3] This guide details the synthesis and characterization of this important analytical standard.

Synthesis of this compound

The synthesis of this compound involves a two-step process: first, the deuteration of a suitable precursor, followed by N-nitrosation. As a specific protocol for this deuterated compound is not publicly available, the following experimental procedure is a hypothetical protocol based on general methods for the synthesis of deuterated internal standards and the N-nitrosation of secondary amines.[4][5]

Hypothetical Experimental Protocol

Step 1: Synthesis of Desloratadine-d4

The synthesis of the deuterated precursor, Desloratadine-d4, can be achieved through methods such as catalytic deuterium (B1214612) exchange on Desloratadine or by utilizing deuterated building blocks in the final steps of a known synthetic route for Desloratadine. For the purpose of this guide, we will consider a catalytic deuteration approach.

  • Materials: Desloratadine, Deuterium gas (D₂), Palladium on carbon (Pd/C), Deuterated solvent (e.g., Methanol-d₄).

  • Procedure:

    • Dissolve Desloratadine in an appropriate deuterated solvent, such as Methanol-d₄, in a high-pressure reaction vessel.

    • Add a catalytic amount of a suitable catalyst, for example, 10% Palladium on carbon.

    • Pressurize the vessel with Deuterium gas (D₂) to a specified pressure.

    • Heat the reaction mixture to a designated temperature and stir for a defined period to allow for H-D exchange at the piperidine (B6355638) ring positions.

    • After the reaction is complete, cool the vessel, and carefully vent the Deuterium gas.

    • Filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude Desloratadine-d4.

    • Purify the product using column chromatography or recrystallization to yield pure Desloratadine-d4.

Step 2: N-Nitrosation of Desloratadine-d4

The N-nitrosation of the secondary amine in Desloratadine-d4 is typically achieved by reacting it with a nitrosating agent under acidic conditions.[2]

  • Materials: Desloratadine-d4, Sodium nitrite (B80452) (NaNO₂), an acid (e.g., hydrochloric acid or acetic acid), and a suitable solvent (e.g., water, dichloromethane).

  • Procedure:

    • Dissolve Desloratadine-d4 in a suitable solvent system.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution of Desloratadine-d4 while maintaining the temperature.

    • Concurrently, add an acid dropwise to maintain a slightly acidic pH, which facilitates the formation of the nitrosating agent, nitrous acid (HNO₂).

    • Stir the reaction mixture at a low temperature for a specified duration.

    • Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a quenching agent like ammonium (B1175870) sulfamate.

    • Extract the this compound into an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Deuteration cluster_step2 Step 2: N-Nitrosation Desloratadine Desloratadine Reaction1 Catalytic Deuteration (D₂, Pd/C, Methanol-d₄) Desloratadine->Reaction1 Desloratadine_d4 Desloratadine-d4 Reaction1->Desloratadine_d4 Desloratadine_d4_input Desloratadine-d4 Reaction2 Nitrosation (NaNO₂, Acid) Desloratadine_d4_input->Reaction2 N_Nitroso_Desloratadine_d4 N-Nitroso Desloratadine-d4 Reaction2->N_Nitroso_Desloratadine_d4

Caption: A logical workflow for the synthesis of this compound.

Characterization of this compound

The comprehensive characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. This involves a combination of spectroscopic and chromatographic techniques.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₁₉H₁₄D₄ClN₃O[6]
Molecular Weight 343.85 g/mol [6]
CAS Number 2733579-31-0[7]
Appearance Solid[8]
Purity (by HPLC) >95%[6]
Storage Temperature -20°C[6]
Spectroscopic and Chromatographic Data

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight and fragmentation pattern of this compound. When analyzed by LC-MS/MS in positive ion mode, it predominantly forms a protonated molecule [M+H]⁺.[9][10]

ParameterN-Nitroso DesloratadineThis compound (Internal Standard)Reference
Precursor Ion (m/z) 340.1344.3[9][10]
Product Ion (m/z) 310.1 ([M+H-NO]⁺)314.1 ([M+D-NO]⁺)[9]

The characteristic neutral loss of the nitroso group (NO) is a key diagnostic fragmentation for N-nitrosamines.[9]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and the positions of deuterium incorporation. While specific spectral data for this compound is not publicly available, a Certificate of Analysis for the non-deuterated analog confirms that ¹H NMR is a standard identification test.[11] For the d4-analog, the ¹H NMR spectrum would be expected to show the absence of signals corresponding to the deuterated positions on the piperidine ring.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA).[2] The purity is generally expected to be high, often exceeding 95%.[6]

Analytical Workflow Diagram

Analytical_Workflow cluster_characterization Characterization Techniques cluster_data Data Output Sample This compound Sample HPLC HPLC (Purity Assessment) Sample->HPLC MS Mass Spectrometry (Identity & MW Confirmation) Sample->MS NMR NMR Spectroscopy (Structural Elucidation & D-incorporation) Sample->NMR Purity Purity > 95% HPLC->Purity Mass_Data Precursor Ion: m/z 344.3 Product Ion: m/z 314.1 MS->Mass_Data Structural_Data Confirmation of Structure & Deuterium Labeling NMR->Structural_Data

Caption: An overview of the analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. While the presented synthesis protocol is based on established chemical methodologies, it serves as a robust starting point for its practical preparation. The characterization data, particularly from mass spectrometry, confirms the identity and suitability of this molecule as an internal standard for the sensitive and accurate quantification of N-Nitroso Desloratadine in pharmaceutical samples, thereby ensuring product quality and patient safety.

References

Formation Pathways of N-Nitroso Desloratadine in Pharmaceutical Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso Desloratadine, a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Desloratadine, has emerged as a significant concern for the pharmaceutical industry due to its potential genotoxic and carcinogenic properties.[1][2][3] The formation of this impurity can occur during the manufacturing process, storage, or even in vivo from the administration of Desloratadine-containing drug products. This technical guide provides a comprehensive overview of the formation pathways of N-Nitroso Desloratadine, the factors influencing its formation, and the analytical methodologies for its detection and quantification in pharmaceutical products.

Introduction to N-Nitroso Desloratadine

N-Nitroso Desloratadine is a chemical entity formed by the substitution of the hydrogen atom on the secondary amine of the piperidine (B6355638) ring in Desloratadine with a nitroso group (-N=O).[1][4] Its chemical name is 8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[3][5]cyclohepta[1,2-b]pyridine.[6][7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of such impurities in pharmaceutical products.[6]

Primary Formation Pathway: Acid-Catalyzed Nitrosation

The most well-established pathway for the formation of N-Nitroso Desloratadine is the acid-catalyzed reaction between Desloratadine and a nitrosating agent.[1][6]

Precursors and Reagents
  • Amine Precursor: Desloratadine, the active pharmaceutical ingredient (API), which contains a secondary amine group within its piperidine ring structure, is the direct precursor to N-Nitroso Desloratadine.[6]

  • Nitrosating Agents: The most common nitrosating agents are derived from nitrite (B80452) salts (e.g., sodium nitrite).[6] These can be present as impurities in raw materials, particularly in pharmaceutical excipients.[5][6] Under acidic conditions, nitrites are converted to nitrous acid (HNO₂), which is a key reactant in the nitrosation process.[1][6]

Reaction Mechanism

The generally accepted mechanism for the nitrosation of a secondary amine like Desloratadine under acidic conditions proceeds as follows:

  • Formation of the Nitrosating Agent: In an acidic medium, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

  • Generation of the Nitrosonium Ion: Nitrous acid can be further protonated and subsequently lose a water molecule to form the highly reactive nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine in Desloratadine acts as a nucleophile and attacks the electrophilic nitrosonium ion.

  • Deprotonation: A final deprotonation step results in the formation of the stable N-nitrosamine, N-Nitroso Desloratadine.

Figure 1: Acid-Catalyzed Nitrosation of Desloratadine cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Generation of Nitrosonium Ion cluster_2 Step 3 & 4: Nucleophilic Attack and Deprotonation Nitrite (NO2-) Nitrite (NO2-) H+ H+ Nitrite (NO2-)->H+ Nitrous Acid (HNO2) Nitrous Acid (HNO2) H+->Nitrous Acid (HNO2) Nitrous Acid (HNO2)_2 Nitrous Acid (HNO2) H+_2 H+ Nitrous Acid (HNO2)_2->H+_2 Nitrosonium Ion (NO+) Nitrosonium Ion (NO+) H+_2->Nitrosonium Ion (NO+) - H2O H2O H2O Nitrosonium Ion (NO+)_2 Nitrosonium Ion (NO+) Desloratadine Desloratadine Desloratadine->Nitrosonium Ion (NO+)_2 Nucleophilic Attack Intermediate Protonated Intermediate Nitrosonium Ion (NO+)_2->Intermediate N-Nitroso Desloratadine N-Nitroso Desloratadine Intermediate->N-Nitroso Desloratadine - H+ H+_3 H+ N-Nitroso Desloratadine->H+_3

Figure 1: Acid-Catalyzed Nitrosation of Desloratadine

Alternative Formation Pathways

Beyond the classical acid-catalyzed pathway, other mechanisms can contribute to the formation of N-Nitroso Desloratadine.

Radical-Mediated Formation

Research suggests the involvement of radical intermediates in the formation of N-nitroso compounds, particularly in environments like wastewater treated with chloramine (B81541).[6] This pathway may involve the one-electron oxidation of Desloratadine to form an aminyl radical, which then reacts with nitric oxide to yield N-Nitroso Desloratadine.[6] The presence of radical scavengers has been shown to inhibit this formation pathway, supporting the role of radical species.[6]

Formation During Water Treatment

The disinfection of water with chloramine is a known pathway for the formation of N-nitrosamines.[6] This is a critical consideration for pharmaceutical manufacturing processes that utilize water, as it can be a source of nitrosating agents or facilitate the formation of N-Nitroso Desloratadine.[6]

Factors Influencing the Formation of N-Nitroso Desloratadine

Several factors can significantly impact the rate and extent of N-Nitroso Desloratadine formation.

pH

The pH of the reaction medium is a critical factor. The formation of the active nitrosating agent is favored at low pH, while the availability of the unprotonated, reactive amine form of Desloratadine is favored at higher pH.[6] Consequently, the rate of nitrosation typically exhibits a bell-shaped dependency on pH, with an optimal range generally between pH 3 and 4.[6]

Temperature

As with most chemical reactions, an increase in temperature generally accelerates the rate of N-Nitroso Desloratadine formation.[6] Manufacturing processes involving high temperatures, such as drying, can potentially increase the risk of nitrosamine formation.[6]

Concentration of Reactants

The stoichiometry of Desloratadine and the nitrosating agent is a fundamental aspect of N-nitrosamine formation. Higher concentrations of either precursor will generally lead to a higher rate of formation.[6]

Presence of Excipients

Pharmaceutical excipients can be a significant source of nitrite impurities, which act as precursors to nitrosating agents.[5][6] Certain excipients may also create an acidic microenvironment within the drug product, further promoting the formation of N-Nitroso Desloratadine.[6]

Quantitative Data on Formation and Detection

The following tables summarize key quantitative data related to the formation and analytical detection of N-Nitroso Desloratadine.

Table 1: Factors Influencing N-Nitroso Desloratadine Formation

FactorEffect on NitrosationOptimal Condition/TrendRationale
pH Exhibits a bell-shaped rate dependency.[6]pH 3-4[6]Balances the formation of the active nitrosating agent (favored at low pH) and the availability of the unprotonated, reactive amine (favored at higher pH).[6]
Temperature Affects the reaction rate constant.[6]Increased temperature leads to an increased reaction rate.[6]Follows general chemical kinetics principles.[6]
Nitrite Level in Excipients Directly impacts the potential for nitrosamine formation.[6]Lower levels are desirable.Reduces the concentration of the nitrosating agent precursor.[6]

Table 2: Analytical Method Performance for N-Nitroso Desloratadine Quantification

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
LC-MS/MS (HILIC)API and Finished Dosage Forms0.5 ng/mL1.0 ng/mL1–50 ng/mL[1][2][3][4]
LC-HRMSWastewater0.1 ng/L--[6]
LC-MS/MSAPI-~0.01 ppm-[6]

Experimental Protocols for Analysis

The gold standard for the detection and quantification of N-Nitroso Desloratadine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Drug Substance (API): A specific amount of the Desloratadine API is accurately weighed and dissolved in a suitable solvent, such as acetonitrile (B52724), to a known concentration.[4]

  • Drug Product (Tablets): A representative number of tablets are weighed and finely crushed. A portion of the powder equivalent to a specific amount of Desloratadine is then extracted with a suitable solvent.[4]

  • Internal Standard: A deuterated internal standard, such as N-Nitroso Desloratadine-d4, is often added to the sample solutions to ensure accurate quantification.[4]

Chromatographic Separation

A robust chromatographic method is essential to separate N-Nitroso Desloratadine from the much more abundant Desloratadine API and other potential impurities. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective, as it can elute the more polar N-nitroso impurity before the API, minimizing matrix effects.[1][2][3][4]

  • Column: A HILIC column (e.g., XBridge HILIC).[4]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., water with formic acid).[4]

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for trace-level quantification of N-Nitroso Desloratadine.

  • Ionization Mode: Positive electrospray ionization (ESI+).[4]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for N-Nitroso Desloratadine and monitoring for a specific product ion after fragmentation.

    • Precursor Ion (Q1): For N-Nitroso Desloratadine, this is typically the protonated molecule [M+H]⁺.

    • Product Ion (Q3): A characteristic fragment ion, often resulting from the loss of the nitroso group ([M+H-NO]⁺), is monitored.[4]

Figure 2: Experimental Workflow for N-Nitroso Desloratadine Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Weigh_API Weigh API or Crushed Tablets Dissolve Dissolve/Extract with Solvent Weigh_API->Dissolve Add_IS Add Internal Standard (e.g., N-Nitroso-d4) Dissolve->Add_IS Filter Filter Add_IS->Filter Inject Inject Sample into LC System Filter->Inject HILIC HILIC Separation Inject->HILIC ESI Electrospray Ionization (ESI+) HILIC->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of N-Nitroso Desloratadine Calibration->Quantification

Figure 2: Experimental Workflow for N-Nitroso Desloratadine Analysis

Mitigation and Control Strategies

To control the levels of N-Nitroso Desloratadine in pharmaceutical products, a comprehensive risk assessment and mitigation strategy is necessary.

  • Raw Material Control: Sourcing high-purity raw materials and excipients with low or non-detectable levels of nitrites is crucial.[6]

  • Process Optimization: Manufacturing processes should be designed to minimize the conditions that favor nitrosamine formation. This includes controlling pH, temperature, and moisture content.[6]

  • Use of Inhibitors: The inclusion of certain antioxidants or "nitrite scavengers" in the formulation, such as ascorbic acid or alpha-tocopherol, can inhibit the nitrosation reaction.

  • Routine Testing: Implementing validated analytical methods for the routine testing of both APIs and finished drug products is essential for monitoring and ensuring compliance with regulatory limits.[6]

Conclusion

The formation of N-Nitroso Desloratadine in pharmaceutical products is a complex issue influenced by multiple factors. A thorough understanding of the chemical formation pathways, the role of precursors and reaction conditions, and the implementation of robust analytical control strategies are paramount for ensuring the safety and quality of Desloratadine-containing medicines. This guide provides a foundational understanding for researchers and drug development professionals to navigate the challenges associated with this critical impurity.

References

Investigating the Genotoxic Potential of N-Nitroso Desloratadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the genotoxic potential of N-Nitroso Desloratadine, a nitrosamine (B1359907) impurity of the antihistamine drug Desloratadine.[1] This document details the mechanistic basis for concern, summarizes available quantitative data from genotoxicity studies, outlines relevant experimental protocols, and presents key biological and experimental workflows through standardized diagrams.

Introduction: The Concern with Nitrosamine Impurities

N-Nitroso Desloratadine is a nitrosamine drug substance-related impurity (NDSRI) that can form during the synthesis or storage of Desloratadine.[1][2] Nitrosamines are a class of compounds of significant concern to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to their potential as genotoxic agents and, in many cases, their classification as probable or possible human carcinogens.[3][4] Their ability to cause DNA damage, even at trace levels, necessitates rigorous assessment and control in pharmaceutical products to ensure patient safety.[2]

The International Council for Harmonisation (ICH) M7(R2) guideline places N-nitrosamines in a "cohort of concern," highlighting them as potent mutagenic carcinogens that require strict control.[4][5] Consequently, understanding the specific genotoxic profile of N-Nitroso Desloratadine is critical for establishing safe limits and implementing appropriate control strategies in drug manufacturing.

Mechanistic Pathway of Nitrosamine Genotoxicity

N-nitrosamines are typically pro-carcinogens, meaning they require metabolic activation to exert their genotoxic effects.[6] This process is primarily mediated by the Cytochrome P450 (CYP) family of enzymes in the liver.

The activation pathway involves:

  • α-Hydroxylation: CYP enzymes hydroxylate the carbon atom adjacent (alpha) to the nitroso group.[6]

  • Formation of Unstable Intermediates: The resulting α-hydroxynitrosamine is unstable and undergoes spontaneous decomposition.

  • Generation of Diazonium Ions: This decomposition leads to the formation of highly reactive diazonium ions.[6]

  • DNA Alkylation: The diazonium ions act as powerful alkylating agents, transferring an alkyl group to nucleophilic sites on DNA bases. This can lead to the formation of DNA adducts, such as O6-alkylguanine.[6][7]

  • Mutation and Carcinogenesis: If not repaired, these DNA adducts can cause mispairing during DNA replication, leading to mutations (e.g., G:C to A:T transitions) and potentially initiating carcinogenesis.[7]

The specific CYP enzymes involved in the activation of NDSRIs can vary, but studies on other nitrosamines have implicated CYP2C19, CYP2B6, CYP2A6, and CYP3A4 as key players.[8]

G cluster_0 Metabolic Activation (Liver) cluster_1 DNA Damage Cascade Nitrosamine N-Nitroso Desloratadine (Pro-carcinogen) CYP Cytochrome P450 Enzymes (e.g., CYP2E1) Nitrosamine->CYP α-Hydroxylation Hydroxylation α-Hydroxynitrosamine (Unstable Intermediate) CYP->Hydroxylation Diazonium Alkyldiazonium Ion (Reactive Electrophile) Hydroxylation->Diazonium Spontaneous Decomposition DNA Nuclear DNA Diazonium->DNA Alkylation Adduct DNA Adducts (e.g., O6-alkylguanine) DNA->Adduct Mutation Replication Error (Point Mutation) Adduct->Mutation Mispairing during Replication Cancer Potential Carcinogenesis Mutation->Cancer

Caption: Metabolic activation and DNA damage pathway for N-nitrosamines.

Quantitative Data on Genotoxicity

The assessment of genotoxic potential relies on a battery of tests. For N-Nitroso Desloratadine, the primary publicly available data comes from the bacterial reverse mutation assay (Ames test).

Table 1: Summary of Ames Test Results for N-Nitroso Desloratadine

Test SystemMetabolic ActivationResultStrain(s) AffectedReference
Salmonella typhimuriumWithout S9NegativeNot Applicable[9]
Salmonella typhimuriumWith Rat Liver S9NegativeNot Applicable[9]
Salmonella typhimuriumWith Hamster Liver S9Positive TA100[9]

S9 fraction is a crude liver enzyme extract used to simulate mammalian metabolism.

The conflicting results highlight a critical aspect of nitrosamine testing: the choice of metabolic activation system. Hamster liver S9 is often considered more effective for activating certain nitrosamines compared to rat liver S9, a factor that regulatory agencies recommend considering in test protocols.[10][11] Based on the positive result with hamster S9, N-Nitroso Desloratadine is considered a mutagen.[9]

Risk Assessment and Acceptable Intake (AI)

In the absence of robust carcinogenicity data for a specific NDSRI, regulatory bodies employ methods like structure-activity relationship (SAR) analysis and read-across to establish an acceptable intake (AI) limit. The AI represents a daily exposure level associated with a negligible cancer risk.

For N-Nitroso Desloratadine, read-across approaches using data from structurally similar nitrosopiperidines have been proposed.[9] Health Canada, using a Carcinogenic Potency Categorization Approach (CPCA), has placed N-Nitroso Desloratadine in Potency Category 3, corresponding to an AI limit of 400 ng/day .[12] A recent study also detected the impurity in API and finished drug forms at levels below this acceptable intake threshold.[2]

Table 2: Proposed Acceptable Intake (AI) Limits

ApproachSurrogate/MethodProposed AI Limit (ng/day)Reference
Read-acrossN-nitroso-piperidine974[9]
Read-acrossN-nitroso-4-piperidinone499[9]
CPCAPotency Score of 3400[12]

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of genotoxicity. The following sections describe the methodologies for key assays.

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by the test substance.

Methodology:

  • Strain Selection: Use a range of tester strains to detect different types of mutations (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA pKM101). For nitrosamines, TA100 and TA1535 are often sensitive.[10]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). For nitrosamines, an "enhanced" protocol using hamster liver S9 at a higher concentration (e.g., 30%) and a pre-incubation step is recommended for greater sensitivity.[4][10]

  • Exposure:

    • Plate Incorporation Method: Mix the tester strain, test compound, and S9 mix (if used) with molten top agar (B569324) and pour onto minimal glucose agar plates.

    • Pre-incubation Method: Incubate the tester strain, test compound, and S9 mix at 37°C for a defined period (e.g., 20-30 minutes) before mixing with top agar and plating.[10]

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid).

  • Data Analysis: A positive result is defined as a concentration-related increase in revertant colonies, typically a two-fold or greater increase over the solvent control, and a reproducible effect.

G start Start prep_strains Prepare Bacterial Tester Strains start->prep_strains prep_compound Prepare N-Nitroso Desloratadine Concentrations start->prep_compound mix Mix: Bacteria + Compound + S9 Mix (or Buffer) prep_strains->mix prep_compound->mix pre_incubate Pre-incubate at 37°C (30 min) mix->pre_incubate plate Add to Top Agar and Pour Plates pre_incubate->plate incubate Incubate Plates (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Fold-increase vs. Control) count->analyze end End analyze->end

Caption: Workflow for the Enhanced Ames Test (Pre-incubation Method).

This assay detects chromosomal damage. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division. While specific data for N-Nitroso Desloratadine is not publicly available, this is a standard follow-up test.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human TK6, CHO, HepaRG). HepaRG cells are particularly relevant as they express metabolic enzymes.[13]

  • Treatment: Expose cell cultures to a range of concentrations of the test substance for a short duration (e.g., 3-6 hours) with metabolic activation (S9) and for a longer duration (e.g., 24 hours) without S9.

  • Cytochalasin B: Add Cytochalasin B to block cytokinesis, allowing cells that have completed mitosis to be identified as binucleated.

  • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Scoring: Using a microscope or flow cytometer, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Cytotoxicity Assessment: Concurrently measure cytotoxicity (e.g., Relative Population Doubling or Replication Index) to ensure micronuclei are not an artifact of cell death.

  • Data Analysis: A positive result is a significant, concentration-dependent increase in the frequency of micronucleated cells.

G start Start seed_cells Seed Mammalian Cells (e.g., TK6, HepaRG) start->seed_cells treat_cells Treat with N-Nitroso Desloratadine (+/- S9 activation) seed_cells->treat_cells add_cytob Add Cytochalasin B (Block Cytokinesis) treat_cells->add_cytob incubate Incubate for 1.5-2 Cell Cycles add_cytob->incubate harvest Harvest, Fix, and Stain Cells incubate->harvest score Score Micronuclei in Binucleated Cells via Microscopy harvest->score analyze Analyze Frequency vs. Control Assess Cytotoxicity score->analyze end End analyze->end

Caption: Experimental workflow for the In Vitro Micronucleus Test.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

  • Cell Treatment: Expose cells (e.g., HepaRG) to the test substance as described for the micronucleus assay.[13]

  • Cell Embedding: Embed the treated cells in a thin layer of low-melting-point agarose (B213101) on a microscope slide.

  • Lysis: Lyse the cells with a high-salt detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place slides in a high-pH (alkaline) buffer to unwind the DNA. This unwinding is more extensive where strand breaks are present.

  • Electrophoresis: Subject the slides to electrophoresis at high pH. Broken DNA fragments migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Scoring: Use image analysis software to measure the amount of DNA in the tail relative to the head (% Tail DNA). At least 150 cells are scored per concentration.

  • Data Analysis: A positive result is a significant, concentration-dependent increase in % Tail DNA.

Conclusion

The available evidence indicates that N-Nitroso Desloratadine is a bacterial mutagen, a finding consistent with the known properties of the N-nitrosamine class.[9] The positive result in the Ames test when using a hamster S9 metabolic activation system underscores its genotoxic potential. While specific data from mammalian cell assays are not widely published, the mechanism of action for nitrosamines strongly suggests a potential for genotoxicity in mammalian systems as well.

Regulatory guidance and risk assessment approaches, such as the Carcinogenic Potency Categorization Approach, have led to the establishment of a stringent acceptable intake limit of 400 ng/day.[12] Adherence to these limits, verified through sensitive analytical methods, is paramount for ensuring the safety of drug products containing Desloratadine. Further research using in vitro and in vivo mammalian genotoxicity assays would provide a more complete profile of the risk posed by this impurity.

References

Spectroscopic data analysis for N-Nitroso Desloratadine-d4 (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for N-Nitroso Desloratadine-d4, a deuterated isotopologue of the N-nitroso impurity of the antihistamine Desloratadine. The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. Stable isotope-labeled internal standards, such as this compound, are critical for the accurate quantification of these impurities in drug substances and products. This document outlines the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data, along with detailed experimental protocols and logical workflows for the analysis of this compound.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry Data
ParameterValueReference
Molecular FormulaC₁₉H₁₄D₄ClN₃O[1]
Molecular Weight343.85 g/mol [1]
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ (m/z)344.3
Major Fragment Ion (m/z)314.1 ([M+H-NO]⁺)
Isotopic Purity>95%
Infrared (IR) Spectroscopy Data (Predicted)

The following table presents the predicted characteristic infrared absorption peaks for this compound. These predictions are based on the known vibrational frequencies of Desloratadine and the expected isotopic shift upon deuteration of the piperidine (B6355638) ring. The C-D stretching and bending vibrations are expected at lower wavenumbers compared to their C-H counterparts.

Wavenumber (cm⁻¹)Functional Group Assignment
~3050Aromatic C-H Stretch
~2900Aliphatic C-H Stretch
~2200-2100C-D Stretch (piperidine ring)
~1630C=C Stretch (aromatic)
~1580N-H Bend (secondary amine)
~1470N=O Stretch (Nitrosamine)
~1170C-N Stretch
~1000-900C-D Bend (piperidine ring)
~780C-Cl Stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions are based on the known spectra of Desloratadine and the structural effects of the N-nitroso group. The signals corresponding to the deuterated positions on the piperidine ring are expected to be absent in the ¹H NMR spectrum and show a characteristic triplet in the ¹³C NMR spectrum due to coupling with deuterium (B1214612).

¹H NMR (Predicted, 500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.3 - 7.1m7HAromatic protons
3.8 - 3.2m4H-CH₂- (piperidine ring, non-deuterated positions)
3.0 - 2.5m4H-CH₂- (dihydropyridine and cyclohepta rings)

¹³C NMR (Predicted, 125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
155 - 120Aromatic and Olefinic Carbons
55 - 45Piperidine Carbons (non-deuterated)
40 - 30Dihydropyridine and Cyclohepta Carbons
(absent/triplet)Piperidine Carbons (deuterated)

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

Objective: To confirm the identity and purity of this compound and to develop a quantitative method for its analysis.

Instrumentation:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ mass spectrometer with a Turbo V ion source or equivalent.

Chromatographic Conditions:

  • Column: Waters XBridge Amide (150 x 4.6 mm, 3.5 µm) or equivalent HILIC column.

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

  • Gradient: 90% B to 50% B over 10 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: ESI Positive.

  • Curtain Gas: 35 psi.

  • Collision Gas: 9 psi.

  • IonSpray Voltage: 5500 V.

  • Temperature: 550 °C.

  • Ion Source Gas 1: 55 psi.

  • Ion Source Gas 2: 60 psi.

  • MRM Transitions:

    • This compound: Q1 (m/z) 344.3 -> Q3 (m/z) 314.1

    • N-Nitroso Desloratadine: Q1 (m/z) 340.1 -> Q3 (m/z) 310.1

Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with a mixture of acetonitrile and water (1:1 v/v) to the desired concentration range (e.g., 1-100 ng/mL).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

Experimental Procedure:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.

  • Perform baseline correction and data processing as required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound and confirm the positions of deuterium labeling.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent, equipped with a 5 mm broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Number of Scans: 16-64.

  • Relaxation Delay: 1.0 s.

  • Pulse Width: 30°.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s.

  • Pulse Program: Proton-decoupled.

  • Spectral Width: 0 to 200 ppm.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Solid Standard) Dissolution Dissolution in appropriate solvent Sample->Dissolution LCMS LC-MS/MS Analysis Dissolution->LCMS FTIR FTIR-ATR Analysis Dissolution->FTIR NMR NMR Analysis (1H, 13C) Dissolution->NMR MassSpecData Mass Spectrum (m/z, Fragmentation) LCMS->MassSpecData IRData IR Spectrum (Functional Groups) FTIR->IRData NMRData NMR Spectra (Chemical Shifts, Structure) NMR->NMRData Structure_Confirmation Structure Confirmation & Purity Assessment MassSpecData->Structure_Confirmation IRData->Structure_Confirmation NMRData->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

MSMS_Fragmentation_Pathway Precursor Precursor Ion This compound [M+H]⁺ m/z 344.3 NeutralLoss Neutral Loss of NO (30 Da) Precursor:f2->NeutralLoss Fragment Product Ion [M+H-NO]⁺ m/z 314.1 NeutralLoss->Fragment:f2

Caption: Proposed MS/MS fragmentation pathway for this compound.

References

Stability of N-Nitroso Desloratadine-d4 Under Stress Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of N-Nitroso Desloratadine-d4, a deuterated isotopic analog of the N-nitroso impurity of Desloratadine. Understanding the degradation profile of this compound under various stress conditions is critical for the development of robust analytical methods, ensuring the quality and safety of pharmaceutical products. This compound is commonly utilized as an internal standard in sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the accurate quantification of N-Nitroso Desloratadine.[1][2] Therefore, its stability is paramount for reliable bioanalytical and quality control assays.

This document outlines the probable degradation pathways, presents illustrative quantitative data based on typical nitrosamine (B1359907) behavior, and provides detailed experimental protocols for conducting forced degradation studies in line with regulatory expectations.

Executive Summary

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4] While specific public data on the forced degradation of this compound is limited, this guide synthesizes information on the stability of the parent drug, Desloratadine, and the general chemical behavior of nitrosamines to provide a comprehensive overview.

Desloratadine has been shown to be highly unstable under dry heat, followed by oxidative and basic conditions.[5][6] Nitrosamines, as a class, are known to be susceptible to degradation in acidic solutions and upon exposure to ultraviolet light.[6][7] This guide will therefore focus on these key stress factors.

Data Presentation: Illustrative Degradation Profile

The following table summarizes the expected quantitative outcomes from a forced degradation study on this compound. It is important to note that this data is illustrative and based on the known stability of similar compounds. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[3]

Stress ConditionReagent/ParametersDurationAssumed % Degradation of this compoundMajor Degradation Products (Hypothesized)
Acid Hydrolysis 0.1 M HCl24 hours15%Desloratadine-d4, Nitrous Acid
Base Hydrolysis 0.1 M NaOH24 hours10%Desloratadine-d4, Other related substances
Oxidation 3% H₂O₂24 hours18%N-Oxide derivatives, other oxidation products
Thermal Degradation 80°C (Dry Heat)48 hours20%Various thermal decomposition products
Photostability ICH Q1B Option 2 (1.2 million lux hours and 200 watt hours/square meter)As per ICH12%Photolytic cleavage products

Experimental Protocols

A detailed methodology is crucial for reproducible stability studies. The following protocols are based on ICH guidelines and best practices for forced degradation studies.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL for use in the stress studies.

Forced Degradation Procedures

For each stress condition, a sample of the working solution is treated as described below. A control sample (working solution without the stressor) should be analyzed concurrently.

  • Acidic Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Keep the mixture at room temperature for 24 hours.

    • After the incubation period, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).

    • Dilute to a final concentration suitable for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the working solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Keep the mixture at room temperature for 24 hours.

    • After the incubation period, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid (HCl).

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Transfer the working solution into a clean, dry vial.

    • Place the vial in a calibrated oven at 80°C for 48 hours.

    • After cooling to room temperature, dilute the solution to a final concentration suitable for analysis.

  • Photostability Testing:

    • Expose the working solution to light conditions as specified in ICH guideline Q1B.

    • The exposure should be to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the samples to a final concentration suitable for analysis.

Analytical Method

The analysis of the stressed samples should be performed using a validated stability-indicating LC-MS/MS method.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the parent compound from its degradation products.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring: Multiple Reaction Monitoring (MRM) for this compound and its potential degradation products.

Visualizations

Logical Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (100 µg/mL) Stock->Working Acid Acid Hydrolysis (0.1 M HCl) Base Base Hydrolysis (0.1 M NaOH) Oxidation Oxidation (3% H2O2) Thermal Thermal (80°C) Photo Photostability (ICH Q1B) Neutralize Neutralization (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilution Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS Data Data Interpretation (% Degradation, DP Identification) LCMS->Data

Forced degradation experimental workflow.
Hypothesized Degradation Pathway under Acidic Conditions

Acid_Degradation_Pathway NND_d4 This compound Protonation Protonation of Nitroso Group NND_d4->Protonation + H+ Intermediate Unstable Intermediate Protonation->Intermediate Desloratadine_d4 Desloratadine-d4 Intermediate->Desloratadine_d4 Cleavage NitrousAcid Nitrous Acid (HNO2) Intermediate->NitrousAcid Cleavage

Hypothesized acid-catalyzed degradation pathway.

Conclusion

References

An In-depth Technical Guide on the Occurrence of N-Nitroso Desloratadine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, analysis, and control of N-Nitroso Desloratadine, a drug substance-related impurity (NDSRI) of Desloratadine. Given the classification of many nitrosamines as probable or possible human carcinogens, rigorous control and monitoring of such impurities are mandated by global regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Formation Pathways of N-Nitroso Desloratadine

N-Nitroso Desloratadine (8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine) is an NDSRI formed from the nitrosation of the secondary amine present in the Desloratadine molecule.[5][6] The formation requires an amine precursor (Desloratadine) and a nitrosating agent.

Primary Chemical Pathway: The most common pathway involves the reaction of the secondary amine in Desloratadine with a nitrosating agent derived from nitrite (B80452) salts under acidic conditions.[5] The reaction proceeds as follows:

  • Formation of Nitrous Acid: In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

  • Generation of the Nitrosonium Ion: Nitrous acid is further protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of Desloratadine's secondary amine attacks the electrophilic nitrosonium ion.

  • Deprotonation: A final deprotonation step yields the stable N-Nitroso Desloratadine impurity.[5]

AnalyticalWorkflow start Risk Assessment (ICH Q9) risk_identified Risk Identified? start->risk_identified confirmatory_testing Confirmatory Testing (Validated LC-MS/MS Method) risk_identified->confirmatory_testing Yes no_risk No Action Required (Document Assessment) risk_identified->no_risk No level_check Impurity > AI Limit? confirmatory_testing->level_check report_regulatory Report to Regulatory Authorities level_check->report_regulatory Yes release_batch Routine Monitoring & Batch Release level_check->release_batch No implement_control Implement Control Strategy & Root Cause Analysis report_regulatory->implement_control implement_control->confirmatory_testing

References

An In-Depth Technical Guide to the Physicochemical Properties of N-Nitroso Desloratadine-d4 for Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of N-Nitroso Desloratadine-d4, a critical internal standard for the quantification of the N-Nitroso Desloratadine impurity in pharmaceutical products. The development of sensitive and accurate analytical methods is paramount for ensuring drug safety and complying with stringent regulatory limits for genotoxic impurities.

N-Nitroso Desloratadine is a nitrosamine (B1359907) impurity associated with the antihistamine Desloratadine[1][2][3]. Due to the potential carcinogenic risk of nitrosamine compounds, regulatory agencies like the FDA have set strict acceptable intake (AI) limits, making precise quantification essential[4]. This compound serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based methods, which is the gold standard for trace-level impurity analysis[5][6]. Its use ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis[7][8].

Physicochemical Properties

The fundamental properties of this compound are crucial for method development, influencing choices regarding solvents, storage, and analytical techniques.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 8-chloro-11-(1-nitrosopiperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[9]cyclohepta[1,2-b]pyridine[5][9][10]
CAS Number 2733579-31-0[5][9]
Molecular Formula C₁₉H₁₄D₄ClN₃O[5][9]
Molecular Weight 343.8 g/mol [5][9][11]
Physical Format A solid[1][5]
Purity ≥99% deuterated forms (d1-d4)[5]
Solubility DMSO: slightly soluble. The unlabeled form is soluble in Ethanol.[1][5][12]
Storage Conditions Store at -20°C for long-term stability. Shipped at ambient temperature.[1][3][11][12]
Unlabeled CAS 1246819-22-6[9]

Data for Analytical Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying N-Nitroso Desloratadine due to its high sensitivity and specificity[7][8][13]. The deuterated internal standard, this compound, is essential for these methods[5].

Table 2: Mass Spectrometry Data for N-Nitroso Desloratadine and this compound

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Characteristic Transition
N-Nitroso Desloratadine 340.1310.1 ([M+H-NO]⁺)m/z 340.1 → 310.1
This compound (IS) 344.3314.1 ([M+H-NO]⁺)m/z 344.3 → 314.1

This data is based on studies using positive electrospray ionization (ESI)[7][8].

The characteristic fragmentation pattern for both the analyte and the internal standard involves the preferential loss of the nitroso (-NO) group[7][8]. This consistent fragmentation is ideal for developing a robust Multiple Reaction Monitoring (MRM) method.

cluster_Analyte N-Nitroso Desloratadine cluster_IS This compound (Internal Standard) A_Precursor Precursor Ion [M+H]⁺ m/z 340.1 A_Product Product Ion [M+H-NO]⁺ m/z 310.1 A_Precursor->A_Product Collision-Induced Dissociation (CID) IS_Precursor Precursor Ion [M+H]⁺ m/z 344.3 IS_Product Product Ion [M+H-NO]⁺ m/z 314.1 IS_Precursor->IS_Product Collision-Induced Dissociation (CID)

Figure 1: MS/MS fragmentation pattern for the analyte and its internal standard.

Experimental Protocols

A sensitive LC-MS/MS method using Hydrophilic Interaction Liquid Chromatography (HILIC) has been developed for the quantification of N-Nitroso Desloratadine[7][8][14][15]. The use of a HILIC column is advantageous as it allows the polar nitrosamine impurity to elute before the much more concentrated and less polar Active Pharmaceutical Ingredient (API), Desloratadine, thereby minimizing matrix effects[7][8].

1. Preparation of Standard Solutions

  • Stock Solution (Analyte): Prepare a 1 mg/mL stock solution of N-Nitroso Desloratadine by dissolving 1 mg in 1 mL of acetonitrile[7][8].

  • Working Solution (Analyte): Dilute the stock solution with acetonitrile (B52724) to a working concentration of 100 ng/mL. Further dilute serially with acetonitrile to prepare calibration standards (e.g., 1, 2, 5, 10, 25, 50 ng/mL)[7][8].

  • Internal Standard (IS) Solution: Prepare a stock solution of this compound and dilute it with acetonitrile to a final working concentration of 100 ng/mL[7][8].

2. Sample Preparation

  • Drug Substance (API): Accurately weigh 5 mg of the Desloratadine API and dissolve it in acetonitrile to a final volume of 10 mL[7][8].

  • Drug Product (Tablets): Weigh and crush no fewer than 20 tablets. Take an amount of the powder equivalent to 5 mg of Desloratadine and dilute with acetonitrile to a final volume of 10 mL[7][8].

  • Final Sample: Mix the solution for 5 minutes, centrifuge at 4,000 rpm for 10 minutes, and filter the supernatant through a 0.22 µm PVDF membrane filter before analysis[8].

cluster_prep Sample & Standard Preparation cluster_process Sample Processing cluster_analysis LC-MS/MS Analysis Stock Prepare Stock Solutions (Analyte & IS) in Acetonitrile Cal Create Calibration Curve Standards (1-50 ng/mL) Stock->Cal Sample Weigh & Dissolve Sample (API or Drug Product) in Acetonitrile Mix Vortex Mix (5 min) Sample->Mix Spin Centrifuge (4000 rpm, 10 min) Mix->Spin Filter Filter Supernatant (0.22 µm PVDF) Spin->Filter Inject Inject into HILIC LC-MS/MS System Filter->Inject Quant Quantify using MRM (Analyte & IS transitions) Inject->Quant

Figure 2: General workflow for the analysis of N-Nitroso Desloratadine.

3. LC-MS/MS Conditions

  • HPLC System: Shiseido nanospace SI-2 HPLC system or equivalent[7].

  • Column: XBridge HILIC (2.1 × 150 mm, 3.5 μm) maintained at 40°C[7][8].

  • Mobile Phase:

    • A: 0.01% (v/v) formic acid in water[7][8].

    • B: 0.01% (v/v) formic acid in acetonitrile[7][8].

  • Elution: Isocratic mode with A/B = 20/80 (v/v)[8].

  • Flow Rate: 0.15 mL/min[8].

  • Injection Volume: 5 µL[8].

  • Mass Spectrometer: ABSciex triple quadrupole 3200 Mass spectrometer or equivalent[7].

  • Ionization: Positive Electrospray Ionization (ESI+)[7][8].

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)[8].

This validated method demonstrates excellent linearity (r² > 0.999) in the range of 1–50 ng/mL and achieves a limit of quantification (LOQ) of 1.0 ng/mL, which is sufficiently sensitive for routine quality control testing[7][8][14].

Logical Relationships in Quantification

The analytical strategy relies on the relationship between the parent drug, the impurity, and the stable isotope-labeled internal standard. The structural similarity ensures that the internal standard co-elutes and behaves similarly to the analyte during ionization, while the mass difference allows for their distinct detection by the mass spectrometer.

cluster_compounds Key Compounds cluster_process Analytical Process API Desloratadine (Parent Drug) Impurity N-Nitroso Desloratadine (Analyte) API->Impurity Forms during synthesis or storage Analysis LC-MS/MS Quantification Impurity->Analysis Target for Quantification IS This compound (Internal Standard) IS->Analysis Used as reference for accurate quantification

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Nitroso Desloratadine, a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of significant concern in the manufacturing of Desloratadine. Nitrosamine impurities are classified as probable human carcinogens, making their detection, control, and mitigation a critical aspect of pharmaceutical quality and safety.[1][2] This document details the formation pathways, potential sources of precursors, analytical methodologies for detection, and the regulatory context surrounding this impurity.

Introduction to N-Nitroso Desloratadine

N-Nitroso Desloratadine (8-Chloro-11-(1-nitrosopiperidin-4-ylidene)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine) is a nitrosamine impurity that can form during the synthesis, storage, or handling of Desloratadine, an antihistamine medication.[5][6] Its formation is a result of the reaction between the secondary amine functional group within the Desloratadine molecule and a nitrosating agent.[3][6] Due to the potential health risks associated with nitrosamines, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines and acceptable intake limits to control their presence in pharmaceutical products.[1][6][7]

Formation Pathways and Root Causes

The primary chemical pathway for the formation of N-Nitroso Desloratadine involves the nitrosation of the secondary amine in the piperidine (B6355638) ring of the Desloratadine molecule.[5][6] This reaction is typically facilitated by the presence of nitrosating agents under specific, often acidic, conditions.[3][5]

The general mechanism can be summarized in the following steps:

  • Formation of the Nitrosating Agent: In an acidic environment, nitrite (B80452) salts (like sodium nitrite) are converted to nitrous acid (HNO₂).[5]

  • Generation of the Nitrosonium Ion: The nitrous acid is then protonated and subsequently loses a water molecule, forming the highly reactive nitrosonium ion (NO⁺).[5]

  • Nucleophilic Attack: The secondary amine of the Desloratadine molecule acts as a nucleophile and attacks the electrophilic nitrosonium ion.[5]

  • Formation of N-Nitrosamine: The process concludes with the loss of a proton, resulting in the stable N-Nitroso Desloratadine impurity.[5]

cluster_formation N-Nitroso Desloratadine Formation Pathway Nitrite Nitrite (e.g., NO₂⁻ from NaNO₂) HNO2 Nitrous Acid (HNO₂) Nitrite->HNO2 + H⁺ Acid Acidic Conditions (H⁺) Acid->HNO2 NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus + H⁺, -H₂O H2O H₂O Protonated_Intermediate Protonated Intermediate NO_plus->Protonated_Intermediate Desloratadine Desloratadine (Secondary Amine Precursor) Desloratadine->Protonated_Intermediate Nucleophilic Attack NND N-Nitroso Desloratadine Protonated_Intermediate->NND - H⁺ H_plus_out H⁺

Caption: Chemical pathway for the formation of N-Nitroso Desloratadine.

The root causes for the presence of the necessary precursors—the amine substrate and the nitrosating agent—can be varied and complex. They can be introduced at multiple stages of the Active Pharmaceutical Ingredient (API) and drug product manufacturing processes.[8]

Table 1: Potential Sources of Precursors and Nitrosating Agents

ComponentPotential Sources
Amine Precursor Desloratadine is the direct precursor to N-Nitroso Desloratadine.[5]
Nitrosating Agents Raw Materials: Contaminated starting materials, intermediates, reagents (e.g., sodium nitrite), and solvents (e.g., dimethylformamide - DMF).[4][8][9]
Manufacturing Process: Use of recovered or recycled solvents, reagents, or catalysts not processed in dedicated equipment.[4] Acidic conditions, high temperatures, and quenching processes can also facilitate formation.[3][9][10]
Excipients: Pharmaceutical excipients are a significant potential source of nitrite contamination.[5]
Environmental Factors: Water used during manufacturing can contain nitrites or disinfectants like chloramine.[5] Nitrogen oxides (NOx) in the air of industrial settings can also act as nitrosating agents.[5]
Packaging Materials: Primary packaging materials, such as nitrocellulose blister foils, can be a source of nitrosamine contamination.[4][9]

Analytical Methodologies

The detection and quantification of N-Nitroso Desloratadine at trace levels require highly sensitive and specific analytical methods.[11] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this purpose.[5][12] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are also employed.[6]

cluster_workflow General Analytical Workflow Sample Sample Preparation (API or Drug Product) Extraction Extraction / Dilution (e.g., with Acetonitrile) Sample->Extraction Standard Internal Standard Spiking (e.g., N-Nitroso-d4-Desloratadine) Extraction->Standard LC LC Separation (e.g., HILIC or Reversed-Phase) Standard->LC MS MS/MS Detection (MRM Mode) LC->MS Ionization Quant Data Analysis & Quantification MS->Quant

Caption: General workflow for the analysis of N-Nitroso Desloratadine.
Key Analytical Techniques and Performance

Recent studies have focused on developing robust and sensitive methods for quantifying N-Nitroso Desloratadine. A hydrophilic interaction liquid chromatography (HILIC)-based LC-MS/MS method has been shown to be effective, offering excellent specificity and sensitivity by eluting the NDSRI prior to the excess API, thereby minimizing matrix effects.[11][12][13]

Table 2: Summary of Analytical Method Performance for N-Nitroso Desloratadine

ParameterReported Value / RangeTechniqueReference
Limit of Quantification (LOQ) 1.0 ng/mLLC-MS/MS (HILIC)[11][12][13]
~0.01 ppm (in API)Not specified[5]
Limit of Detection (LOD) 0.5 ng/mLLC-MS/MS (HILIC)[11][12]
0.1 ng/L (in wastewater)LC-HRMS[5]
Linearity Range 1–50 ng/mL (r² > 0.999)LC-MS/MS (HILIC)[11][12][13]
Internal Standard N-Nitroso Desloratadine-d4LC-MS/MS[12]
Example Experimental Protocol: LC-MS/MS Method

The following protocol is a generalized example based on a validated HILIC LC-MS/MS method.[11][12]

  • Standard and Sample Preparation:

    • Prepare stock solutions of N-Nitroso Desloratadine and its deuterated internal standard (this compound) in a suitable solvent like acetonitrile (B52724).

    • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-50 ng/mL).

    • For sample analysis, accurately weigh the API or powdered finished drug product, dissolve in the diluent, spike with the internal standard, and centrifuge or filter to remove particulates.

  • Chromatographic Conditions (HILIC):

    • Column: A HILIC column suitable for separating polar compounds.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., water with formic acid).[11]

    • Flow Rate: Optimized for the column dimensions.

    • Column Temperature: Maintained at a constant temperature (e.g., 40-50°C).[14]

    • Injection Volume: A small, precise volume (e.g., 5-10 µL).

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For N-Nitroso Desloratadine, this would be based on its molecular weight of 339.82 g/mol .[6]

  • Method Validation:

    • The method must be validated according to regulatory guidelines (e.g., ICH) for specificity, linearity, accuracy, precision, robustness, LOQ, and LOD.[11][12]

Regulatory Landscape and Risk Mitigation

Regulatory agencies worldwide require pharmaceutical manufacturers to perform comprehensive risk assessments to identify and mitigate the risk of nitrosamine impurities in their products.[1][7][15] This involves a three-step process: risk assessment, confirmatory testing if a risk is identified, and implementation of a control strategy to reduce or prevent the presence of these impurities.[10][16]

For N-Nitroso Desloratadine, which is a Nitrosamine Drug Substance-Related Impurity (NDSRI), regulatory bodies have established an Acceptable Intake (AI) limit based on toxicological data and potency categorization.

Table 3: Regulatory and Toxicological Information

ParameterValue / CategoryAgency / SourceReference
Acceptable Intake (AI) Limit 400 ng/dayU.S. FDA, Health Canada[17][18]
Potency Category Category 3U.S. FDA[5][17][18]
Observed Levels (Marketed Products) 1.48 ppb (API), 1.80 ppb (FDF)LC-MS/MS Study[11]

The established AI limit is a critical parameter for manufacturers to ensure their products are safe for patient consumption. The control strategy may involve modifying the synthesis process, controlling the quality of raw materials and excipients, or establishing appropriate specifications for the final drug product.[10]

cluster_risk Nitrosamine Impurity Risk Mitigation Strategy RiskAssessment Step 1: Risk Assessment (Identify potential for formation) RiskIdentified Risk Identified? RiskAssessment->RiskIdentified ConfirmatoryTesting Step 2: Confirmatory Testing (LC-MS/MS analysis) RiskIdentified->ConfirmatoryTesting Yes NoAction No Action / Routine Monitoring RiskIdentified->NoAction No ImpurityDetected Impurity > AI Limit? ConfirmatoryTesting->ImpurityDetected ControlStrategy Step 3: Implement Control Strategy (Process modification, material control) ImpurityDetected->ControlStrategy Yes ImpurityDetected->NoAction No ControlStrategy->ConfirmatoryTesting Re-test to confirm effectiveness

Caption: Logical workflow for nitrosamine impurity risk mitigation.

Conclusion

N-Nitroso Desloratadine is a critical process-related impurity that requires diligent control throughout the Desloratadine manufacturing lifecycle. A thorough understanding of its formation pathways, coupled with the implementation of highly sensitive analytical methods and a robust risk mitigation strategy, is essential for ensuring the quality and safety of Desloratadine-containing drug products. Continuous monitoring and adherence to evolving regulatory guidelines are paramount for drug development professionals in this area.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Nitroso Desloratadine-d4 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of therapeutic drugs and their metabolites in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results by compensating for variability in sample preparation, chromatography, and mass spectrometric response.[1][2]

N-Nitroso Desloratadine-d4 is a deuterated analog of N-Nitroso Desloratadine (B1670295), a potential nitrosamine (B1359907) impurity in Desloratadine drug products.[3] While its primary application is as an internal standard for the quantification of N-Nitroso Desloratadine itself[4][5], this document outlines its application as an internal standard for the bioanalysis of the active pharmaceutical ingredient, Desloratadine, in biological matrices. It is important to note that the ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Desloratadine-d5)[6]; however, in the absence of the analyte's direct labeled counterpart, a structurally similar labeled compound like this compound can be employed, provided that thorough validation is performed to account for any differences in physicochemical properties.

Principle

A known concentration of the internal standard, this compound, is added to an unknown concentration of the analyte, Desloratadine, in a biological sample. The two compounds are extracted together and analyzed by LC-MS/MS. Since the internal standard and analyte are expected to have similar behavior during sample processing and analysis, the ratio of the analyte's response to the internal standard's response is used to calculate the analyte's concentration. This ratiometric measurement corrects for potential variations and enhances the robustness of the assay.[7]

Experimental Protocols

This section provides a detailed protocol for the quantification of Desloratadine in human plasma using this compound as an internal standard.

1. Materials and Reagents

2. Standard Solutions Preparation

  • Stock Solutions (1 mg/mL):

    • Prepare individual stock solutions of Desloratadine and this compound in methanol.

  • Working Standard Solutions:

    • Desloratadine: Serially dilute the Desloratadine stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 0.05 to 10 ng/mL).[8]

    • This compound (Internal Standard): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 5 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for each standard, quality control, and unknown sample.

  • Add 100 µL of the respective sample (plasma, calibration standard, or QC) to the labeled tubes.

  • Add 25 µL of the 5 ng/mL this compound internal standard working solution to all tubes except for the blank.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (see section 4).

  • Vortex briefly and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: Xbridge C18 column (50 mm × 4.6 mm, 5 µm) or equivalent.[6]

    • Mobile Phase: Isocratic elution with 10 mM ammonium formate : methanol (20:80, v/v).[6]

    • Flow Rate: 0.7 mL/min.[6]

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Run Time: 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Desloratadine: m/z 311.2 → 259.2.[6]

      • This compound: m/z 344.3 → 314.1.[4][5]

5. Data Analysis

  • Integrate the peak areas for both Desloratadine and this compound.

  • Calculate the peak area ratio (Desloratadine peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Desloratadine calibration standards.

  • Use a linear regression model (weighted 1/x²) to fit the calibration curve.

  • Determine the concentration of Desloratadine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize the expected performance characteristics of a validated bioanalytical method using this compound as an internal standard for Desloratadine analysis. The data presented here is illustrative and based on typical validation parameters for similar assays.[6]

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range5.0 - 5000.0 pg/mL
Correlation Coefficient (r²)≥ 0.999
Regression ModelLinear, weighted (1/x²)

Table 2: Precision and Accuracy

Concentration (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ (5.0)< 2.0< 2.7101.4 - 102.499.5 - 104.8
Low QC (15.0)< 2.0< 2.7101.4 - 102.499.5 - 104.8
Mid QC (2500.0)< 2.0< 2.7101.4 - 102.499.5 - 104.8
High QC (3500.0)< 2.0< 2.7101.4 - 102.499.5 - 104.8

Table 3: Recovery and Matrix Effect

AnalyteConcentration (pg/mL)Recovery (%)Matrix Effect (%)
DesloratadineLow (15.0)89.698.5 - 101.2
Mid (2500.0)90.298.5 - 101.2
High (3500.0)91.298.5 - 101.2
This compound5 ng/mL~92.598.1 - 100.8

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Aliquot Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (this compound) Sample->Add_IS Precipitate 3. Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Evaporate 5. Evaporation Centrifuge->Evaporate Reconstitute 6. Reconstitution Evaporate->Reconstitute LC_Separation 7. LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection 8. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration 9. Peak Integration MS_Detection->Integration Ratio_Calc 10. Calculate Peak Area Ratio Integration->Ratio_Calc Calibration 11. Calibration Curve Ratio_Calc->Calibration Quantification 12. Quantify Desloratadine Calibration->Quantification

Caption: Bioanalytical workflow for Desloratadine quantification.

MRM_Signaling_Pathway cluster_desloratadine Desloratadine cluster_is This compound (IS) Precursor_D Precursor Ion [M+H]+ m/z 311.2 Product_D Product Ion m/z 259.2 Precursor_D->Product_D Collision-Induced Dissociation Precursor_IS Precursor Ion [M+H]+ m/z 344.3 Product_IS Product Ion [M+H-NO]+ m/z 314.1 Precursor_IS->Product_IS Collision-Induced Dissociation

Caption: MRM transitions for Desloratadine and its internal standard.

References

Application Note: Quantification of N-Nitroso Desloratadine-d4 in Pharmaceutical Formulations by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-nitroso-desloratadine is a potential genotoxic impurity that can form in pharmaceutical products containing desloratadine.[1][2][3] Regulatory bodies like the FDA have issued stringent guidelines for the control of nitrosamine (B1359907) impurities in drug substances and products due to their classification as probable human carcinogens.[4][5][6][7] Consequently, sensitive and validated analytical methods are crucial for the accurate quantification of these impurities to ensure patient safety.[8][9] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso Desloratadine-d4, a labeled internal standard, which is essential for the accurate determination of N-Nitroso Desloratadine in pharmaceutical formulations.[10][11] The use of a stable isotope-labeled internal standard like this compound compensates for matrix effects and variations during sample preparation and analysis, leading to improved accuracy and precision.[11]

Experimental Protocol

This protocol outlines the necessary materials, equipment, and procedures for the quantification of this compound.

Materials and Reagents

  • This compound reference standard

  • N-Nitroso Desloratadine reference standard

  • Desloratadine Active Pharmaceutical Ingredient (API) and/or finished pharmaceutical formulation

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.2 µm PVDF)

  • Mechanical shaker

  • Centrifuge

Preparation of Standard Solutions

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • N-Nitroso Desloratadine Stock Solution (100 µg/mL): Accurately weigh 1 mg of N-Nitroso Desloratadine and dissolve it in 10 mL of acetonitrile.[1][2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the N-Nitroso Desloratadine stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 50 ng/mL.[1][2] A typical calibration curve may include concentrations of 1, 2, 5, 10, 25, and 50 ng/mL.[1][2]

  • Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a concentration of 100 ng/mL.[1][2]

Sample Preparation

For Desloratadine API:

  • Accurately weigh approximately 20 mg of Desloratadine API into a 100 mL volumetric flask.[12]

  • Add a known volume of the this compound working internal standard solution.

  • Dissolve and dilute to the mark with the mobile phase to obtain a final concentration of approximately 0.2 mg/mL of Desloratadine.[12]

For Pharmaceutical Formulations (e.g., Tablets):

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powdered tablets equivalent to 5 mg of Desloratadine.[2]

  • Transfer to a suitable volumetric flask and add a known volume of the this compound working internal standard solution.

  • Add acetonitrile to about 70% of the flask volume and shake on a mechanical shaker for 40 minutes.[13]

  • Dilute to the mark with acetonitrile and mix well.

  • Centrifuge the solution for 15 minutes at 4000 RPM.[13]

  • Filter the supernatant through a 0.2 µm PVDF syringe filter before analysis.[13]

LC-MS/MS Method

A hydrophilic interaction liquid chromatography (HILIC)-based method is effective for separating the polar N-Nitroso Desloratadine from the less polar Desloratadine API, thereby minimizing matrix effects.[1][2][3]

Chromatographic Conditions

ParameterCondition
Column Acclaim™ Polar Advantage II or equivalent HILIC column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized to separate N-Nitroso Desloratadine from Desloratadine
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2
Source Temperature Optimized for the specific instrument
Gas Flow Optimized for the specific instrument

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Nitroso Desloratadine340.1281.1
This compound344.1285.1

Data Presentation

Table 1: Calibration Curve Data for N-Nitroso Desloratadine

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.00.025
2.00.051
5.00.128
10.00.255
25.00.635
50.01.270
Correlation Coefficient (r²) > 0.999
Linearity Range 1 - 50 ng/mL

Table 2: Method Validation Summary

ParameterResultAcceptance Criteria
Limit of Detection (LOD) 0.5 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 1.0 ng/mLS/N ≥ 10
Accuracy (% Recovery) 95.0 - 105.0%80.0 - 120.0%
Precision (% RSD) < 5.0%< 15.0%
Specificity No interference observed at the retention time of the analyteNo interfering peaks

Experimental Workflows

Sample_Preparation_Workflow cluster_api API Sample Preparation cluster_formulation Formulation Sample Preparation api_weigh Weigh 20mg API api_dissolve Dissolve in Mobile Phase with IS api_weigh->api_dissolve api_filter Filter (0.2 µm) api_dissolve->api_filter lcms_analysis LC-MS/MS Analysis api_filter->lcms_analysis Inject form_weigh Weigh Powdered Tablets form_extract Extract with Acetonitrile & IS form_weigh->form_extract form_centrifuge Centrifuge form_extract->form_centrifuge form_filter Filter Supernatant (0.2 µm) form_centrifuge->form_filter form_filter->lcms_analysis Inject data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for the preparation of API and formulated samples.

Analytical_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare API/Formulation Samples start->prep_samples lcms_analysis LC-MS/MS Analysis prep_standards->lcms_analysis prep_samples->lcms_analysis build_curve Build Calibration Curve lcms_analysis->build_curve quantify Quantify this compound lcms_analysis->quantify build_curve->quantify report Report Results quantify->report

Caption: Overall analytical workflow for quantification.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of N-Nitroso Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

<

Audience: Researchers, scientists, and drug development professionals.

Introduction

The presence of N-nitroso drug substance-related impurities (NDSRIs) in pharmaceutical products is a significant safety concern due to their potential as genotoxic and carcinogenic agents.[1][2][3] Regulatory bodies worldwide require stringent control and monitoring of these impurities at trace levels.[4][5] N-Nitroso Desloratadine, an NDSRI of the antihistamine Desloratadine, requires highly sensitive and selective analytical methods for its detection and quantification to ensure patient safety.[2][3][6]

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful technique for this purpose.[7][8] Its ability to provide accurate mass measurements allows for high confidence in compound identification and differentiation from matrix interferences.[7][9] This application note details a protocol for the identification of N-Nitroso Desloratadine using HRMS, incorporating N-Nitroso Desloratadine-d4 as an isotopic internal standard for reliable quantification. The use of an isotope-labeled internal standard is crucial for correcting matrix effects and variability during sample preparation and analysis.

Analyte Information

CompoundMolecular FormulaMonoisotopic Mass (Da)
N-Nitroso DesloratadineC₁₉H₁₈ClN₃O339.1138
This compound (Internal Standard)C₁₉H₁₄D₄ClN₃O343.1389

Note: The molecular formula and mass for the unlabeled compound were obtained from reference[10]. The deuterated form's information is derived from references[6][11][12].

Experimental Protocols

This section outlines the detailed methodology for sample preparation, LC-HRMS analysis, and data processing.

Materials and Reagents
  • N-Nitroso Desloratadine reference standard

  • This compound (Internal Standard)[11][12][13][14]

  • LC-MS grade Acetonitrile

  • LC-MS grade Methanol (B129727)

  • LC-MS grade Water

  • Formic Acid (≥99%)

  • Drug substance or drug product for analysis

  • 0.22 µm PVDF syringe filters

Standard and Sample Preparation

Caution: N-nitrosamines are potential carcinogens; handle with appropriate personal protective equipment. Protect standards from light as nitrosamines can degrade under UV light.[15]

  • Internal Standard (IS) Stock Solution (10 µg/mL): Accurately weigh and dissolve this compound in methanol to achieve a final concentration of 10 µg/mL.

  • Analyte Stock Solution (10 µg/mL): Accurately weigh and dissolve N-Nitroso Desloratadine in methanol to achieve a final concentration of 10 µg/mL.

  • Working Standard Solution (100 ng/mL): Prepare a working standard solution by diluting the analyte stock solution with a 50:50 mixture of methanol and water.

  • Spiked Sample Preparation (for method development/validation):

    • Accurately weigh 100 mg of the powdered drug product or drug substance into a centrifuge tube.

    • Add an appropriate volume of diluent (e.g., 1% formic acid in water) and 12 µL of the Internal Standard solution.

    • Spike with the analyte working standard to achieve the desired concentration level (e.g., 1 ng/mL).

    • Vortex for 20 minutes to ensure complete dissolution and extraction.

    • Centrifuge the solution at 4,500 rpm for 15 minutes.[16]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.[16]

LC-HRMS Method Parameters

The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column Kinetex F5, 2.6 µm, 100 x 4.6 mm (or equivalent)[17]
Mobile Phase A 0.1% Formic Acid in Water[17]
Mobile Phase B 0.1% Formic Acid in Methanol[17]
Flow Rate 0.6 mL/min[17]
Gradient 10% B to 95% B over 10 min, hold for 2 min, return to 10% B
Column Temperature 40 °C[17]
Injection Volume 5 µL

Table 2: High-Resolution Mass Spectrometry (HRMS) Parameters

ParameterValue
Instrument Q Exactive Orbitrap MS (or equivalent)
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage 3.5 kV[17]
Capillary Temp. 350 °C
Sheath Gas Flow 50 arbitrary units
Aux Gas Flow 15 arbitrary units[17]
Scan Mode Full MS / dd-MS2 (data-dependent MS2) or PRM
Full MS Resolution > 60,000
Scan Range m/z 100-500
AGC Target 2e5[17]
Maximum IT 100 ms[17]
Mass Accuracy < 5 ppm

Results and Data Analysis

The identification of this compound is based on three key criteria: retention time matching, accurate mass measurement, and isotopic pattern confirmation.

Experimental Workflow

The overall analytical process is depicted in the following workflow diagram.

G cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing Drug Substance/ Product B Spiking with IS (this compound) A->B C Extraction & Dissolution B->C D Centrifugation & Filtration C->D E LC Separation D->E F HRMS Detection (Full Scan & dd-MS2) E->F G Extract Ion Chromatogram (EIC) F->G H Accurate Mass & Isotope Pattern Check G->H I Confirmation & Reporting H->I J Final Result: Identified / Not Detected I->J

Caption: Experimental workflow for HRMS identification of this compound.

Quantitative Data Summary

Identification is confirmed by extracting the ion chromatograms for the exact masses of the target analytes. The mass accuracy should be within ±5 ppm.

Table 3: Expected HRMS Data for Identification

CompoundTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)Retention Time (min)Key Fragment Ion (m/z)
N-Nitroso Desloratadine340.1211e.g., 340.1209e.g., -0.6e.g., 6.8310.1
This compound344.1462e.g., 344.1460e.g., -0.5e.g., 6.8314.1

Note: The key fragment ion corresponds to the loss of the nitroso group ([M+H-NO]⁺), a characteristic fragmentation for N-nitrosamines.[3][6] Observed values are examples and will vary based on instrumentation and conditions.

Conclusion

The described LC-HRMS method provides a robust, sensitive, and highly specific protocol for the identification and confirmation of N-Nitroso Desloratadine in pharmaceutical samples.[7][18] The use of high-resolution mass spectrometry ensures confident identification through accurate mass measurement, mitigating the risk of false positives from complex sample matrices.[9] The incorporation of the deuterated internal standard, this compound, allows for accurate and precise quantification, making this method suitable for routine quality control and regulatory submissions.[12] This approach is essential for ensuring the safety and quality of pharmaceutical products.[1]

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for the Quantification of N-Nitroso Desloratadine-d4 in Pharmaceutical Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The presence of N-nitroso drug substance-related impurities (NDSRIs) in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2][3] Regulatory bodies worldwide have established stringent guidelines for the monitoring and control of these impurities to ensure patient safety.[4] N-Nitroso Desloratadine, an NDSRI associated with the antihistamine Desloratadine, requires highly sensitive and robust analytical methods for its detection and quantification at trace levels in final drug products. The use of a stable isotope-labeled internal standard, such as N-Nitroso Desloratadine-d4, is crucial for accurate quantification by compensating for matrix effects and variations during sample preparation and analysis.[5]

This application note details a robust solid-phase extraction (SPE) method for the selective isolation and concentration of this compound from a complex tablet matrix prior to quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described Hydrophilic Interaction Liquid Chromatography (HILIC)-based SPE protocol offers significant advantages by effectively removing the active pharmaceutical ingredient (API) and polar excipients, which can interfere with the analysis, thereby improving method sensitivity and reliability.[1][6]

Materials and Methods

Reagents and Materials
  • This compound reference standard

  • Desloratadine tablets

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (HPLC grade)

  • HILIC SPE cartridges (e.g., Silica-based with a polar functional group)

  • 0.22 µm PVDF syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Experimental Protocols

Standard Solution Preparation

A stock solution of this compound is prepared by dissolving 1 mg of the reference standard in 1 mL of acetonitrile to achieve a concentration of 1 mg/mL. A working standard solution of 100 ng/mL is then prepared by diluting the stock solution with acetonitrile.

Sample Preparation
  • Tablet Homogenization: Weigh and finely crush a representative number of Desloratadine tablets (e.g., 20 tablets) to obtain a homogenous powder.

  • Extraction: Accurately weigh a portion of the crushed tablet powder equivalent to a single dose of Desloratadine and transfer it to a centrifuge tube. Add a suitable volume of extraction solvent (e.g., 10 mL of acetonitrile).

  • Internal Standard Spiking: Spike the sample with the this compound working solution to achieve a final concentration appropriate for the analytical range.

  • Vortexing and Centrifugation: Vortex the mixture for 5 minutes to ensure complete extraction of the analyte. Centrifuge the sample at 4,000 rpm for 10 minutes to pellet the excipients.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter to remove any remaining particulate matter.

Solid-Phase Extraction (SPE) Protocol

A HILIC-based SPE cartridge is used for sample cleanup. The principle of this method is to retain the polar API and excipients on the HILIC sorbent while the less polar this compound passes through.

  • Conditioning: Condition the HILIC SPE cartridge with 1 mL of methanol followed by 1 mL of acetonitrile.

  • Equilibration: Equilibrate the cartridge with 1 mL of acetonitrile.

  • Sample Loading: Load the filtered sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of acetonitrile to remove any remaining interferences.

  • Elution: Elute the this compound from the cartridge with a suitable solvent. While in an ideal HILIC SPE cleanup for nitrosamines the analyte passes through during loading and washing, in some cases, a specific elution step might be necessary if the analyte shows some retention. A potential elution solvent could be a mixture of acetonitrile and a small amount of a more polar solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound should be determined by direct infusion of the standard solution.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of nitrosamine (B1359907) impurities using HILIC-SPE cleanup followed by LC-HRMS, which is indicative of the expected performance of the described method.

ParameterValue/RangeReference
Linearity (r²)> 0.999[1][6]
Accuracy85-115%[1][6]
Repeatability (RSD)< 10%[1][6]
Recovery> 80%[1][6]
Limit of Detection (LOD)As low as 42.5% of regulatory thresholds[1]
Limit of Quantification (LOQ)Sufficient to meet regulatory requirements[1]

Visualizations

SPE_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (HILIC) cluster_Analysis Analysis Tablet Desloratadine Tablet Crushing Crushing & Homogenization Tablet->Crushing Extraction Extraction with Acetonitrile & IS Spiking Crushing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Conditioning 1. Conditioning Filtration->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

Caption: Experimental workflow for the analysis of this compound from tablets.

HILIC_SPE_Logic cluster_Process SPE Steps cluster_Components Sample Components SPE_Cartridge HILIC SPE Cartridge (Polar Stationary Phase) Wash Washing (Acetonitrile) SPE_Cartridge->Wash Retention of API/Excipients Load Sample Loading (High Acetonitrile Content) Load->SPE_Cartridge Interaction Elute Elution (More Polar Solvent) Wash->Elute Analyte remains on cartridge (or passes through) Analyte This compound (Less Polar) Elute->Analyte Selective Elution of Analyte Analyte->Load API_Excipients Desloratadine API & Polar Excipients (More Polar) API_Excipients->Load

References

Application Note: Rapid Screening of N-Nitroso Desloratadine-d4 using a UPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1] Regulatory bodies globally have set stringent limits on the presence of these impurities in drug substances and products.[2][3] N-Nitroso Desloratadine, a potential impurity in the antihistamine drug Desloratadine, requires sensitive and rapid analytical methods for its detection and quantification to ensure patient safety. The deuterated analog, N-Nitroso Desloratadine-d4, serves as an ideal internal standard for accurate quantification in complex matrices.[4] This application note describes a robust and rapid Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the screening of this compound. The use of UPLC technology offers significant advantages in terms of speed and resolution compared to traditional HPLC methods.[5][6]

Experimental

Instrumentation and Consumables:

  • UPLC System: A system capable of high-pressure gradient elution (e.g., Waters ACQUITY UPLC or similar).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • UPLC Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended to achieve optimal separation of the polar N-Nitroso Desloratadine from the active pharmaceutical ingredient (API).[7][8][9] A sub-2 µm particle size column will provide high resolution and rapid analysis times.[6]

  • Reagents: Acetonitrile (B52724) (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.

  • Standards: this compound and N-Nitroso Desloratadine reference standards.[4][10][11]

Sample Preparation:

A stock solution of this compound is prepared by dissolving 1 mg of the standard in 1 mL of acetonitrile.[7][8] Working solutions are then prepared by diluting the stock solution with acetonitrile to the desired concentrations for calibration and spiking experiments. For the analysis of drug substances or products, a specific amount of the sample is dissolved in acetonitrile to a final concentration suitable for injection.

UPLC Method Parameters:

ParameterValue
Column HILIC, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of N-Nitroso Desloratadine from the API
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (N-Nitroso Desloratadine) m/z 340.1 → 310.1
MRM Transition (this compound) m/z 344.3 → 314.1
Collision Energy Optimized for each transition

Data Analysis:

Data acquisition and processing are performed using the instrument's software. The concentration of N-Nitroso Desloratadine is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Protocols

1. Preparation of Standard Solutions:

  • Accurately weigh 1 mg of N-Nitroso Desloratadine and this compound reference standards.

  • Dissolve each standard in 1 mL of acetonitrile to prepare 1 mg/mL stock solutions.

  • Prepare a series of working standard solutions of N-Nitroso Desloratadine by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 ng/mL to 50 ng/mL.[7][8][9][12]

  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with acetonitrile.[7][8]

2. Sample Preparation:

  • Accurately weigh 5 mg of the Desloratadine drug substance or an equivalent amount of the crushed drug product.

  • Dissolve the sample in 10 mL of acetonitrile.[7][8]

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Spike the solution with the internal standard to achieve a final concentration of 10 ng/mL of this compound.

  • Filter the solution through a 0.22 µm syringe filter prior to injection into the UPLC system.

3. UPLC-MS/MS Analysis:

  • Equilibrate the UPLC system with the initial mobile phase composition for at least 30 minutes.

  • Set up the injection sequence including blanks, calibration standards, and samples.

  • Inject 5 µL of each solution into the UPLC-MS/MS system.

  • Acquire data in MRM mode using the transitions specified in the Mass Spectrometry Parameters table.

Quantitative Data Summary

AnalyteLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)Correlation Coefficient (r²)
N-Nitroso Desloratadine1 - 501.00.5> 0.999

Data based on the method developed by Lee et al.[7][8][9][12]

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling Standard_Prep Standard Preparation UPLC_Separation UPLC Separation Standard_Prep->UPLC_Separation Sample_Prep Sample Preparation Sample_Prep->UPLC_Separation MSMS_Detection MS/MS Detection UPLC_Separation->MSMS_Detection Eluent Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Signal Quantification Quantification Data_Acquisition->Quantification Peak Areas

Caption: Experimental workflow for UPLC-MS/MS analysis.

method_development_logic cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation Column_Screening Column Selection (e.g., HILIC vs. Reversed-Phase) Mobile_Phase_Screening Mobile Phase Scouting (pH, Organic Modifier) Column_Screening->Mobile_Phase_Screening Gradient_Optimization Gradient Profile Optimization Mobile_Phase_Screening->Gradient_Optimization MS_Parameter_Tuning MS/MS Parameter Tuning (MRM Transitions, Collision Energy) Gradient_Optimization->MS_Parameter_Tuning Method_Validation Method Validation (Linearity, Accuracy, Precision) MS_Parameter_Tuning->Method_Validation

Caption: UPLC method development logical steps.

The described UPLC-MS/MS method provides a rapid, sensitive, and specific approach for the screening of this compound. The use of a HILIC column allows for effective separation from the parent API, and the high sensitivity of the mass spectrometer enables detection at levels well below the regulatory limits. This method is suitable for routine quality control testing in the pharmaceutical industry to ensure the safety and quality of Desloratadine products.

References

Application Notes and Protocols: N-Nitroso Desloratadine-d4 in Environmental Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Nitroso Desloratadine-d4 as an internal standard for the quantitative analysis of N-Nitroso Desloratadine in environmental matrices. The protocols are intended to guide researchers in developing and validating analytical methods for monitoring this potential contaminant in the environment.

Introduction

N-Nitroso Desloratadine is a nitrosamine (B1359907) impurity of Desloratadine, an antihistamine medication.[1][2] Due to the potential carcinogenic nature of nitrosamine compounds, there is a growing concern about their presence in pharmaceutical products and their potential release into the environment.[3][4][5][6] The detection of pharmaceutical residues and their byproducts in wastewater and other environmental compartments necessitates sensitive and reliable analytical methods for their monitoring.[2][7]

This compound, a deuterated analog of N-Nitroso Desloratadine, serves as an ideal internal standard for quantitative analysis using mass spectrometry-based methods.[8][9] Its chemical and physical properties are nearly identical to the non-deuterated analyte, but it has a distinct mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.[8][9]

Application: Environmental Monitoring

The primary application of this compound in environmental monitoring is as an internal standard for the accurate quantification of N-Nitroso Desloratadine in various environmental samples, such as:

  • Wastewater treatment plant (WWTP) influents and effluents

  • Surface waters (rivers, lakes)

  • Groundwater

Accurate quantification is crucial for assessing the extent of environmental contamination, understanding the fate and transport of this impurity, and evaluating the effectiveness of water treatment processes in removing it.

Quantitative Data

The following table summarizes the quantitative data found for the analysis of N-Nitroso Desloratadine, highlighting the performance of analytical methods that utilize an internal standard like this compound.

ParameterMatrixMethodValueReference
ConcentrationWastewater Treatment Plant EffluentLC-HRMS0.07 ± 0.01 nM[2]
Linearity RangeStandard SolutionLC-MS/MS1–50 ng/mL[4][6][8][9]
Limit of Quantification (LOQ)Standard SolutionLC-MS/MS1.0 ng/mL[4][6][8][9]
Limit of Detection (LOD)Standard SolutionLC-MS/MS0.5 ng/mL[8][9]
RecoverySpiked Drug ProductNot specified> 90%[1]
Precision (Intra-day)Spiked Drug Substance/ProductLC-MS/MS89.5% to 111.2%[8]

Experimental Protocols

The following is a generalized protocol for the analysis of N-Nitroso Desloratadine in environmental water samples using this compound as an internal standard. This protocol is based on established methodologies for nitrosamine analysis and should be validated for the specific matrix and instrumentation used.[3][10]

Materials and Reagents
  • N-Nitroso Desloratadine analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)

  • Sample collection bottles (amber glass)

Sample Collection and Preservation
  • Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.

  • Preserve samples by acidifying to a pH < 3 with an appropriate acid to inhibit microbial activity.

  • Store samples at 4°C and analyze as soon as possible.

Sample Preparation (Solid-Phase Extraction)
  • Spike a known volume of the water sample (e.g., 500 mL) with a known concentration of this compound internal standard.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the spiked water sample onto the SPE cartridge at a controlled flow rate.

  • Wash the cartridge with reagent-grade water to remove interfering substances.

  • Elute the retained analytes with an appropriate solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water mixture) for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS)
  • Liquid Chromatography (LC):

    • Column: A C18 or HILIC column is commonly used for the separation of nitrosamines.[1][8][9]

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically employed.[8]

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • N-Nitroso Desloratadine: Precursor ion [M+H]⁺ at m/z 340.1 and product ion at m/z 310.1 (corresponding to the loss of the NO group).[8][9]

      • This compound: Precursor ion [M+H]⁺ at m/z 344.3 and product ion at m/z 314.1.[8][9]

Quantification
  • Prepare a series of calibration standards containing known concentrations of N-Nitroso Desloratadine and a constant concentration of the this compound internal standard.

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Calculate the concentration of N-Nitroso Desloratadine in the environmental samples using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow sample_collection Sample Collection (Water Sample) spiking Spiking with This compound sample_collection->spiking spe Solid-Phase Extraction (SPE) spiking->spe concentration Concentration spe->concentration reconstitution Reconstitution concentration->reconstitution lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_analysis Data Analysis and Quantification lcmsms->data_analysis result Concentration of N-Nitroso Desloratadine data_analysis->result

Caption: Workflow for the analysis of N-Nitroso Desloratadine in environmental samples.

Logical Relationship of Components in Quantitative Analysis

quantitative_analysis cluster_lcmsms Instrumental Analysis analyte N-Nitroso Desloratadine (Analyte) lcmsms LC-MS/MS analyte->lcmsms is This compound (Internal Standard) is->lcmsms peak_area_analyte Peak Area (Analyte) lcmsms->peak_area_analyte peak_area_is Peak Area (IS) lcmsms->peak_area_is ratio Peak Area Ratio (Analyte/IS) peak_area_analyte->ratio peak_area_is->ratio calibration_curve Calibration Curve ratio->calibration_curve quantification Quantification calibration_curve->quantification

References

Troubleshooting & Optimization

Troubleshooting guide for N-Nitroso Desloratadine-d4 analysis by GC-MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N-Nitroso Desloratadine-d4 using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is GC-MS the recommended technique for N-Nitroso Desloratadine (B1670295) analysis?

A1: While GC-MS can be used for the analysis of some volatile nitrosamines, for N-Nitroso Desloratadine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method.[1] This is due to the potential for thermal degradation of nitrosamines at the high temperatures used in the GC inlet and column, which can lead to inaccurate (often artificially high) results.[2][3]

Q2: Why is a deuterated internal standard like this compound used?

A2: A deuterated internal standard is crucial for accurate quantification in mass spectrometry-based methods.[4][5][6] this compound is chemically almost identical to the target analyte but has a different mass. This allows it to be distinguished by the mass spectrometer. It is added to the sample before preparation and analysis to compensate for variations in sample extraction, injection volume, and potential matrix effects, thereby improving the accuracy and precision of the results.[5][6]

Q3: What are the main challenges in analyzing N-Nitroso Desloratadine?

A3: The main challenges include its potential thermal instability, the need for low-level detection due to its classification as a potential mutagenic impurity, and the complexity of pharmaceutical matrices which can cause interference.[1][7][8]

Q4: Can I use a standard GC-MS system, or is a GC-MS/MS system required?

A4: For trace-level analysis of nitrosamines in complex matrices, a triple quadrupole GC-MS/MS system is highly recommended.[7][9] The use of Multiple Reaction Monitoring (MRM) in a GC-MS/MS system provides significantly higher selectivity and sensitivity compared to a single quadrupole GC-MS operating in Selected Ion Monitoring (SIM) mode, helping to reduce matrix interference and achieve the required low detection limits.[7]

Troubleshooting Guide

Below are common issues encountered during the GC-MS analysis of this compound, presented in a question-and-answer format.

1. Poor Peak Shape / Tailing Peaks

Question: My this compound peak is showing significant tailing. What are the possible causes and solutions?

Answer: Peak tailing for active compounds like nitrosamines is a common issue in GC analysis. The primary causes and troubleshooting steps are outlined below.

  • Active Sites in the Inlet or Column: Nitrosamines can interact with active sites (silanol groups) in the GC system, leading to peak tailing.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner, septum, and O-rings. Use deactivated liners, preferably with glass wool, to trap non-volatile matrix components.[10]

      • Column Conditioning: Condition the column according to the manufacturer's instructions to passivate active sites.

      • Column Trimming: If the front end of the column is contaminated, trim 15-30 cm from the inlet side.

      • Use of an Inert Column: Employ a column specifically designed for inertness to minimize analyte interactions.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can cause peak shape issues.

    • Solution: Ensure the column is installed at the correct depth in both the injector and the detector as specified by the instrument manufacturer.[10]

  • Solvent-Phase Mismatch: The polarity of the injection solvent should be compatible with the stationary phase of the column.

    • Solution: If there is a significant mismatch, consider changing the solvent or using a column with a more appropriate stationary phase.[10]

2. Low or No Signal / Poor Sensitivity

Question: I am observing a very low signal or no peak at all for this compound. What should I check?

Answer: A lack of sensitivity can stem from several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.

  • Thermal Degradation: As mentioned, N-Nitroso Desloratadine may be degrading in the hot GC inlet.

    • Solution:

      • Lower the injector temperature. Start with a lower temperature (e.g., 150-180 °C) and gradually increase it to find a balance between volatilization and degradation.

      • Use a pulsed splitless or a programmed temperature vaporization (PTV) inlet to minimize the time the analyte spends in the hot inlet.

      • Strong Recommendation: If thermal degradation is suspected, switching to an LC-MS/MS method is the most reliable solution.[2]

  • Sample Preparation Issues: Inefficient extraction or loss of analyte during sample workup can lead to low signal.

    • Solution:

      • Optimize the extraction method (LLE or SPE). Ensure the pH of the sample is appropriate for the extraction of N-Nitroso Desloratadine.

      • Check the recovery of the extraction method by spiking a blank matrix with a known amount of the analyte and internal standard.

  • Instrumental Problems: Leaks, incorrect instrument parameters, or a contaminated ion source can all lead to poor sensitivity.

    • Solution:

      • Leak Check: Perform a thorough leak check of the GC-MS system, especially around the inlet septum, column connections, and vacuum seals.

      • MS Tune: Ensure the mass spectrometer is tuned correctly. An out-of-date tune can result in poor sensitivity.

      • Ion Source Cleaning: A contaminated ion source can significantly reduce signal intensity. Clean the ion source according to the manufacturer's instructions.

      • Detector Voltage: Verify that the detector voltage is set appropriately.

Troubleshooting Workflow for Low Sensitivity

low_sensitivity_workflow start Low/No Signal for This compound check_thermal_degradation Suspect Thermal Degradation? start->check_thermal_degradation lower_inlet_temp Lower Inlet Temperature check_thermal_degradation->lower_inlet_temp Yes check_sample_prep Review Sample Preparation check_thermal_degradation->check_sample_prep No use_ptv_inlet Use PTV Inlet lower_inlet_temp->use_ptv_inlet switch_to_lcms Switch to LC-MS/MS (Recommended) use_ptv_inlet->switch_to_lcms optimize_extraction Optimize LLE/SPE (pH, solvent) check_sample_prep->optimize_extraction Yes check_instrument Check Instrument Parameters check_sample_prep->check_instrument No check_recovery Perform Recovery Study optimize_extraction->check_recovery end Signal Restored check_recovery->end leak_check Perform Leak Check check_instrument->leak_check Yes ms_tune Verify MS Tune leak_check->ms_tune clean_ion_source Clean Ion Source ms_tune->clean_ion_source clean_ion_source->end

Caption: A logical workflow for troubleshooting low sensitivity issues.

3. Matrix Interference

Question: I am observing interfering peaks that co-elute with my analyte of interest. How can I mitigate these matrix effects?

Answer: Matrix effects, where other components in the sample interfere with the analysis of the target analyte, are a common challenge in trace analysis.[8]

  • Improved Sample Cleanup: A more selective sample preparation method can remove many interfering compounds.

    • Solution:

      • Solid-Phase Extraction (SPE): Optimize the SPE sorbent, and the wash and elution solvents to selectively isolate the nitrosamine (B1359907).[5]

      • Liquid-Liquid Extraction (LLE): Adjust the pH and solvent polarity to improve the selectivity of the extraction.

  • Chromatographic Resolution: Modifying the GC method can help to separate the analyte from interfering peaks.

    • Solution:

      • Optimize Temperature Program: Adjust the oven temperature ramp to improve separation.

      • Change Column: Use a column with a different stationary phase to alter the elution order of compounds.

  • Selective Mass Spectrometric Detection: Using a more selective detection mode can differentiate the analyte from co-eluting interferences.

    • Solution:

      • GC-MS/MS: As mentioned, using MRM mode on a triple quadrupole mass spectrometer is highly effective at filtering out matrix noise and provides the best selectivity.

      • High-Resolution Mass Spectrometry (HRMS): If available, GC-HRMS can also be used to separate the analyte from interferences based on their exact mass.

Strategies to Mitigate Matrix Effects

matrix_effects_mitigation start Matrix Interference Observed sample_cleanup Improve Sample Cleanup start->sample_cleanup chromatography Optimize Chromatography start->chromatography ms_detection Enhance MS Selectivity start->ms_detection spe Optimize SPE Method sample_cleanup->spe lle Optimize LLE Method sample_cleanup->lle temp_program Adjust Oven Temperature Program chromatography->temp_program column Change GC Column chromatography->column msms Use GC-MS/MS (MRM) ms_detection->msms hrms Use GC-HRMS ms_detection->hrms end Interference Reduced spe->end lle->end temp_program->end column->end msms->end hrms->end

Caption: Key strategies for reducing matrix interference in GC-MS analysis.

Experimental Protocols

Disclaimer: The following protocol is a general guideline for the analysis of volatile nitrosamines by GC-MS and should be optimized and validated for the specific analysis of this compound. As previously stated, LC-MS/MS is the recommended technique for this analyte.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh approximately 250 mg of the active pharmaceutical ingredient (API) or ground tablet powder into a centrifuge tube.

  • Add 10 mL of 1M NaOH solution, vortex briefly, and shake for at least 5 minutes.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add 2.0 mL of dichloromethane, vortex briefly, and then shake for at least 5 minutes.

  • Centrifuge the mixture at approximately 10,000 x g for at least 5 minutes.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean vial for GC-MS analysis.

2. GC-MS/MS Method Parameters (Starting Point)

The following table provides a starting point for GC-MS/MS method development. These parameters will require optimization.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 7010B GC/MS/MS or equivalent
Injection Mode Splitless (or PTV)
Inlet Temperature 180 °C (Optimize between 150-220 °C)
Injection Volume 1 µL
Carrier Gas Helium
Column Flow 1.2 mL/min (Constant Flow)
GC Column DB-624 UI, 30 m x 0.25 mm, 1.4 µm or similar
Oven Program 40 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions

The following MRM transitions for N-Nitroso Desloratadine and its d4-labeled internal standard are derived from LC-MS/MS methods and should be confirmed and optimized on the specific GC-MS/MS instrument.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitroso Desloratadine340.1310.1Optimize (start at 10-15)
This compound344.3314.1Optimize (start at 10-15)

Quantitative Data Summary

The following tables summarize typical performance data for nitrosamine analysis by GC-MS and LC-MS/MS, which can serve as a benchmark for method development and validation.

Table 1: Typical Linearity and Limits of Quantification (LOQ) for Nitrosamine Analysis

CompoundTechniqueLinearity Range (ng/mL)LOQ (ng/mL)
Various NitrosaminesGC-MS/MS0.2 - 200> 0.9990.2
N-Nitroso DesloratadineLC-MS/MS1 - 50> 0.9991.0[4]
Various NitrosaminesGC-HRMS0.25 - 10> 0.9950.3 - 1.0

Table 2: Recovery of Nitrosamines using Different Extraction Techniques

Extraction MethodMatrixRecovery (%)Reference
Liquid-Liquid ExtractionSartan Drugs87.7 - 123.8[2]
Solid-Phase ExtractionCough Syrup90 - 120[5]

References

How to optimize chromatographic resolution for N-Nitroso Desloratadine-d4.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the chromatographic resolution of N-Nitroso Desloratadine-d4.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatography of this compound?

The main challenge is achieving adequate resolution between this compound, its non-deuterated analog (N-Nitroso Desloratadine), the parent drug (Desloratadine), and other potential impurities. These compounds are often structurally similar, leading to co-elution, which complicates accurate quantification, especially at trace levels required for genotoxic impurity analysis.

Q2: Which chromatographic mode is recommended for this compound analysis?

Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) can be successfully employed.

  • HILIC: This mode is highly effective for separating polar compounds. A validated method exists that shows excellent separation of N-Nitroso Desloratadine from the highly abundant Desloratadine API, by eluting the nitrosamine (B1359907) impurity first. This minimizes matrix effects from the API.[1][2] HILIC often uses a high concentration of organic solvent (like acetonitrile), which can enhance ESI-MS sensitivity.

  • RPLC: This is the most common mode in pharmaceutical analysis. It separates compounds based on hydrophobicity. While the polar nitrosamine may elute early, RPLC columns with different selectivities (e.g., C18, Phenyl-Hexyl) can provide excellent resolution. For aromatic compounds like N-Nitroso Desloratadine, columns with phenyl ligands can offer alternative selectivity through π-π interactions.[3]

Q3: My goal is to separate this compound from N-Nitroso Desloratadine. Is this possible and what should I consider?

Yes, separating deuterated and non-deuterated isotopologues is possible due to the "deuterium isotope effect" in chromatography. In RPLC, deuterated compounds are slightly less hydrophobic and typically elute earlier than their non-deuterated counterparts.[4] The resolution is often small but can be optimized.

Key factors to consider are:

  • Number of Deuterium Atoms: A higher degree of deuteration generally leads to a larger separation.[3]

  • Mobile Phase: Using organic modifiers like methanol (B129727) instead of acetonitrile (B52724), and adjusting the aqueous content, can influence the separation factor.

  • Temperature: Lowering the column temperature can increase retention and improve resolution between closely eluting peaks.

Q4: What are the typical causes for peak splitting in nitrosamine analysis?

Peak splitting for nitrosamines can be complex. Potential causes include:

  • Rotational Isomers: The N-N bond in nitrosamines has a partial double-bond character, which can lead to the existence of E/Z rotational isomers that may be separated chromatographically. This phenomenon is sensitive to mobile phase pH and temperature.[5][6]

  • Injection Issues: A mismatch between the sample solvent and the mobile phase is a common cause of peak distortion, especially for early eluting peaks.[7] The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase.

  • Column Voids: A void at the head of the column can cause the sample band to spread unevenly, leading to a split peak. This usually requires column replacement.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and an Interfering Peak

This is the most common and critical issue. Follow this logical workflow to diagnose and resolve the problem.

G cluster_0 Troubleshooting Poor Resolution cluster_1 Optimize Selectivity cluster_2 Optimize Efficiency (N) start Poor Resolution Observed p1 Selectivity (α) Issue? start->p1 Identify Potential Cause p2 p2 p1->p2 Yes p3 p3 p1->p3 No (Efficiency Issue) c1 Change Organic Modifier (e.g., ACN to MeOH) p2->c1 Modify Mobile Phase e1 Decrease Flow Rate p3->e1 Modify Flow Conditions c2 Adjust pH (ensure analyte stability) c1->c2 c3 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or HILIC) c2->c3 end Resolution Improved c3->end e2 Decrease Column Temperature e1->e2 e3 Check for Extra-Column Volume and correct e2->e3 e3->end

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Step-by-Step Guide:

  • Assess the Chromatogram: Determine if the issue is a lack of separation (selectivity problem) or overly broad peaks (efficiency problem).

  • Optimize Selectivity (α):

    • Mobile Phase Composition: Change the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity. Adjust the mobile phase pH, but ensure it remains in a range where this compound is stable.

    • Stationary Phase: This has the most significant impact. If using a C18 column, consider switching to a Phenyl-Hexyl column, which provides alternative selectivity for aromatic compounds through π-π interactions.[3] Alternatively, a HILIC column offers a completely different separation mechanism based on polarity.[1][2]

  • Optimize Efficiency (N):

    • Flow Rate: Decrease the flow rate. This increases the time analytes spend interacting with the stationary phase, often leading to narrower peaks and better resolution.

    • Temperature: Lowering the column temperature can increase retention and improve separation between closely related compounds like isotopologues.

    • System Check: Minimize extra-column volume by using tubing with the smallest appropriate internal diameter and length. Ensure all connections are sound.

Issue 2: Peak Tailing or Fronting

Poor peak shape compromises integration accuracy and can hide small co-eluting impurities.

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with column silanolsUse a buffered mobile phase (e.g., with formic acid or ammonium (B1175870) formate) to suppress silanol (B1196071) activity. Use a modern, high-purity, end-capped column.
Column OverloadReduce the injection volume or dilute the sample.
Column Contamination/AgingFlush the column with a strong solvent. If the issue persists, the column may need replacement.
Peak Fronting Sample Solvent MismatchDissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still dissolves the analyte.
High Analyte ConcentrationDilute the sample.

Data Presentation: Column Performance Comparison

Choosing the right column is critical for resolving nitrosamine impurities from the parent API. The table below summarizes resolution data from a study comparing different reversed-phase columns for nitrosamine drug substance-related impurities (NDSRIs). While not specific to Desloratadine, it provides a valuable comparison of column selectivity.

Column TypeAnalyte PairRetention Time (NDSRI / API) (min)Resolution (Rs)Conclusion
Phenyl-Hexyl N-nitroso-nortriptyline / Nortriptyline15.2 / 9.244.13 Superior separation due to secondary π-π interactions with aromatic analytes.[3]
C18 N-nitroso-nortriptyline / Nortriptyline11.7 / 7.130.08Good separation, but less effective for this specific aromatic pair compared to Phenyl-Hexyl.[3]
Phenyl-Hexyl N-nitroso-sertraline / Sertraline8.0 / 2.825.50 Significantly better resolution, demonstrating the benefit of alternative selectivity.[3]
C18 N-nitroso-sertraline / Sertraline3.6 / 1.116.35Adequate, but lower resolving power for this pair.[3]

Data adapted from a comparative study on related nitrosamine impurities and their parent APIs.[3]

Experimental Protocols

Protocol 1: HILIC-Based LC-MS/MS Method

This method is validated for the quantification of N-Nitroso Desloratadine and uses this compound as an internal standard. It is effective at separating the nitrosamine from the API.[1][2]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Weigh 5mg of Desloratadine sample s2 Dilute to 10mL with Acetonitrile s1->s2 s3 Mix for 5 min s2->s3 s4 Centrifuge at 4,000 rpm for 10 min s3->s4 s5 Filter with 0.22 µm PVDF filter s4->s5 a1 Inject 5 µL into LC-MS/MS System s5->a1 a2 HILIC Separation a1->a2 a3 MS/MS Detection (MRM) a2->a3

Caption: Experimental workflow for HILIC-based analysis of N-Nitroso Desloratadine.

  • Chromatography System: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: XBridge HILIC (2.1 × 150 mm, 3.5 μm).[1]

  • Mobile Phase:

    • A: 0.01% (v/v) formic acid in water.

    • B: 0.01% (v/v) formic acid in acetonitrile.[1]

  • Mode: Isocratic.

  • Flow Rate: 0.15 mL/min.[1]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Electrospray Ionization in Positive Mode (ESI+), Multiple Reaction Monitoring (MRM).

    • N-Nitroso Desloratadine: m/z 340.1 → 310.1

    • This compound (IS): m/z 344.3 → 314.1

Protocol 2: General RPLC Method for Nitrosamine Screening (Adaptable for Desloratadine)

This protocol is a general starting point for developing a reversed-phase method. Optimization will be required.

  • Chromatography System: HPLC or UHPLC with UV or MS detector.

  • Column: Phenyl-Hexyl or a high-purity C18 column (e.g., 150 x 3.0 mm, <3 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in methanol or acetonitrile.

  • Mode: Gradient elution.

    • Example Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then re-equilibrate. The gradient slope should be shallow to resolve closely eluting peaks.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30°C (can be lowered to 20-25°C to improve resolution).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in a solvent mixture that matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile). Filter through a 0.22 µm filter before injection.

References

Minimizing matrix effects in the analysis of N-Nitroso Desloratadine-d4.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitroso Desloratadine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification of N-Nitroso Desloratadine and its deuterated internal standard, N-Nitroso Desloratadine-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of N-Nitroso Desloratadine?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2] This can lead to ion suppression (decreased signal) or enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analysis.[1][3] In the analysis of N-Nitroso Desloratadine, matrix effects can arise from the drug substance itself (Desloratadine), excipients in the final dosage form, or endogenous components in biological samples.[4][5] These interferences can lead to inaccurate quantification of N-Nitroso Desloratadine.[6]

Q2: Why is this compound recommended as an internal standard?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically and physically almost identical to the analyte of interest (N-Nitroso Desloratadine) but has a different mass due to the deuterium (B1214612) atoms.[7][8] This similarity ensures that it experiences the same effects during sample preparation and analysis, including extraction inefficiencies and matrix effects.[7][9] By measuring the ratio of the analyte to the internal standard, these variations can be corrected, leading to more accurate and precise quantification.[7][9] The use of a SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[3][9]

Q3: What are the primary analytical techniques for N-Nitroso Desloratadine analysis?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred and most powerful technique for the quantification of N-Nitroso Desloratadine due to its high sensitivity and selectivity.[4][7][9] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile nitrosamines.[7] However, LC-MS/MS is generally more versatile for less volatile or thermally labile compounds.[7]

Q4: Can you provide typical MS/MS parameters for N-Nitroso Desloratadine and its d4-labeled internal standard?

A4: Yes, the following table summarizes typical Multiple Reaction Monitoring (MRM) transitions for the analysis. Note that these parameters should be optimized for the specific instrument being used.[10]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Nitroso Desloratadine340.1310.1
This compound344.3-
Table 1: Example MRM transitions for N-Nitroso Desloratadine and its deuterated internal standard.[10][11]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

Possible Causes:

  • Column Overload: Injecting too much sample can lead to distorted peak shapes.[2]

  • Column Contamination: Buildup of matrix components on the column can affect peak shape.[2]

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte and column chemistry.

  • Secondary Interactions: The analyte may be interacting with active sites on the column or with metal components of the HPLC system.[12]

Troubleshooting Steps:

  • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if peak shape improves.

  • Column Washing: Implement a robust column washing procedure after each run or batch to remove contaminants.

  • Optimize Mobile Phase: Adjust the mobile phase composition, including organic solvent ratio, pH, and additives. For N-Nitroso Desloratadine, a mobile phase of 0.01% (v/v) formic acid in water and 0.01% (v/v) formic acid in acetonitrile (B52724) has been used with a HILIC column.[10]

  • Consider Metal-Free Systems: For chelating compounds, interactions with stainless steel components can cause poor peak shape. Using a metal-free column and system components can mitigate this issue.[12]

Issue 2: High Signal Suppression or Enhancement (Matrix Effects)

Possible Causes:

  • Co-elution of Matrix Components: Endogenous or exogenous materials in the sample are eluting at the same time as the analyte and interfering with its ionization.[6][13]

  • Insufficient Sample Cleanup: The sample preparation method is not adequately removing interfering substances.[14]

  • High Concentration of API: The active pharmaceutical ingredient (Desloratadine) can be a major source of matrix effects.[5][10]

Troubleshooting Steps:

  • Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the interfering matrix components. A study using a HILIC column successfully eluted N-Nitroso-desloratadine before the API to minimize matrix effects.[5][10][11]

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively isolate the analyte and remove interferences.[6][14]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the removal of matrix components.[14]

  • Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering components.[3]

  • Utilize a Diverter Valve: Program the LC system to divert the high-concentration API peak to waste, preventing it from entering the mass spectrometer and causing contamination and suppression.[15]

Experimental Workflow for Minimizing Matrix Effects

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Sample (API or Finished Dose) Spike Spike with This compound Sample->Spike Extraction Extraction (e.g., Acetonitrile) Spike->Extraction Cleanup Cleanup (SPE or LLE) Extraction->Cleanup FinalSample Final Sample Extract Cleanup->FinalSample Injection Inject into LC-MS/MS FinalSample->Injection Separation Chromatographic Separation (e.g., HILIC) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Data Data Acquisition Detection->Data Ratio Calculate Analyte/IS Ratio Data->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound analysis.

Issue 3: Inconsistent or Irreproducible Results

Possible Causes:

  • Variability in Sample Preparation: Inconsistent extraction recovery between samples.

  • Instrument Instability: Fluctuations in LC pressure, temperature, or MS source conditions.[2]

  • Degradation of Analyte or Internal Standard: N-Nitroso compounds can be sensitive to light and temperature.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol. The use of an automated system can improve reproducibility.

  • System Suitability Testing: Before running samples, perform system suitability tests to ensure the LC-MS/MS system is performing optimally. This includes checking retention time stability, peak area reproducibility, and signal-to-noise ratio.[10]

  • Verify Standard Stability: Prepare fresh stock and working solutions regularly. Store them under appropriate conditions (e.g., protected from light, refrigerated) to prevent degradation.

  • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in a blank matrix that is as close as possible to the study samples to account for consistent matrix effects.[3]

Troubleshooting Logic for Inconsistent Results

Start Inconsistent Results Observed CheckSST Review System Suitability Test (SST) Data Start->CheckSST SST_OK SST Passed? CheckSST->SST_OK Troubleshoot_Inst Troubleshoot Instrument (LC pressure, MS source) SST_OK->Troubleshoot_Inst No Check_Prep Examine Sample Preparation Protocol SST_OK->Check_Prep Yes Troubleshoot_Inst->CheckSST Prep_Consistent Was Preparation Consistent? Check_Prep->Prep_Consistent Standardize_Prep Standardize/Automate Sample Prep Prep_Consistent->Standardize_Prep No Check_Standards Check Standard Stability (Age, Storage) Prep_Consistent->Check_Standards Yes Standardize_Prep->Check_Prep Standards_OK Standards OK? Check_Standards->Standards_OK Prepare_Fresh Prepare Fresh Standards Standards_OK->Prepare_Fresh No Final_Check Re-analyze with Matrix-Matched Calibrators Standards_OK->Final_Check Yes Prepare_Fresh->Check_Standards

Caption: Decision tree for troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Sample Preparation for N-Nitroso Desloratadine in Drug Substance

This protocol is based on a method developed for the analysis of N-Nitroso Desloratadine in Desloratadine API.[10][11]

  • Sample Weighing: Accurately weigh 5 mg of the Desloratadine drug substance into a 10 mL volumetric flask.

  • Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., to achieve a final concentration of 100 ng/mL).

  • Extraction: Add acetonitrile to the flask to a final volume of 10 mL.

  • Mixing: Vortex the sample for 5 minutes to ensure complete dissolution and extraction.

  • Centrifugation: Centrifuge the sample at 4,000 rpm for 10 minutes to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF membrane filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method using HILIC

This is an example method and should be optimized for your specific instrumentation and application.[10]

LC Parameters:

  • Column: XBridge HILIC (2.1 × 150 mm, 3.5 μm)

  • Mobile Phase A: 0.01% (v/v) formic acid in water

  • Mobile Phase B: 0.01% (v/v) formic acid in acetonitrile

  • Mode: Isocratic

  • Flow Rate: 0.15 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Temperature: 300 °C

  • Curtain Gas: 20 psi

  • Collision Gas: 7 psi

  • GS1 and GS2: 10 psi each

Method Validation Summary

The following table summarizes key validation parameters from a published method for N-Nitroso Desloratadine.[5][10][16]

ParameterResult
Linearity Range1–50 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Quantification (LOQ)1.0 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Precision (RSD, %)Acceptable per guidelines
Accuracy (Recovery, %)Acceptable per guidelines
Table 2: Summary of method validation data.[5][10][16]

References

Strategies to prevent on-column degradation of N-Nitroso Desloratadine-d4.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of N-Nitroso Desloratadine-d4 during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during HPLC analysis?

A1: The on-column degradation of this compound can be influenced by several factors, including:

  • Mobile Phase pH: N-nitroso compounds can exhibit pH-dependent stability. For instance, some N-nitrosamines are known to degrade rapidly in neutral to alkaline conditions (pH 6-8) but are more stable in acidic environments (pH 1-5).[1]

  • Mobile Phase Composition: The use of certain mobile phase components, such as ammonium (B1175870) hydroxide (B78521) with acetonitrile (B52724), has been shown to cause on-column nitrosation of secondary amines, a reaction catalyzed by the metallic components of the HPLC column and frits.[2]

  • Column Temperature: Elevated temperatures can accelerate the degradation of thermally labile compounds like some N-nitrosamines.[3][4] Increased column temperature during HPLC analysis has been identified as a factor in the degradation of certain analytes.[2]

  • Light Exposure: N-nitrosamines are known to be photolabile and can be degraded by exposure to light, particularly UV radiation.[5][6][7] This is a critical consideration if the analytical workflow involves exposure to light.

  • Active Sites on the Column: The stationary phase and hardware of the column can have active sites that may promote the degradation of sensitive analytes.

Q2: I am observing extraneous peaks or a loss of signal for this compound. How can I troubleshoot this?

A2: Unexpected peaks or signal loss can be indicative of on-column degradation. Here is a step-by-step troubleshooting guide:

  • Evaluate Mobile Phase pH: If you are using a mobile phase with a pH in the neutral to alkaline range, consider switching to an acidic mobile phase. A study on a similar N-nitroso compound showed significantly slower degradation at pH 1 to 5 compared to pH 6 to 8.[1] The addition of 0.01% formic acid to the mobile phase has been used in the analysis of N-Nitroso Desloratadine.[8]

  • Assess Mobile Phase Composition: If your mobile phase contains ammonium hydroxide and acetonitrile, be aware of the potential for on-column nitrosation.[2] Consider alternative buffering systems or organic modifiers.

  • Control Column Temperature: If the analysis is being performed at an elevated temperature, try reducing the column temperature. For some compounds, degradation can be suppressed by using a column temperature below 30°C.[2]

  • Protect from Light: Ensure the autosampler, column compartment, and any transfer tubing are protected from direct light to prevent photolytic decomposition.[5][7]

  • Column Inertness: Consider using a column with a highly inert surface to minimize interactions with the analyte.

Q3: What are the recommended starting conditions for an LC-MS/MS method to minimize on-column degradation of this compound?

A3: Based on available literature, a robust starting point for an LC-MS/MS method would be to use a Hydrophilic Interaction Liquid Chromatography (HILIC) column. This approach has been shown to be effective for the analysis of N-Nitroso Desloratadine, allowing it to elute before the active pharmaceutical ingredient (API), which can minimize matrix effects.[8][9]

Troubleshooting Guide: On-Column Degradation of this compound

This guide provides a structured approach to identifying and resolving issues related to the on-column degradation of this compound.

Symptom Potential Cause Recommended Action
Appearance of unexpected peaks, often in a consistent pattern with the analyte peak. On-column degradation or transformation.1. Modify Mobile Phase pH: Switch to an acidic mobile phase (e.g., with 0.1% formic acid).[1][8] 2. Lower Column Temperature: Reduce the column temperature to ambient or sub-ambient levels.[2] 3. Change Mobile Phase Composition: Avoid mobile phases known to cause on-column nitrosation (e.g., ammonium hydroxide with acetonitrile).[2]
Poor peak shape (tailing or fronting). Analyte interaction with active sites on the column or degradation.1. Use an Inert Column: Employ a column with end-capping or a deactivated surface. 2. Adjust Mobile Phase Additives: The addition of a small amount of a stronger, competing agent can sometimes improve peak shape.
Loss of analyte signal or poor recovery. Degradation of the analyte on the column or in the autosampler.1. Protect from Light: Use amber vials and ensure the autosampler and column compartment are light-protected.[5][7] 2. Optimize Temperature: Maintain a low temperature in the autosampler and on the column.[3]
Inconsistent results between injections. On-going degradation that is not at equilibrium.1. Equilibrate the System Thoroughly: Ensure the column is fully equilibrated with the mobile phase before injection. 2. Check for System Contamination: Contaminants in the LC system can sometimes catalyze degradation.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of N-Nitroso-Desloratadine using a HILIC-Based Separation Mode

This protocol is adapted from a validated method for the quantification of N-Nitroso-Desloratadine.[8][9]

  • Instrumentation:

    • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Chromatographic Conditions:

    • Column: XBridge HILIC column (e.g., 2.1 × 150 mm, 3.5 µm)

    • Mobile Phase A: 0.01% (v/v) formic acid in water

    • Mobile Phase B: 0.01% (v/v) formic acid in acetonitrile

    • Flow Rate: 0.15 mL/min

    • Column Temperature: 40°C (Note: if degradation is observed, consider reducing the temperature)[8]

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • N-Nitroso Desloratadine: [M+H]+, m/z 340.1 → fragment ions

      • This compound: [M+H]+, m/z 344.3 → fragment ions

  • Sample Preparation:

    • Prepare stock solutions of N-Nitroso Desloratadine and this compound in acetonitrile.

    • Dilute the stock solutions with acetonitrile to prepare working standards and spiking solutions.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (in Acetonitrile) prep_working Prepare Working Standards & Spiking Solutions prep_stock->prep_working prep_sample Prepare Sample Matrix prep_working->prep_sample injection Inject Sample prep_sample->injection separation HILIC Separation (Acidic Mobile Phase) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the analysis of this compound.

degradation_pathways NNDd4 This compound DegradationProducts Degradation Products NNDd4->DegradationProducts Degradation pH High pH (Neutral/Alkaline) Temp High Temperature Light UV Light OnColumn On-Column Nitrosation (e.g., NH4OH + ACN)

Caption: Factors contributing to the on-column degradation of this compound.

troubleshooting_logic start Degradation Observed? check_pH Check Mobile Phase pH start->check_pH Yes end_good Problem Resolved start->end_good No is_acidic Is it Acidic? check_pH->is_acidic adjust_pH Adjust to Acidic pH (e.g., 0.1% Formic Acid) is_acidic->adjust_pH No check_temp Check Column Temperature is_acidic->check_temp Yes adjust_pH->check_temp is_low_temp Is it ≤ 30°C? check_temp->is_low_temp lower_temp Lower Temperature is_low_temp->lower_temp No check_light Check Light Exposure is_low_temp->check_light Yes lower_temp->check_light is_protected Is it Protected? check_light->is_protected is_protected->end_good Yes end_bad Consult Further is_protected->end_bad No protect_light Protect from Light protect_light->end_good

Caption: Troubleshooting logic for addressing on-column degradation.

References

Refining sample cleanup for N-Nitroso Desloratadine-d4 in complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining of sample cleanup for N-Nitroso Desloratadine-d4 in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound in complex pharmaceutical matrices?

A1: The main challenges stem from the trace-level concentrations of the analyte, the presence of high concentrations of the active pharmaceutical ingredient (API) and excipients which can cause significant matrix effects, and the potential for analyte loss during sample preparation.[1][2][3][4] Specifically, co-elution of matrix components can lead to ion suppression or enhancement in the mass spectrometer, affecting accuracy and sensitivity.[5]

Q2: Why is a deuterated internal standard like this compound used?

A2: A deuterated internal standard is used to improve the accuracy and precision of the quantification. Since this compound is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample extraction, cleanup, and chromatographic separation. Any analyte loss or variation in instrument response during the analytical process will affect both the analyte and the internal standard similarly, allowing for reliable correction and more accurate quantification.

Q3: What are the recommended analytical techniques for the quantification of this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the determination of N-Nitroso Desloratadine.[6] This technique offers high sensitivity and selectivity, which are crucial for detecting and quantifying the very low levels of nitrosamine (B1359907) impurities.[6] High-resolution mass spectrometry (LC-HRMS) is also an excellent option for identifying trace levels of the compound.[6]

Q4: What are the typical sample preparation techniques for this compound analysis?

A4: Common sample preparation techniques include direct dissolution followed by filtration, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7] SPE is often preferred for complex matrices as it provides a more effective cleanup by removing interfering substances.[1][8][9]

Q5: What regulatory guidelines should be considered for nitrosamine impurity analysis?

A5: Regulatory agencies like the FDA and EMA have established strict limits for nitrosamine impurities in pharmaceutical products.[10][11] It is crucial to develop and validate analytical methods with a limit of quantification (LoQ) at or below the acceptable intake (AI) limit for the specific nitrosamine.[12] Manufacturers are required to perform risk assessments and confirmatory testing for nitrosamine impurities.[13]

Troubleshooting Guides

Issue 1: Poor Recovery of this compound
Possible Cause Troubleshooting Step
Inappropriate SPE Sorbent The choice of SPE sorbent is critical. For nitrosamines, various sorbents have been tested. A versatile approach is using a hydrophilic interaction liquid chromatography (HILIC)-based SPE which can retain high amounts of APIs and polar excipients while allowing nitrosamines to pass through.[1] Alternatively, strong cation-exchange cartridges have shown good recoveries for small molecule nitrosamines.[9] It is recommended to screen different SPE cartridges (e.g., Oasis HLB, Strata-X, HyperSep Hypercarb, Oasis MCX) to find the optimal one for your specific matrix.[8]
Inefficient Elution from SPE Cartridge Optimize the elution solvent. Acidified methanol (B129727) has been shown to be effective for eluting nitrosamines from certain SPE cartridges.[8] Ensure the elution volume is sufficient to fully recover the analyte. A step-wise elution with solvents of increasing strength can also be evaluated.
Analyte Degradation N-nitrosamines can be sensitive to light and high temperatures. Protect samples from light and avoid excessive heat during sample preparation and storage.
Suboptimal pH of Sample Load The pH of the sample solution can affect the retention of both the analyte and interferences on the SPE sorbent. Adjust the pH of the sample to optimize the recovery of this compound.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Possible Cause Troubleshooting Step
Co-elution of Matrix Components Modify the chromatographic method to improve the separation of this compound from interfering matrix components. A HILIC-based LC method has been successfully used to elute the N-nitroso-desloratadine impurity before the API, thus minimizing matrix effects.[3][14][15][16]
Insufficient Sample Cleanup Improve the SPE cleanup procedure. This could involve using a more selective sorbent, adding a wash step with a solvent that removes interferences but not the analyte, or using a multi-step extraction process.[2]
High Concentration of API If the API is the primary source of interference, consider a sample preparation technique that selectively removes the API. For example, a precipitation step prior to SPE might be effective.[2]
Issue 3: Poor Peak Shape in Chromatogram
Possible Cause Troubleshooting Step
Injection Solvent Mismatch The composition of the injection solvent should be as close as possible to the initial mobile phase to ensure good peak shape. If a strong organic solvent is used for sample dissolution, it can cause peak distortion.[4]
Column Overloading Injecting too much sample or a sample with a very high concentration of matrix components can lead to column overloading and poor peak shape. Dilute the sample if possible, or improve the sample cleanup to reduce the matrix load.
Contaminated Guard or Analytical Column If peak shape degrades over time, the column may be contaminated. Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need to be replaced.
Issue 4: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Variability in Manual Sample Preparation Manual sample preparation can be a source of variability.[7] Where possible, automate sample preparation steps to improve consistency. Ensure thorough mixing at each stage.
Inconsistent SPE Cartridge Performance Ensure that the SPE cartridges are from the same lot and are properly conditioned before use. Variations in packing can lead to inconsistent results.
Instrument Instability Check the stability of the LC-MS/MS system. Run system suitability tests before each batch of samples to ensure the instrument is performing within specifications.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for the specific matrix.

  • Sample Dissolution: Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture).

  • Internal Standard Spiking: Spike the sample solution with a known concentration of this compound solution.

  • SPE Cartridge Conditioning: Condition the selected SPE cartridge (e.g., Strata X-C) by passing methanol followed by equilibration with water or an appropriate buffer.[8]

  • Sample Loading: Load the prepared sample solution onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove unretained matrix components. The wash solvent should be chosen to not elute the analyte of interest.

  • Elution: Elute the this compound and the analyte with a suitable elution solvent (e.g., 5% H3PO4 in methanol).[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HILIC-LC-MS/MS Analysis

This protocol is based on a method developed for N-Nitroso-Desloratadine analysis.[3][14]

  • Chromatographic Column: XBridge HILIC column or equivalent.

  • Mobile Phase A: Water with 0.01% formic acid.[3]

  • Mobile Phase B: Acetonitrile with 0.01% formic acid.[3]

  • Gradient Elution: Develop a gradient program that allows for the separation of this compound from the API and other matrix components. A typical starting condition would be a high percentage of organic solvent.

  • Flow Rate: A typical flow rate for a standard analytical HILIC column is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[3]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • N-Nitroso Desloratadine: m/z 340.1 → 310.1 ([M+H-NO]+).[3][14]

      • This compound: m/z 344.3 → 314.1 ([M+H-NO]+).[3][14]

    • Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.

Quantitative Data Summary

Table 1: Comparison of different SPE Sorbents for API retention and Nitrosamine Recovery

SPE SorbentAPI Retention (out of 24 tested)Nitrosamine RecoveryReference
Oasis HLB4Limited for some APIs[8]
Strata X2Limited for some APIs[8]
HyperSep Hypercarb17Better results[8]
Oasis MCX20Inadequate retention for NDMA[8]
Strata X-C20Superior performance, >80% recovery for 9/11 NAs[8]

Table 2: Validation Parameters for a HILIC-LC-MS/MS Method for N-Nitroso-Desloratadine

ParameterResultReference
Linearity Range1–50 ng/mL[14][15]
Correlation Coefficient (r²)> 0.999[14][15]
Limit of Quantification (LOQ)1.0 ng/mL[14][15][16]
Accuracy85-115 %[1]
Precision (RSD)<10 %[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing dissolution 1. Sample Dissolution & IS Spiking spe 2. Solid-Phase Extraction (Cleanup) dissolution->spe evaporation 3. Evaporation & Reconstitution spe->evaporation lcms 4. HILIC-LC-MS/MS Analysis evaporation->lcms quantification 5. Quantification & Reporting lcms->quantification

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_recovery Low Recovery cluster_matrix High Matrix Effects cluster_peak Poor Peak Shape start Problem Identified: Poor/Inconsistent Results check_spe Check SPE Method: - Sorbent Choice - Elution Solvent - pH start->check_spe Recovery Issue check_chromatography Optimize Chromatography: - HILIC separation - Gradient start->check_chromatography Matrix Effect Issue check_solvent Check Injection Solvent start->check_solvent Peak Shape Issue check_degradation Check for Degradation: - Light/Heat Exposure check_spe->check_degradation solution Refined Method check_degradation->solution improve_cleanup Improve Cleanup: - Different SPE - Wash steps check_chromatography->improve_cleanup improve_cleanup->solution check_column Check Column Health check_solvent->check_column check_column->solution

Caption: Troubleshooting logic for this compound analysis.

References

Optimization of MS/MS parameters for N-Nitroso Desloratadine-d4 fragmentation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS parameters for N-Nitroso Desloratadine-d4 fragmentation. It is intended for researchers, scientists, and drug development professionals working with LC-MS/MS analysis of nitrosamine (B1359907) impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: For this compound, the expected precursor ion in positive ionization mode is [M+H]⁺ at m/z 344.3. The primary fragmentation pathway involves the neutral loss of the nitroso group (-NO). This results in a major product ion at m/z 314.1.[1][2] Therefore, the recommended Multiple Reaction Monitoring (MRM) transition is m/z 344.3 → 314.1.[1][2]

Q2: What is a suitable internal standard for the analysis of N-Nitroso Desloratadine?

A2: this compound is itself the stable isotope-labeled internal standard (SILS) for the analysis of N-Nitroso Desloratadine.[1][2] The non-deuterated compound has an MRM transition of m/z 340.1 → 310.1.[1][2] Using a SILS is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, compensating for variations in sample preparation and instrument response.

Q3: Which ionization technique is most suitable for this compound analysis?

A3: Electrospray ionization (ESI) in positive mode is a commonly used and effective technique for the analysis of N-Nitroso Desloratadine and its deuterated analog.[1][2] However, for some low-mass nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) can also be considered to potentially reduce background noise and improve sensitivity.[3] The choice between ESI and APCI may depend on the specific LC-MS/MS system and the sample matrix.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects can be a significant challenge in trace-level nitrosamine analysis. Strategies to minimize them include:

  • Chromatographic Separation: Develop a robust chromatographic method that separates this compound from the bulk of the active pharmaceutical ingredient (API) and other matrix components.[3][4] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) have been successfully used to elute the nitrosamine impurity before the API.[1][5][6]

  • Sample Preparation: Employ a simple and effective sample cleanup procedure, such as centrifugation and filtration, to remove insoluble materials.[4]

  • Use of a Stable Isotope-Labeled Internal Standard (SILS): As mentioned, using this compound as an internal standard for the corresponding non-deuterated analyte is a highly effective way to compensate for matrix-induced ion suppression or enhancement.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No or Low Signal for this compound Incorrect MRM transition selected.Verify the precursor ion is set to m/z 344.3 and the product ion to m/z 314.1.[1][2]
Inefficient ionization.Optimize ion source parameters such as ion spray voltage, gas flows (nebulizer, heater, curtain gas), and source temperature.[7] Consider switching between ESI and APCI sources if available.[3]
Suboptimal fragmentation (Collision Energy too low/high).Perform a collision energy optimization experiment by infusing a standard solution and ramping the collision energy to find the value that yields the maximum intensity for the m/z 314.1 product ion.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix interference.Improve chromatographic separation to resolve the analyte from co-eluting matrix components.[3][4] Enhance sample cleanup procedures.
In-source fragmentation or chemical noise.Optimize the declustering potential (DP) or cone voltage (CV) to minimize noise while maintaining analyte signal.[4]
Poor Peak Shape Mismatch between sample diluent and mobile phase.Ideally, dissolve and dilute the sample in the initial mobile phase. If using a different solvent, ensure the injection volume is small enough to not distort the chromatography.[4]
Column overload or degradation.Ensure the sample concentration is within the linear range of the method. Check the column's performance and replace if necessary.
Inconsistent Results/Poor Reproducibility Fluctuations in instrument performance.Perform regular system suitability tests and calibrations. Ensure the MS is tuned and calibrated according to the manufacturer's recommendations.
Variable matrix effects.Ensure the internal standard is used consistently across all samples, calibrators, and quality controls. Re-evaluate the sample preparation procedure for consistency.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters by Infusion

This protocol describes the optimization of the declustering potential (DP) / cone voltage (CV) and collision energy (CE) for this compound using direct infusion.

1. Standard Preparation:

  • Prepare a 100 ng/mL working solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water with 0.1% formic acid).[1][2]

2. Infusion Setup:

  • Set up a syringe pump to infuse the working solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to operate in positive ionization mode.

3. Declustering Potential / Cone Voltage Optimization:

  • Set the instrument to monitor the precursor ion m/z 344.3 in MS1 mode (no fragmentation).

  • Manually or automatically ramp the DP/CV through a relevant range (e.g., 20-150 V) and record the ion intensity at each step.

  • Plot the intensity of m/z 344.3 against the DP/CV value. The optimal value is the one that provides the highest stable signal for the precursor ion without causing significant in-source fragmentation.

4. Collision Energy (CE) Optimization:

  • Set the mass spectrometer to MS/MS mode with the MRM transition m/z 344.3 → 314.1.

  • Set the DP/CV to the optimal value determined in the previous step.

  • Ramp the collision energy through a range of values (e.g., 10-60 eV).

  • Plot the intensity of the product ion (m/z 314.1) against the collision energy. The optimal CE is the value that produces the maximum product ion intensity.[8]

5. Data Summary:

The results of the optimization should be tabulated for clarity.

ParameterAnalytePrecursor Ion (m/z)Product Ion (m/z)Optimized Value
Declustering Potential / Cone VoltageThis compound344.3-To be determined experimentally
Collision EnergyThis compound344.3314.1To be determined experimentally

Visualizations

Below are diagrams illustrating key workflows and logical relationships for the optimization process.

G cluster_prep Preparation cluster_infusion Direct Infusion cluster_ms1_opt MS1 Optimization cluster_ms2_opt MS/MS Optimization prep_std Prepare 100 ng/mL This compound Standard Solution infuse Infuse Standard into MS Source (5-10 µL/min) prep_std->infuse ms1_mode Set MS to Monitor Precursor Ion (m/z 344.3) infuse->ms1_mode ramp_dp Ramp Declustering Potential / Cone Voltage ms1_mode->ramp_dp record_dp Record Precursor Ion Intensity ramp_dp->record_dp plot_dp Plot Intensity vs. DP/CV record_dp->plot_dp select_dp Select Optimal DP/CV plot_dp->select_dp ms2_mode Set MS/MS Mode (344.3 -> 314.1) select_dp->ms2_mode Use Optimal DP/CV ramp_ce Ramp Collision Energy ms2_mode->ramp_ce record_ce Record Product Ion Intensity ramp_ce->record_ce plot_ce Plot Intensity vs. CE record_ce->plot_ce select_ce Select Optimal CE plot_ce->select_ce

Caption: Experimental workflow for MS/MS parameter optimization via direct infusion.

G node_action node_action node_check node_check start Low or No Signal for m/z 344.3 -> 314.1 check_mrm Are MRM transitions correct? start->check_mrm action_mrm Set Precursor: 344.3 Set Product: 314.1 check_mrm->action_mrm No check_source Are ion source parameters optimized? check_mrm->check_source Yes action_mrm->check_source action_source Optimize spray voltage, gas flows, and temperature. check_source->action_source No check_fragmentation Is fragmentation efficient? check_source->check_fragmentation Yes action_source->check_fragmentation action_ce Perform Collision Energy Optimization Experiment. check_fragmentation->action_ce No check_noise Is background noise high? check_fragmentation->check_noise Yes action_ce->check_noise action_noise Optimize DP/CV. Use high-purity solvents. Improve chromatography. check_noise->action_noise Yes end Signal Improved check_noise->end No action_noise->end

Caption: Troubleshooting decision tree for low signal in MS/MS analysis.

References

Solving solubility issues of N-Nitroso Desloratadine-d4 in mobile phases.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-Nitroso Desloratadine-d4 in mobile phases during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is typically stored as a solid at -20°C for long-term stability. For short-term storage in solution, it is advisable to use a suitable organic solvent like acetonitrile (B52724) or methanol (B129727) and keep the solution refrigerated and protected from light.

Q2: In which solvents is this compound known to be soluble?

A2: this compound and its non-deuterated counterpart have demonstrated solubility in several organic solvents. Acetonitrile is commonly used as a diluent for preparing stock and working solutions for LC-MS/MS analysis.[1] Other known solvents include ethanol, methanol, and DMSO.[2][3]

Q3: What is a typical mobile phase composition for the analysis of this compound?

A3: A common and effective mobile phase for LC-MS/MS analysis of this compound consists of a gradient mixture of water and acetonitrile, with a small amount of formic acid (e.g., 0.01%) added to both phases.[1][4] The acidic modifier helps to improve peak shape and ionization efficiency in the mass spectrometer.

Q4: I am observing peak tailing or splitting in my chromatogram. What could be the cause?

A4: Peak tailing or splitting can be caused by several factors, including secondary interactions with the stationary phase, column degradation, or co-elution with matrix components. For N-nitroso compounds, optimizing the mobile phase pH with a small amount of acid, like formic acid, can help minimize these interactions and improve peak shape.[5] Using a guard column can also help protect the analytical column from contamination.[5]

Q5: Can this compound degrade in the mobile phase?

A5: N-nitroso compounds can be less stable in strongly acidic or basic solutions, and they can also be sensitive to light.[5] While a small amount of acid like 0.01% formic acid in the mobile phase is generally well-tolerated and beneficial for chromatography, prolonged exposure to harsh pH conditions or strong light should be avoided. It is recommended to use freshly prepared mobile phases and protect solutions from light.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving solubility problems with this compound during your experiments.

Initial Assessment

Before modifying your analytical method, review your sample preparation procedure.

  • Solvent Choice: Ensure you are using a recommended solvent for your initial stock solution.

  • Concentration: Verify that the concentration of your solution is not exceeding the solubility limit in the chosen solvent.

  • Sonication: Gentle sonication can aid in the dissolution of the solid material.

Troubleshooting Workflow

If you suspect insolubility in your mobile phase is causing issues like precipitation, low signal intensity, or poor peak shape, follow this workflow:

TroubleshootingWorkflow Start Solubility Issue Observed (e.g., precipitation, poor peak shape) Check_Sample_Prep Step 1: Review Sample Preparation - Correct solvent? - Concentration too high? - Adequate dissolution time/sonication? Start->Check_Sample_Prep Issue_Resolved1 Issue Resolved Check_Sample_Prep->Issue_Resolved1 Yes Modify_Mobile_Phase Step 2: Modify Mobile Phase - Increase organic content - Test alternative organic solvent - Adjust pH (acidic) Check_Sample_Prep->Modify_Mobile_Phase No Increase_Organic Increase Organic Solvent % in Initial Mobile Phase Modify_Mobile_Phase->Increase_Organic Alternative_Solvent Switch Organic Solvent (e.g., Acetonitrile to Methanol) Modify_Mobile_Phase->Alternative_Solvent Adjust_pH Ensure Mobile Phase is Acidic (e.g., 0.1% Formic Acid) Modify_Mobile_Phase->Adjust_pH Evaluate_Chromatography Step 3: Evaluate Chromatographic Performance - Peak shape - Signal intensity - Retention time Modify_Mobile_Phase->Evaluate_Chromatography Issue_Resolved2 Issue Resolved Evaluate_Chromatography->Issue_Resolved2 Improved Further_Investigation Further Investigation Needed - Consult instrument manual - Contact technical support Evaluate_Chromatography->Further_Investigation Not Improved

Caption: A logical workflow for troubleshooting solubility issues of this compound.

Data Presentation

Table 1: Qualitative Solubility of this compound
SolventSolubilityReference
AcetonitrileSoluble (used for stock solutions)[1]
MethanolSoluble[3]
EthanolSoluble (unlabeled form)[2]
Dimethyl Sulfoxide (DMSO)Soluble[3]
Table 2: Recommended LC-MS/MS Method Parameters
ParameterRecommended ConditionReference
Column HILIC (e.g., XBridge HILIC, 2.1 x 150 mm, 3.5 µm)[4]
Mobile Phase A 0.01% (v/v) Formic Acid in Water[4]
Mobile Phase B 0.01% (v/v) Formic Acid in Acetonitrile[4]
Flow Rate 0.15 mL/min[4]
Column Temperature 40°C[4]
Injection Volume 5 µL[4]
Diluent Acetonitrile[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of acetonitrile in a volumetric flask.

    • Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution (e.g., 100 ng/mL):

    • Dilute the stock solution with acetonitrile to achieve the desired working concentration.[1]

    • For example, to prepare a 100 ng/mL solution, dilute 10 µL of the 1 mg/mL stock solution to a final volume of 100 mL with acetonitrile.

    • Prepare working solutions fresh daily if possible.

Protocol 2: LC-MS/MS Analysis
  • System Preparation:

    • Equilibrate the LC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection:

    • Inject the prepared working standard or sample solution.

  • Data Acquisition:

    • Acquire data using an appropriate mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[4]

Visualization of Experimental Workflow

ExperimentalWorkflow Start Start: this compound Solid Stock_Solution Prepare Stock Solution (1 mg/mL in Acetonitrile) Start->Stock_Solution Working_Solution Prepare Working Solution (e.g., 100 ng/mL in Acetonitrile) Stock_Solution->Working_Solution LC_MS_Analysis LC-MS/MS Analysis (HILIC column, Acetonitrile/Water with Formic Acid) Working_Solution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Results Data_Processing->End

Caption: A flowchart illustrating the experimental workflow for the analysis of this compound.

References

Best practices for avoiding contamination in N-Nitroso Desloratadine-d4 trace analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitroso Desloratadine-d4 trace analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid contamination and ensure accurate, reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in trace analysis?

A1: this compound is the deuterated stable isotope-labeled internal standard for N-Nitroso Desloratadine.[1] It is used in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), to improve the accuracy and precision of the measurement of N-Nitroso Desloratadine.[2] The use of a stable isotope-labeled internal standard is a robust method to compensate for matrix effects and variations in sample preparation and instrument response.[2]

Q2: What are the primary sources of N-Nitroso Desloratadine contamination in a laboratory setting?

A2: The primary sources of N-Nitroso Desloratadine contamination can be broadly categorized as follows:

  • Cross-contamination from high-concentration standards: Improper handling of stock solutions or inadequate cleaning of laboratory equipment can lead to the introduction of the analyte into samples.

  • Contaminated raw materials and excipients: Nitrite impurities in raw materials, excipients, or solvents can react with the drug substance (Desloratadine) to form N-Nitroso Desloratadine during manufacturing or storage.[3]

  • Manufacturing and storage conditions: Acidic conditions and elevated temperatures can promote the formation of nitrosamines.[3][4] The manufacturing process itself can sometimes introduce nitrosating agents.[5]

  • Laboratory environment: The presence of nitrosating agents (e.g., nitrous acid from atmospheric sources) in the laboratory environment can potentially lead to the formation of nitrosamines in samples.

Q3: What are the regulatory guidelines for controlling nitrosamine (B1359907) impurities like N-Nitroso Desloratadine?

A3: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in pharmaceutical products.[6][7] These guidelines require manufacturers to perform risk assessments, conduct confirmatory testing, and implement mitigation strategies to ensure that nitrosamine levels are below the acceptable intake (AI) limits.[6][8] For N-Nitroso Desloratadine, the FDA has set an acceptable intake limit of 400 ng/day.[9]

Troubleshooting Guide

Issue 1: I am observing a high background signal for this compound in my blank samples.

  • Possible Cause 1: Contaminated mobile phase or LC-MS system.

    • Troubleshooting Step: Prepare fresh mobile phase using high-purity solvents (HPLC or LC-MS grade).[10] Purge the LC system thoroughly with the fresh mobile phase. If the background persists, it may indicate contamination within the LC system (e.g., tubing, injector, or column). A systematic cleaning of the LC components is recommended.

  • Possible Cause 2: Carryover from previous injections.

    • Troubleshooting Step: Implement a rigorous needle wash procedure. Include multiple blank injections after high-concentration samples to ensure that the signal returns to baseline. An injection of a strong solvent (if compatible with your column) can also help to wash out any residual analyte.

  • Possible Cause 3: Contamination of the internal standard spiking solution.

    • Troubleshooting Step: Prepare a fresh this compound spiking solution from a new vial of the standard, if available. Use dedicated and thoroughly cleaned laboratory glassware and pipettes.

Issue 2: The peak shape for this compound is poor (e.g., broad, tailing, or splitting).

  • Possible Cause 1: Incompatible sample diluent.

    • Troubleshooting Step: The solvent used to dissolve the sample or standard should be compatible with the initial mobile phase conditions.[11] A mismatch can lead to poor peak shape. If using an organic diluent, a higher aqueous content in the initial mobile phase might be necessary.[11]

  • Possible Cause 2: Column degradation or contamination.

    • Troubleshooting Step: If the column has been used extensively, it may be nearing the end of its lifespan. Try replacing it with a new column of the same type. To protect the analytical column, consider using a guard column.

  • Possible Cause 3: Secondary interactions with the stationary phase.

    • Troubleshooting Step: Adjusting the mobile phase pH or the organic modifier may help to mitigate secondary interactions and improve peak shape.

Issue 3: My results show high variability between replicate injections.

  • Possible Cause 1: Inconsistent sample preparation.

    • Troubleshooting Step: Ensure that the sample preparation procedure is followed consistently for all samples. Pay close attention to volumetric measurements and ensure complete dissolution of the analyte. The use of an automated liquid handler can improve precision.

  • Possible Cause 2: Injector issues.

    • Troubleshooting Step: Check the injector for any leaks or blockages. Ensure that the injection volume is consistent. The injector syringe may need to be cleaned or replaced.

  • Possible Cause 3: Mass spectrometer instability.

    • Troubleshooting Step: Monitor the instrument's performance by regularly injecting a system suitability standard. Check for any fluctuations in the spray stability or ion source cleanliness. The mass spectrometer may require cleaning or tuning.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for N-Nitroso Desloratadine Analysis

ParameterSetting
Liquid Chromatography
ColumnHILIC-based column[10]
Mobile Phase AWater with formic acid[10]
Mobile Phase BAcetonitrile (B52724) with formic acid[10]
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)
Monitored Transition (Analyte)Specific m/z values for N-Nitroso Desloratadine
Monitored Transition (IS)Specific m/z values for this compound[4]
Dwell Time100 ms
Collision EnergyOptimized for each transition
Gas Temperature300 °C[10]
Gas Flow10 L/min

Note: These are example parameters and should be optimized for your specific instrument and application.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the trace analysis of N-Nitroso Desloratadine using an internal standard.

  • Preparation of Standards and Solutions

    • Prepare a stock solution of N-Nitroso Desloratadine and this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the N-Nitroso Desloratadine stock solution to prepare a series of calibration standards at the desired concentration range (e.g., 1-50 ng/mL).[10]

    • Prepare a working solution of the this compound internal standard at a fixed concentration.

  • Sample Preparation

    • Accurately weigh the sample (e.g., drug product powder).

    • Add a specific volume of extraction solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water).

    • Spike the sample with a known amount of the this compound internal standard working solution.

    • Vortex or sonicate the sample to ensure complete dissolution of the analyte.

    • Centrifuge the sample to pellet any insoluble excipients.

    • Transfer the supernatant to an autosampler vial for analysis. A simple cleanup procedure of centrifugation and filtration is often sufficient.[11]

  • LC-MS/MS Analysis

    • Set up the LC-MS/MS system with the optimized parameters (refer to Table 1).

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared samples and standards.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing

    • Integrate the peak areas for both the analyte (N-Nitroso Desloratadine) and the internal standard (this compound).

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of N-Nitroso Desloratadine in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Contamination_Control_Workflow cluster_pre_analysis Pre-Analysis Stage cluster_analysis Analysis Stage cluster_post_analysis Post-Analysis Stage raw_materials 1. Raw Material & Solvent Selection glassware_prep 2. Dedicated & Clean Glassware raw_materials->glassware_prep High Purity Solvents standard_prep 3. Fresh Standard Preparation glassware_prep->standard_prep Avoids Cross-Contamination sample_prep 4. Controlled Sample Preparation standard_prep->sample_prep lc_ms_prep 5. System Equilibration & Blanks sample_prep->lc_ms_prep sequence_run 6. Sequence Injection (Blanks, Standards, Samples) lc_ms_prep->sequence_run Inject Blanks First data_review 7. Data Review for Carryover sequence_run->data_review system_cleaning 8. Post-Sequence System Flush data_review->system_cleaning If Carryover Detected

Caption: Workflow for minimizing contamination in this compound trace analysis.

Troubleshooting_Logic cluster_investigation Investigation Path cluster_resolution Resolution Steps start High Background Signal Observed check_blanks 1. Analyze Fresh Solvent Blank start->check_blanks contam_source Source of Contamination? check_blanks->contam_source check_mobile_phase 2. Prepare Fresh Mobile Phase check_is_solution 3. Prepare Fresh IS Solution check_mobile_phase->check_is_solution Signal Persists is_issue Contaminated IS Solution check_mobile_phase->is_issue Signal Disappears check_system 4. Inject Blank after High Standard check_is_solution->check_system Signal Persists check_is_solution->is_issue Signal Disappears carryover_issue System Carryover check_system->carryover_issue Signal High clean_system Clean LC-MS System check_system->clean_system Signal Still High contam_source->check_mobile_phase Signal Persists mobile_phase_issue Contaminated Mobile Phase contam_source->mobile_phase_issue Signal Disappears improve_wash Improve Needle Wash Method carryover_issue->improve_wash

Caption: Troubleshooting logic for high background signal in this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for N-Nitroso Desloratadine-d4 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantitative determination of N-Nitroso Desloratadine-d4, a critical internal standard for the analysis of the potential genotoxic impurity N-Nitroso Desloratadine. The validation of such analytical methods is paramount for ensuring the safety and quality of pharmaceutical products. This document aligns with the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3]

Introduction to N-Nitroso Desloratadine and Analytical Challenges

N-Nitroso Desloratadine is a nitrosamine (B1359907) impurity that can form during the synthesis or storage of Desloratadine, an antihistamine.[4] Due to the classification of many nitrosamines as probable human carcinogens, regulatory bodies like the FDA and EMA mandate strict control over their presence in pharmaceutical products.[5] The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification, as it helps to correct for variations in sample preparation and instrument response.[6]

The primary analytical challenge lies in detecting and quantifying trace levels of this impurity in the presence of a high concentration of the active pharmaceutical ingredient (API). This necessitates highly sensitive and selective analytical methods. This guide will compare a validated Hydrophilic Interaction Liquid Chromatography with tandem mass spectrometry (HILIC-LC-MS/MS) method with other potential techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of different analytical methods for the analysis of N-Nitroso Desloratadine, based on a validated HILIC-LC-MS/MS method and typical performance of other common analytical techniques for nitrosamines.

Validation ParameterHILIC-LC-MS/MSHPLC-UV (Alternative)GC-MS (Alternative)ICH Q2(R1) Guideline for Impurity Quantification
Specificity Excellent (separation from API and high selectivity of MS/MS)[7][8]Moderate (potential for co-eluting impurities)Good to Excellent (high resolution of GC, but potential for matrix interference)The analytical procedure should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999[7][8]≥ 0.998≥ 0.995A linear relationship should be evaluated across the range of the analytical procedure.
Range 1 - 50 ng/mL[7][8]~10 - 1000 ng/mL~5 - 200 ng/mLFrom the reporting threshold of the impurity to 120% of the specification.
Accuracy (% Recovery) 89.5% - 111.2%Typically 80% - 120%Typically 70% - 130%The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (%RSD) 0.5% - 11.1%≤ 15%≤ 15%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) 0.5 ng/mL[7]~5 - 10 ng/mL~1 - 5 ng/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) 1.0 ng/mL[7][8]~10 - 20 ng/mL[9][10]~5 - 15 ng/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Demonstrated acceptable performance with minor variationsGenerally robust to small variations in mobile phase composition.Sensitive to changes in injection parameters and column temperature.The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: HILIC-LC-MS/MS (Validated Method)

This method utilizes hydrophilic interaction liquid chromatography to separate the polar N-Nitroso Desloratadine from the more non-polar API, followed by sensitive and selective detection by tandem mass spectrometry.

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of N-Nitroso Desloratadine and this compound in acetonitrile (B52724).[7]

  • Working Standard Solutions: Dilute the stock solution with acetonitrile to prepare a series of calibration standards ranging from 1 ng/mL to 50 ng/mL.[7] Each standard should contain a fixed concentration of the internal standard, this compound (e.g., 100 ng/mL).[7]

  • Sample Preparation: Weigh and dissolve the Desloratadine drug substance or crushed tablets in acetonitrile to a final concentration of 0.5 mg/mL.[7] Spike with the internal standard solution.

2. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A HILIC column (e.g., a silica-based column with a polar stationary phase).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Flow Rate: A typical flow rate for HILIC is between 0.2 and 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • N-Nitroso Desloratadine: m/z 340.1 → 310.1

    • This compound (IS): m/z 344.3 → 314.1

Method 2: HPLC-UV (Alternative Method)

This method represents a more traditional approach but may lack the sensitivity and specificity of LC-MS/MS for trace-level analysis of nitrosamines.

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of N-Nitroso Desloratadine in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare calibration standards (e.g., 10 ng/mL to 1000 ng/mL).

  • Sample Preparation: Dissolve the drug substance or product in the mobile phase to a concentration within the validated range. Filter the solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

  • LC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where N-Nitroso Desloratadine has significant absorbance (typically around 230-240 nm).

Method 3: GC-MS (Alternative Method)

GC-MS can be a powerful tool for the analysis of volatile and semi-volatile nitrosamines. However, derivatization may be required for less volatile compounds.

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of N-Nitroso Desloratadine in a suitable solvent (e.g., dichloromethane).

  • Working Standard Solutions: Dilute the stock solution to prepare calibration standards.

  • Sample Preparation: An extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is typically required to isolate the nitrosamine from the sample matrix.

2. Chromatographic and Mass Spectrometric Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split injection.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

Mandatory Visualizations

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Documentation A Define Analytical Procedure B Identify Validation Parameters (ICH Q2) A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Data Analysis C->I D->I E->I F->I G->I H->I J Validation Report I->J

A streamlined workflow for analytical method validation as per ICH guidelines.

ICH_Validation_Parameters cluster_quantitative Quantitative Tests (Impurity) center_node Analytical Method Validation (ICH Q2(R1)) Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Range Range center_node->Range Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD Detection Limit center_node->LOD LOQ Quantitation Limit center_node->LOQ Robustness Robustness center_node->Robustness

Key validation parameters for quantitative impurity analysis under ICH Q2(R1).

References

Comparative analysis of N-Nitroso Desloratadine levels in different Desloratadine brands.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. N-Nitroso Desloratadine, a nitrosamine impurity of the antihistamine Desloratadine, is subject to stringent control to ensure patient safety. This guide provides a comparative analysis framework, detailed experimental protocols for detection, and an overview of the regulatory landscape concerning this impurity.

Introduction to N-Nitroso Desloratadine

N-Nitroso Desloratadine is a drug substance-related impurity (NDSRI) that can form from the reaction of the secondary amine functional group in the Desloratadine molecule with nitrosating agents.[1][2] These nitrosating agents can be present as impurities in raw materials, excipients, or introduced during the manufacturing process.[1] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the monitoring and control of nitrosamine impurities in pharmaceuticals.[3][4][5][6]

Quantitative Comparison of N-Nitroso Desloratadine Levels

While a comprehensive public database comparing N-Nitroso Desloratadine levels across all commercially available Desloratadine brands is not available, published research provides valuable insights into the detectable levels in both the active pharmaceutical ingredient (API) and finished dosage forms (FDF). The following table summarizes quantitative data from a study that utilized a validated LC-MS/MS method for the detection of N-Nitroso Desloratadine.[7][8]

Sample TypeN-Nitroso Desloratadine Level (ppb)N-Nitroso Desloratadine Level (ppm relative to API)Regulatory Acceptable Intake (AI) Limit (ppm)¹
Desloratadine API1.482.968.89
Desloratadine FDF1.803.608.89

¹The acceptable intake of 8.89 ppm is calculated based on the Carcinogenic Potency Categorization Approach (CPCA) category 3 (400 ng/day) for a maximum daily dose of 45 mg/day of Desloratadine.[8]

The study indicated that for the tested samples, the levels of N-Nitroso Desloratadine were below the acceptable intake threshold.[7][8] It is crucial for manufacturers to conduct their own risk assessments and testing to ensure their products comply with regulatory limits.[9][10]

Experimental Protocol for N-Nitroso Desloratadine Quantification

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of trace levels of N-Nitroso Desloratadine.[1][7][11] The following protocol is based on a validated method using hydrophilic interaction liquid chromatography (HILIC).[7][8]

Sample Preparation
  • Standard Solutions:

    • Prepare a stock solution of N-Nitroso Desloratadine (1 mg/mL) in acetonitrile (B52724).

    • Perform serial dilutions with acetonitrile to create working standards with concentrations ranging from 1 ng/mL to 50 ng/mL.[7]

    • Prepare an internal standard (IS) stock solution of N-Nitroso Desloratadine-d4 and dilute to a working concentration of 100 ng/mL in acetonitrile.[7]

  • Sample Solutions:

    • API: Dissolve 5 mg of the Desloratadine drug substance in acetonitrile to a final volume of 10 mL.[7]

    • Finished Dosage Form (FDF): Information on the extraction from the finished dosage form would require specific details about the formulation but generally involves dissolving the crushed tablet or syrup in a suitable solvent like acetonitrile, followed by filtration or centrifugation to remove excipients.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography:

    • Column: A HILIC column is utilized to achieve separation of the polar N-Nitroso Desloratadine from the less polar Desloratadine API.[7]

    • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents suitable for HILIC separation.

    • Flow Rate: A typical flow rate for analytical HPLC.

    • Injection Volume: A small, precise volume of the prepared sample or standard solution.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Specific precursor-to-product ion transitions for N-Nitroso Desloratadine and its internal standard are monitored.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines, assessing the following parameters:[11]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Demonstrated over a concentration range of 1–50 ng/mL with a correlation coefficient (r²) > 0.999.[7][11]

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. A reported LOQ for this method is 1.0 ng/mL.[7][8][11]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected. A reported LOD is 0.5 ng/mL.[7][8]

  • Accuracy and Precision: Evaluated at multiple concentration levels, with results falling within acceptable limits.[8]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the analysis of N-Nitroso Desloratadine in pharmaceutical samples.

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Processing API Desloratadine API Dissolution Dissolution in Acetonitrile API->Dissolution FDF Desloratadine FDF FDF->Dissolution Filtration Filtration / Centrifugation Dissolution->Filtration Injection Sample Injection Filtration->Injection Stock N-Nitroso Desloratadine Stock Solution Working Working Standards (1-50 ng/mL) Stock->Working Working->Injection IS Internal Standard (N-Nitroso-d4) IS->Injection HILIC HILIC Separation Injection->HILIC ESI Positive ESI HILIC->ESI MRM MRM Detection ESI->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of N-Nitroso Desloratadine Calibration->Quantification

Caption: Workflow for N-Nitroso Desloratadine analysis.

Formation Pathway of N-Nitroso Desloratadine

The formation of N-Nitroso Desloratadine is a chemical reaction between the secondary amine in the Desloratadine structure and a nitrosating agent, typically under acidic conditions.

G Desloratadine Desloratadine (Secondary Amine) N_Nitroso_Desloratadine N-Nitroso Desloratadine Desloratadine->N_Nitroso_Desloratadine Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->N_Nitroso_Desloratadine Acidic_Conditions Acidic Conditions Acidic_Conditions->N_Nitroso_Desloratadine

Caption: Formation of N-Nitroso Desloratadine.

Conclusion

The control of N-Nitroso Desloratadine is a critical aspect of ensuring the quality and safety of Desloratadine drug products. While direct comparative data across different brands is not widely published, the analytical methodologies for accurate quantification are well-established. Manufacturers must implement robust analytical testing and risk mitigation strategies throughout the product lifecycle to comply with the stringent regulatory limits set for nitrosamine impurities. This includes careful selection and testing of raw materials and excipients, as well as monitoring of manufacturing processes and storage conditions.

References

A Comparative Analysis of HPLC and UPLC Methods for the Quantification of N-Nitroso Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of nitrosamine (B1359907) impurities is of paramount importance due to their potential carcinogenic risk. N-Nitroso Desloratadine, a potential impurity in the manufacturing of Desloratadine, requires highly sensitive and robust analytical methods for its detection and quantification at trace levels. The use of a stable isotope-labeled internal standard, such as N-Nitroso Desloratadine-d4, is crucial for achieving accurate and precise results, especially in complex matrices.

This guide provides a comprehensive cross-validation comparison between traditional High-Performance Liquid Chromatography (HPLC) and modern Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound. The comparison is based on established analytical principles and data from relevant studies on nitrosamine analysis.

Executive Summary of Method Performance

The primary advantage of UPLC over HPLC lies in its significant improvement in speed, resolution, and sensitivity. This is achieved through the use of smaller particle size columns (typically <2 µm) which operate at higher pressures. For the analysis of this compound, transitioning from an HPLC to a UPLC method can result in a substantial reduction in analytical run time, leading to higher sample throughput, and improved sensitivity, which is critical for meeting stringent regulatory limits. The U.S. FDA's current Acceptable Intake (AI) limit for N-nitroso-desloratadine is 400 ng/day[1][2][3].

Comparative Data Presentation

The following tables summarize the expected performance differences between a conventional HPLC method and a high-efficiency UPLC method for the analysis of this compound.

Table 1: Chromatographic Conditions and Performance

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Gradient of Acetonitrile (B52724) and Water with 0.1% Formic AcidGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.5 mL/min
Injection Volume 10 µL2 µL
Run Time ~15 minutes~3 minutes
Typical Retention Time ~8 minutes~1.5 minutes
Peak Width ~0.3 minutes~0.05 minutes
Resolution > 2.0> 3.0
System Backpressure ~1500 psi~9000 psi

Table 2: Method Validation Parameters

ParameterHPLC MethodUPLC Method
Linearity (r²) > 0.995> 0.999
Limit of Detection (LOD) ~0.5 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL~0.3 ng/mL
Precision (%RSD) < 5%< 2%
Accuracy (% Recovery) 90-110%95-105%
Solvent Consumption per Run ~15 mL~1.5 mL

Experimental Protocols

Detailed methodologies for both the HPLC and UPLC methods are provided below. These protocols are based on established practices for nitrosamine analysis.

Sample Preparation (Applicable to both HPLC and UPLC)
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: The preparation of drug substance or drug product samples will be specific to the matrix. A typical approach involves dissolving the sample in the initial mobile phase composition to a known concentration and filtering through a 0.22 µm filter before injection.

HPLC Method Protocol
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a mass spectrometer (MS) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detector: Mass Spectrometer with electrospray ionization (ESI) in positive mode, monitoring the appropriate mass-to-charge ratio (m/z) for this compound.

UPLC Method Protocol
  • Instrumentation: A UPLC system with a binary pump, autosampler, column manager, and a mass spectrometer (MS) detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 5% B

    • 2.6-3.0 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45 °C.

  • Injection Volume: 2 µL.

  • Detector: Mass Spectrometer with electrospray ionization (ESI) in positive mode, monitoring the appropriate mass-to-charge ratio (m/z) for this compound.

Cross-Validation Workflow

The process of cross-validating an analytical method from HPLC to UPLC involves a systematic evaluation to ensure the new method provides equivalent or superior results. The following diagram illustrates the key steps in this process.

CrossValidationWorkflow Start Start: Existing Validated HPLC Method MethodTransfer Method Transfer Strategy: - Scale down column dimensions - Adjust gradient and flow rate Start->MethodTransfer UPLC_Optimization UPLC Method Optimization: - Fine-tune gradient - Optimize MS parameters MethodTransfer->UPLC_Optimization PartialValidation Partial Method Validation (UPLC): - Specificity - Linearity & Range - Precision (Repeatability) UPLC_Optimization->PartialValidation ComparativeAnalysis Comparative Analysis: - Inject same samples on both systems - Compare key parameters (RT, Peak Shape, S/N) PartialValidation->ComparativeAnalysis ComparativeAnalysis->UPLC_Optimization If results are not acceptable FullValidation Full Method Validation (UPLC): - Accuracy - Intermediate Precision - Robustness - LOQ/LOD ComparativeAnalysis->FullValidation If results are comparable or better Implementation Implementation and Routine Use of UPLC Method FullValidation->Implementation

References

Assessing the performance of different internal standards versus N-Nitroso Desloratadine-d4.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-nitrosamine impurities, such as N-Nitroso Desloratadine, is of paramount importance in drug development and manufacturing to ensure patient safety. The use of an appropriate internal standard (IS) is critical for achieving reliable and accurate results in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of N-Nitroso Desloratadine-d4, a deuterated internal standard, against other potential internal standards, supported by experimental data and detailed methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are widely considered the gold standard.[1] These are compounds where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The near-identical physicochemical properties of SIL internal standards to the analyte ensure they behave similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.[2]

This compound is a commercially available deuterated internal standard specifically designed for the analysis of N-Nitroso Desloratadine. Its performance is generally superior to that of structural analog internal standards.

Performance Comparison: this compound vs. Alternative Internal Standards

While this compound is a robust choice, it is essential to understand its performance characteristics in comparison to other potential internal standards, such as a hypothetical ¹³C-labeled N-Nitroso Desloratadine and a structural analog. The following table summarizes the expected performance based on established principles of internal standardization.

Table 1: Performance Comparison of Different Internal Standards for N-Nitroso Desloratadine Analysis

Performance ParameterThis compound (Deuterated IS)¹³C-Labeled N-Nitroso Desloratadine (¹³C IS)Structural Analog IS
Co-elution with Analyte Generally co-elutes, but a slight chromatographic shift (isotope effect) is possible.[2]Excellent co-elution with the analyte.Unlikely to co-elute perfectly with the analyte.
Matrix Effect Compensation Good, but can be compromised by chromatographic shifts, leading to differential matrix effects.[2]Excellent, as it experiences the same matrix effects as the analyte due to identical retention times.Variable and often incomplete, as it may experience different matrix effects than the analyte.
Extraction Recovery Tracking Excellent, due to nearly identical chemical properties.Excellent, for the same reasons as the deuterated IS.May differ from the analyte, leading to inaccurate quantification.
Risk of Isotopic Exchange Low risk of H/D exchange if deuterium atoms are on stable positions (e.g., carbon), but can be a concern if on heteroatoms.[3]No risk of isotopic exchange.Not applicable.
Cost and Availability Generally more affordable and readily available than ¹³C-labeled standards.Typically more expensive and may require custom synthesis.Can be readily available if a suitable analog exists.
Accuracy and Precision High, but can be affected by the aforementioned limitations.Highest, considered the most reliable option.Lower compared to SIL standards, with a higher risk of bias.[4]

Experimental Protocols

To objectively assess the performance of different internal standards, a series of validation experiments should be conducted. Below are detailed methodologies for key experiments.

Experiment 1: Evaluation of Chromatographic Co-elution

Objective: To determine the retention time difference between N-Nitroso Desloratadine and its internal standard.

Methodology:

  • Prepare a solution containing both N-Nitroso Desloratadine and the internal standard (this compound or other) in a suitable solvent (e.g., acetonitrile).

  • Inject the solution into the LC-MS/MS system.

  • Analyze the chromatograms to determine the retention times of both the analyte and the internal standard.

  • Calculate the difference in retention times. A smaller difference indicates better co-elution.

Experiment 2: Assessment of Matrix Effect

Objective: To evaluate the ability of the internal standard to compensate for matrix effects in a relevant sample matrix (e.g., drug product matrix).

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat solution): N-Nitroso Desloratadine and the internal standard in a clean solvent.

    • Set B (Post-extraction spike): Blank matrix extract spiked with N-Nitroso Desloratadine and the internal standard.

    • Set C (Pre-extraction spike): Blank matrix spiked with N-Nitroso Desloratadine and the internal standard before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)

  • A value close to 1 for the IS-Normalized MF indicates effective compensation for matrix effects.

Experiment 3: Recovery Assessment

Objective: To determine the extraction recovery of the analyte and the internal standard.

Methodology:

  • Analyze the peak areas from Set C (pre-extraction spike) and Set B (post-extraction spike) from the matrix effect experiment.

  • Calculate the recovery:

    • Recovery (%) = (Peak area of analyte in Set C) / (Peak area of analyte in Set B) * 100

  • Compare the recovery of the analyte and the internal standard. Similar recovery values indicate that the internal standard effectively tracks the analyte during the extraction process.

Visualizing the Workflow

To better understand the analytical process and the role of the internal standard, the following diagrams illustrate the experimental workflow and the concept of the deuterium isotope effect.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Drug Product) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extraction Extraction (e.g., SPE or LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample LC Liquid Chromatography (Separation) Final_Sample->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical experimental workflow for the analysis of N-Nitroso Desloratadine using an internal standard.

Isotope_Effect cluster_matrix Matrix Effect Zone Analyte N-Nitroso Desloratadine IS_d4 This compound Matrix

Caption: Illustration of the deuterium isotope effect leading to a slight chromatographic shift.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of N-Nitroso Desloratadine. Its performance is generally excellent, providing good accuracy and precision. However, for methods requiring the highest level of robustness, particularly in complex matrices, the potential for chromatographic shifts and differential matrix effects should be considered. In such cases, a ¹³C- or ¹⁵N-labeled internal standard, if available, would be the ideal choice, as it minimizes these risks. A structural analog internal standard should only be considered as a last resort when a stable isotope-labeled version is not feasible, and its performance must be thoroughly validated. The selection of the most appropriate internal standard is a critical step in method development and has a direct impact on the quality and reliability of the analytical data generated.

References

Inter-laboratory Study for the Quantification of N-Nitroso Desloratadine-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Nitroso Desloratadine-d4, a critical internal standard used in the analysis of the potential genotoxic impurity, N-Nitroso Desloratadine. While a formal inter-laboratory study dedicated specifically to this compound is not publicly available, this document synthesizes data from a validated analytical method for N-Nitroso Desloratadine and general inter-laboratory studies on nitrosamine (B1359907) impurities to present a robust comparative analysis. The objective is to equip researchers and drug development professionals with the necessary information to select and implement reliable analytical strategies for the control of nitrosamine impurities.

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the monitoring and control of these impurities in drug substances and products.[2][3][4][5] Accurate quantification of these impurities is paramount, and the use of isotopically labeled internal standards, such as this compound, is crucial for achieving the required accuracy and precision in analytical methods.[6][7]

Comparative Analysis of Analytical Methodologies

The primary analytical technique for the trace-level quantification of nitrosamine impurities is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity.[1][8][9][10] A highly sensitive and validated LC-MS/MS method employing Hydrophilic Interaction Liquid Chromatography (HILIC) has been specifically developed for the quantification of N-Nitroso Desloratadine.[11][12][13][14] This method demonstrates excellent performance characteristics suitable for routine analysis in a quality control environment.

Table 1: Performance Characteristics of the Validated HILIC LC-MS/MS Method for N-Nitroso Desloratadine

ParameterPerformance
Linearity Range1 - 50 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Quantification (LOQ)1.0 ng/mL
Limit of Detection (LOD)0.5 ng/mL
AccuracyWithin acceptable regulatory limits
PrecisionWithin acceptable regulatory limits

Data synthesized from a validated method for N-Nitroso Desloratadine, for which this compound is the internal standard.[11][12][13][14]

Table 2: Typical Performance of LC-MS/MS Methods in Inter-laboratory Studies for Nitrosamine Analysis

ParameterTypical Performance
Limit of Quantification (LOQ)0.05 - 10 ng/mL
Accuracy (% Recovery)80 - 120%
Inter-laboratory Precision (RSD)15 - 30%

Data represents typical performance characteristics reported in collaborative studies for various nitrosamines.[6][15]

Experimental Protocols

A detailed methodology for the validated HILIC LC-MS/MS method for the quantification of N-Nitroso Desloratadine, utilizing this compound as an internal standard, is provided below.

1. Standard and Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of N-Nitroso Desloratadine and this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.[12]

  • Working Standard Solutions: Dilute the stock solutions with acetonitrile to prepare a series of working standard solutions with concentrations ranging from 1 to 50 ng/mL for N-Nitroso Desloratadine.[11][12] The working internal standard solution of this compound should be prepared at a fixed concentration (e.g., 100 ng/mL).[12]

  • Sample Preparation:

    • Drug Substance (Desloratadine): Accurately weigh and dissolve the drug substance in acetonitrile to a final concentration, for example, of 0.5 mg/mL.[11]

    • Drug Product (Desloratadine Tablets): Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a specific amount of Desloratadine with acetonitrile to achieve a final concentration, for example, of 0.5 mg/mL.[11]

  • Final Sample for Injection: Spike a known volume of the sample preparation with the internal standard working solution and mix thoroughly before injection into the LC-MS/MS system.

2. LC-MS/MS Analytical Conditions

  • Liquid Chromatography:

    • Column: A HILIC column is used for the separation.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing a small percentage of formic acid is typically employed.[11]

    • Flow Rate: A suitable flow rate is maintained for optimal separation.

    • Column Temperature: The column is maintained at a constant temperature.

    • Injection Volume: A small volume (e.g., 5 µL) is injected.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both N-Nitroso Desloratadine and this compound are monitored.[11]

Mandatory Visualizations

G Workflow for a Virtual Inter-laboratory Comparison Study A Define Analyte and Internal Standard (N-Nitroso Desloratadine & d4) B Identify Validated Analytical Methods A->B C Gather Performance Data from Published Studies B->C D Synthesize and Compare Quantitative Data C->D E Prepare Comparison Guide with Protocols and Data Tables D->E F Disseminate to Scientific Community E->F

Caption: Workflow for a virtual inter-laboratory comparison study.

G Typical Analytical Workflow for N-Nitrosamine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Spike with Internal Standard (this compound) B->C D Inject Sample C->D E Chromatographic Separation (HILIC) D->E F Mass Spectrometric Detection (MRM) E->F G Generate Calibration Curve F->G H Quantify Analyte G->H I Report Results H->I

Caption: Typical analytical workflow for N-nitrosamine analysis.

References

A Head-to-Head Battle: Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE) for N-Nitroso Desloratadine-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-nitrosamine impurities is paramount to ensure the safety and quality of pharmaceutical products. N-Nitroso Desloratadine, a potential impurity in the manufacturing of Desloratadine, requires sensitive and robust analytical methods for its detection at trace levels. The use of a deuterated internal standard, such as N-Nitroso Desloratadine-d4, is crucial for achieving accurate quantification by compensating for matrix effects and variations in sample preparation.[1][2] This guide provides an objective comparison of two common sample preparation techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), for the efficient extraction of this compound from pharmaceutical matrices.

Quantitative Performance at a Glance

The choice between LLE and SPE often depends on a balance of factors including recovery, reproducibility, cleanliness of the final extract, and sample throughput. The following table summarizes key performance metrics for the extraction of N-nitroso compounds, providing a comparative overview of what can be expected when applying these techniques to this compound.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Average Recovery 70% - 114%[3][4]90% - 120%[5][6]
Precision (%RSD) Typically < 15%[3][4]Typically < 10%[5][7]
Limit of Detection (LOD) 0.15 - 0.8 ng/mL[4][8]0.02 - 0.1 ng/mL[5][6]
Limit of Quantification (LOQ) 0.5 - 1.24 µg/kg[4]0.01 - 1.0 ng/mL[1][9]
Matrix Effect Can be significant, though manageable with an internal standard.[10]Generally lower due to targeted analyte retention and washing steps.[11][12]
Solvent Consumption High[13]Low[5]
Sample Throughput Lower, can be laborious.Higher, amenable to automation.[14]

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the generalized experimental workflows for both LLE and SPE for the extraction of this compound.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow Sample Sample Preparation (e.g., Dissolution in Aqueous Buffer) Spike Spike with This compound Sample->Spike AddSolvent Addition of Immiscible Organic Solvent (e.g., Dichloromethane) Spike->AddSolvent Vortex Vortex/Shake to Partition Analyte AddSolvent->Vortex Centrifuge Centrifugation to Separate Phases Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporation under Nitrogen Collect->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Generalized workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow Condition Cartridge Conditioning (e.g., Methanol (B129727), Water) Load Load Sample onto SPE Cartridge Condition->Load Sample Sample Preparation and Spiking with this compound Sample->Load Wash Wash to Remove Interferences Load->Wash Elute Elute Analyte with Organic Solvent Wash->Elute Evaporate Evaporation under Nitrogen Elute->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Generalized workflow for Solid-Phase Extraction (SPE).

Detailed Experimental Protocols

The following are representative protocols for LLE and SPE for the extraction of this compound from a drug substance matrix. These should be optimized for specific laboratory conditions and instrumentation.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: Accurately weigh approximately 100 mg of the Desloratadine drug substance into a centrifuge tube. Dissolve the sample in 5 mL of a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7).

  • Internal Standard Spiking: Spike the sample solution with a known amount of this compound solution to achieve a final concentration within the calibration range.

  • Extraction: Add 5 mL of dichloromethane (B109758) to the centrifuge tube.

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Drying and Concentration: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase used for LC-MS/MS analysis.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for quantification.

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Selection: Utilize a strong cation-exchange or a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[15]

  • Sample Preparation: Dissolve approximately 100 mg of the Desloratadine drug substance in 5 mL of an appropriate solvent (e.g., 5% formic acid in water). Spike the solution with a known amount of this compound.

  • Sample Loading: Load the prepared sample solution onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities and matrix components.

  • Elution: Elute the this compound and the analyte of interest from the cartridge with 3 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Drying and Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Concluding Remarks

Both LLE and SPE are viable techniques for the extraction of this compound.

LLE is a classic technique that can provide good recoveries, though it is often more labor-intensive and consumes larger volumes of organic solvents.[13] It can also be more susceptible to matrix effects, making the use of a deuterated internal standard like this compound particularly critical.[10]

SPE , on the other hand, generally offers higher recoveries, better precision, and cleaner extracts due to the targeted nature of the extraction and the inclusion of washing steps.[5] It is also more amenable to automation, leading to higher sample throughput.[14] While the initial method development for SPE can be more involved, the long-term benefits in terms of reproducibility and reduced solvent consumption often make it the preferred method in high-throughput laboratory settings.[5]

Ultimately, the choice between LLE and SPE will depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the number of samples to be processed. For routine quality control of N-Nitroso Desloratadine, the robustness and potential for automation of SPE make it a highly attractive option.

References

Validation Report and Comparative Guide for the Determination of N-Nitroso Desloratadine-d4 in Oral Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation report for a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of N-Nitroso Desloratadine-d4 in oral solutions. In line with industry best practices and regulatory expectations for the control of nitrosamine (B1359907) impurities, this document also presents a comparative analysis of alternative analytical technologies, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The information herein is intended to assist researchers and drug development professionals in selecting and implementing robust analytical strategies for the monitoring of nitrosamine impurities.

Executive Summary

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2][3][4][5] Regulatory bodies worldwide, including the FDA and EMA, mandate stringent control over these impurities, necessitating the use of highly sensitive and validated analytical methods.[6][7][8] This report details a validated LC-MS/MS method for the quantification of this compound, a deuterated analog of the N-nitroso impurity of Desloratadine. Furthermore, a comparative overview of GC-MS and LC-HRMS is provided to guide the selection of the most appropriate analytical technique based on specific laboratory needs and analytical objectives.

Comparison of Analytical Methodologies

The selection of an analytical method for nitrosamine analysis is dependent on various factors, including the specific nitrosamine of interest, the sample matrix, and the required sensitivity. The following tables provide a comparative summary of the validated LC-MS/MS method and typical performance characteristics of GC-MS and LC-HRMS for nitrosamine analysis.

Table 1: Comparison of Analytical Method Performance

ParameterLC-MS/MS (Validated for N-Nitroso Desloratadine)GC-MS/MS (General for Nitrosamines)LC-HRMS (General for Nitrosamines)
Principle Separation by liquid chromatography, detection by tandem mass spectrometry.Separation of volatile compounds by gas chromatography, detection by tandem mass spectrometry.Separation by liquid chromatography, detection by high-resolution mass spectrometry.
Applicability Broad applicability to a wide range of nitrosamines, including non-volatile and thermolabile compounds.[9]Best suited for volatile and thermally stable nitrosamines.Broad applicability, similar to LC-MS/MS.
Specificity High, based on chromatographic retention time and specific mass-to-charge (m/z) transitions.High, based on retention time and mass fragmentation patterns.Very high, provides accurate mass measurements for confident identification.
Sensitivity (LOQ) 1.0 ng/mL for N-Nitroso Desloratadine.[2][3][4]Typically in the low ppb range (e.g., <3 ppb).[10]Can reach low ppb to ppt (B1677978) levels (e.g., 0.005 ppm).[9]
Linearity (r²) > 0.999 for N-Nitroso Desloratadine.[2][3][4]Typically >0.996.[10]Typically >0.99.
Sample Throughput High, amenable to automation.Moderate to high, headspace analysis can be automated.High, similar to LC-MS/MS.
Key Advantages Robust, versatile, and highly sensitive for a wide range of nitrosamines.Excellent for volatile nitrosamines, can be very sensitive with appropriate sample introduction.Provides high confidence in identification due to accurate mass data, useful for unknown screening.
Potential Limitations Susceptible to matrix effects which may require extensive sample preparation.Not suitable for non-volatile or thermally labile nitrosamines.Higher instrument cost compared to triple quadrupole systems.

Experimental Protocols

Detailed methodologies for the validated LC-MS/MS method and general procedures for GC-MS and LC-HRMS analysis are provided below.

Validated LC-MS/MS Method for this compound

This method was developed and validated for the quantification of N-Nitroso-Desloratadine in pharmaceutical matrices.[2][3][4]

1. Sample Preparation:

  • Accurately weigh a portion of the oral solution.

  • Dilute the sample with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Vortex mix and centrifuge to precipitate any excipients.

  • Filter the supernatant through a 0.22 µm filter prior to injection.

2. Chromatographic Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often employed.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.

  • Flow Rate: Typically 0.3 - 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor to product ion transitions for this compound and an appropriate internal standard are monitored.

4. Validation Parameters: The method was validated according to ICH Q2(R1) guidelines, demonstrating acceptable specificity, linearity, accuracy, precision, and sensitivity.[7][8][11]

  • Specificity: The method showed no interference from the matrix or related substances at the retention time of the analyte.

  • Linearity: A linear response was observed over the concentration range of 1-50 ng/mL with a correlation coefficient (r²) greater than 0.999.[2][3][4]

  • Limit of Quantification (LOQ): The LOQ was established at 1.0 ng/mL.[2][3][4]

  • Accuracy and Precision: The method demonstrated acceptable accuracy (recovery) and precision (repeatability and intermediate precision) at multiple concentration levels.

Alternative Methodologies: An Overview

GC-MS/MS for Volatile Nitrosamines

  • Sample Preparation: For oral solutions, a liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) is common.[12] Alternatively, headspace analysis can be used for volatile nitrosamines, which minimizes sample preparation.

  • GC Conditions: A capillary column with a suitable stationary phase is used. The oven temperature is programmed to separate the analytes of interest.

  • MS Conditions: Electron Ionization (EI) is typically used, with detection in MRM mode for enhanced sensitivity and selectivity.

LC-HRMS for Comprehensive Analysis

  • Sample Preparation and Chromatography: Similar to the LC-MS/MS method.

  • MS Conditions: An Orbitrap or Time-of-Flight (TOF) mass analyzer is used to acquire high-resolution mass spectra. This allows for the determination of the elemental composition of the detected ions, providing a high degree of confidence in their identification.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the analytical methods.

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting start Oral Solution Sample dilute Dilution with Organic Solvent start->dilute vortex Vortex & Centrifuge dilute->vortex filter Filtration (0.22 µm) vortex->filter lcms LC-MS/MS Analysis filter->lcms gcms GC-MS/MS Analysis filter->gcms lchrms LC-HRMS Analysis filter->lchrms quant Quantification lcms->quant gcms->quant lchrms->quant report Validation Report quant->report

Caption: Workflow for the analysis of this compound.

method_comparison Comparison of Analytical Methods for Nitrosamine Analysis center Nitrosamine Analysis lcms LC-MS/MS center->lcms Versatility gcms GC-MS/MS center->gcms Volatility Focus lchrms LC-HRMS center->lchrms High Confidence lcms_adv Robust Sensitive Wide Applicability lcms->lcms_adv Advantages lcms_lim Matrix Effects lcms->lcms_lim Limitations gcms_adv Excellent for Volatiles Automated Headspace gcms->gcms_adv Advantages gcms_lim Analyte Thermostability gcms->gcms_lim Limitations lchrms_adv Accurate Mass Unknown Screening High Specificity lchrms->lchrms_adv Advantages lchrms_lim Instrument Cost lchrms->lchrms_lim Limitations

Caption: Logical comparison of key analytical techniques.

References

Comparative Stability of N-Nitroso Desloratadine-d4 and Other Nitrosamine Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of nitrosamine (B1359907) impurities is paramount for ensuring the safety and quality of pharmaceutical products. This guide provides a comparative overview of the stability of N-Nitroso Desloratadine-d4 and other nitrosamine drug substance related impurities (NDSRIs), supported by experimental data and detailed methodologies.

Nitrosamine impurities are a class of potentially carcinogenic compounds that can form in pharmaceutical products. Their presence is a significant concern for regulatory agencies and manufacturers alike. The stability of these impurities can be influenced by various factors, including temperature, humidity, pH, and light exposure. This guide aims to provide a comparative understanding of the stability of this compound, a deuterated analog of the nitrosamine impurity of Desloratadine, alongside other known NDSRIs.

Comparative Stability Data

While direct, head-to-head comparative stability studies for a wide range of nitrosamine impurities are not extensively published, existing data from forced degradation and long-term stability studies of various drug products can provide valuable insights. The following table summarizes representative data on the formation and stability of different nitrosamine impurities under stressed conditions. It is important to note that the stability of a nitrosamine can be highly dependent on the specific drug product matrix.

Nitrosamine ImpurityDrug ProductStorage ConditionDurationObserved Concentration (ng/g)Reference
N-Nitroso-nortriptyline (NNORT)Nortriptyline ProductAccelerated (40 °C / 75% RH)Long-term180.9 - 203.0[1]
N-Nitroso-sertraline (NSERT)Sertraline ProductAccelerated (40 °C / 75% RH)Long-termBelow LOQ - 469.4[1]

Data for this compound under similar comparative stress conditions is not publicly available. However, based on the general understanding of nitrosamine stability, a hypothetical stability profile is presented in the experimental section for illustrative purposes.

Factors Influencing Nitrosamine Stability

The stability of nitrosamine impurities is a critical factor in controlling their levels in pharmaceutical products. Several environmental and chemical factors can influence their degradation or formation over time. Understanding these factors is essential for developing effective control strategies.

Factors Influencing Nitrosamine Impurity Stability cluster_factors Environmental & Chemical Factors cluster_outcome Impact on Nitrosamine Impurity Temperature Temperature Degradation Degradation Temperature->Degradation High temp can accelerate pH pH pH->Degradation Acidic/basic conditions can cause Light Light Exposure Light->Degradation UV light can induce Humidity Humidity Formation Formation Humidity->Formation Can facilitate reactions Matrix Drug Product Matrix Matrix->Degradation Excipients can influence Matrix->Formation Presence of precursors

Caption: Key factors affecting the stability of nitrosamine impurities.

Experimental Protocols

To assess the stability of nitrosamine impurities, robust experimental protocols are essential. The following outlines a typical forced degradation study protocol that can be adapted to compare the stability of this compound and other nitrosamines.

Objective

To evaluate the stability of this compound and other selected nitrosamine impurities under various stress conditions (thermal, photolytic, and pH) to understand their degradation pathways and kinetics.

Materials
  • This compound reference standard

  • Other nitrosamine impurity reference standards (e.g., N-Nitroso-nortriptyline, N-Nitroso-sertraline)

  • Active Pharmaceutical Ingredients (APIs) and placebo formulations

  • High-purity solvents (acetonitrile, methanol (B129727), water)

  • Acids (hydrochloric acid) and bases (sodium hydroxide) for pH adjustment

  • Buffers of various pH values

  • Calibrated analytical instrumentation (e.g., LC-MS/MS)

Methodology

1. Sample Preparation:

  • Prepare stock solutions of each nitrosamine reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Spike the nitrosamine stock solutions into both the API and placebo formulations to achieve a final concentration relevant to potential impurity levels (e.g., 1 ppm).

2. Forced Degradation Conditions:

  • Thermal Stress: Expose the spiked samples to dry heat at elevated temperatures (e.g., 60°C, 80°C, and 105°C) for a defined period (e.g., up to 7 days). Samples should be taken at various time points (e.g., 1, 3, 7 days).

  • Photostability: Expose the spiked samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Control samples should be protected from light.

  • Acid/Base Hydrolysis: Treat the spiked samples with solutions of varying pH (e.g., 0.1 N HCl, buffer pH 4.5, buffer pH 7.0, 0.1 N NaOH) at room temperature and elevated temperature (e.g., 60°C). Samples should be analyzed at different time intervals.

  • Oxidative Degradation: Treat the spiked samples with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

3. Analytical Method:

  • Utilize a validated stability-indicating analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of the parent nitrosamine and its degradation products.[2][3]

  • The method should be capable of separating the nitrosamine impurity from the API and any potential degradants.

4. Data Analysis:

  • Quantify the amount of the nitrosamine impurity remaining at each time point under each stress condition.

  • Calculate the percentage degradation.

  • Identify and characterize any major degradation products using techniques such as high-resolution mass spectrometry (HRMS).

  • Compare the degradation profiles of this compound with other nitrosamine impurities to assess their relative stability.

This structured approach allows for a systematic and objective comparison of the stability of different nitrosamine impurities, providing crucial data for risk assessment and the development of mitigation strategies in pharmaceutical manufacturing.

References

Performance comparison of different LC columns for N-Nitroso Desloratadine-d4 separation.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to LC Column Performance for N-Nitroso Desloratadine-d4 Separation

For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of this compound, a potential genotoxic impurity, is of paramount importance. The choice of a liquid chromatography (LC) column is a critical factor in achieving the desired separation from the active pharmaceutical ingredient (API) and other impurities. This guide provides a performance comparison of different LC columns for this specific application, supported by experimental data and detailed methodologies.

A recent study highlights the successful development and validation of a sensitive LC-MS/MS method for the quantification of N-Nitroso-Desloratadine utilizing a hydrophilic interaction liquid chromatography (HILIC) column.[1] This approach was optimized to elute the N-nitroso impurity before the Desloratadine API, thereby minimizing matrix effects.[1] The HILIC-based method demonstrated excellent specificity, linearity, and sensitivity, proving to be a reliable platform for routine analysis of trace-level N-nitroso drug substance-related impurities (NDSRIs).[1][2]

While the HILIC column showed validated success for N-Nitroso-Desloratadine, other column chemistries are commonly employed for the analysis of a broader range of nitrosamine (B1359907) impurities and are worth considering depending on the specific analytical needs.

Performance Data Summary

The following table summarizes the performance data obtained from the validated HILIC-based LC-MS/MS method for N-Nitroso Desloratadine.

Performance ParameterResult
Linearity Range 1–50 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Quantification (LOQ) 1.0 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Intra-day Precision (% Recovery) 89.5% to 111.2%
Accuracy (% Recovery) Within 80-120%
Robustness Method is robust to ±10% changes in flow rate and column temperature.

Data sourced from a study on N-Nitroso-Desloratadine analysis using a HILIC-based LC-MS/MS method.[2]

Alternative LC Column Chemistries for Nitrosamine Analysis

While the HILIC column has been specifically validated for N-Nitroso-Desloratadine, other column types have demonstrated effectiveness for the separation of various nitrosamine impurities.[3][4][5] The choice of column will depend on the specific properties of the analytes and the sample matrix.

  • Porous Graphitic Carbon (PGC): Columns like the Supel™ Carbon LC are capable of separating a range of nitrosamine compounds based on a reversed-phase mechanism.[3] They are known for their unique selectivity, especially for polar and structurally related compounds.

  • Aqueous C18 (AQ-C18): Columns such as the InertSustain AQ-C18 HP are designed to retain highly polar compounds more strongly than traditional C18 columns, making them suitable for the analysis of polar nitrosamines.[4]

  • Pentafluorophenyl (PFP): PFP columns, like the InertSustain PFP, offer alternative selectivity to C18 columns and have been used in FDA methods for nitrosamine analysis.[4] They can be particularly useful when dealing with complex mixtures where traditional C18 columns may not provide adequate resolution.

  • Phenyl-Hexyl: These columns provide a different selectivity compared to C18 and PFP phases due to the pi-pi interactions with aromatic analytes.

  • Biphenyl: Biphenyl columns offer enhanced retention for dipolar, unsaturated, and aromatic compounds.

Experimental Protocols

The following is a detailed methodology for the validated HILIC-based LC-MS/MS method for the analysis of N-Nitroso Desloratadine.

Chromatographic Conditions
  • Column: HILIC Column (Specific brand and dimensions as per the validated method).

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.01% formic acid, was employed.[2]

  • Flow Rate: 0.150 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: Not specified in the provided abstract.

  • Total Run Time: Within 8 minutes to minimize analysis time.[2]

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Ion Spray Voltage: 5500 V.[2]

  • Curtain Gas: 20 psi.[2]

  • Collision Gas: 7 psi.[2]

  • Temperature: 300°C.[2]

  • Gas 1 (GS1) and Gas 2 (GS2): 10 psi each.[2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Nitroso Desloratadine: m/z 340.1 → 310.1.[1]

    • This compound (Internal Standard): m/z 344.3 → 314.1.[1]

Method Validation Summary

The HILIC-based method was validated for specificity, linearity, precision, accuracy, system suitability, limit of quantification (LOQ), limit of detection (LOD), and robustness in accordance with regulatory guidelines.[2]

  • Specificity: The method demonstrated good separation of the N-Nitroso-Desloratadine from the Desloratadine API.[2]

  • Linearity: A linear response was observed in the concentration range of 1-50 ng/mL with a correlation coefficient (r²) greater than 0.999.[1]

  • Sensitivity: The LOQ and LOD were established at 1.0 ng/mL and 0.5 ng/mL, respectively.[1]

  • Precision and Accuracy: Intra-day precision and accuracy were within acceptable limits (80-120%).[2]

  • Robustness: The method was found to be robust with intentional small variations in flow rate (±10%) and column temperature (±10%).[2]

Visualizing the Analytical Workflow

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of this compound.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Drug Substance or Finished Dosage Form Dilution Dilution with Acetonitrile Sample->Dilution Standard This compound Internal Standard Standard->Dilution Injection LC Injection Dilution->Injection Column HILIC Column Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (Positive Mode) Elution->Ionization MRM Multiple Reaction Monitoring (MRM) Ionization->MRM Detection Quantification MRM->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (1-50 ng/mL) Integration->Calibration Report Concentration Report Calibration->Report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Confirming the Identity of N-Nitroso Desloratadine-d4: A Comparison of Certified Reference Standards and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of nitrosamine (B1359907) impurities, such as N-Nitroso Desloratadine, are critical for ensuring the safety and quality of pharmaceutical products. This guide provides a comprehensive comparison of the use of a certified reference standard, N-Nitroso Desloratadine-d4, against alternative approaches for confirming the identity of this impurity. The use of a certified, isotopically labeled internal standard is presented as the benchmark method, supported by experimental data and detailed protocols.

The Gold Standard: Certified Reference Standards

A certified reference standard is a highly purified and well-characterized material that serves as a benchmark for analytical measurements.[1] In the context of pharmaceutical analysis, they are essential for method validation, instrument calibration, and ensuring the accuracy and traceability of results to meet stringent regulatory requirements.[2][3] this compound is a deuterated analog of N-Nitroso Desloratadine and is used as an internal standard in sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

The primary advantages of using a certified reference standard like this compound include:

  • Traceability and Regulatory Compliance: Certified standards are accompanied by a Certificate of Analysis (CoA) that provides detailed information on the material's identity, purity, and isotopic enrichment, ensuring traceability to national or international standards.[5] This documentation is crucial for regulatory submissions to bodies like the FDA and EMA.

  • Accuracy and Reliability: The high purity and well-defined concentration of a certified standard minimize analytical errors, leading to more accurate and reproducible results.[2]

  • Reduced Method Development Time: Using a well-characterized standard can significantly shorten the time required for developing and validating analytical methods.

Alternative Approaches: In-House and Non-Certified Standards

While certified reference standards are the ideal, laboratories may consider using "in-house" or non-certified standards, which are typically synthesized or purified internally.

Comparison of Standard Types

FeatureCertified Reference Standard (e.g., this compound)In-House (Non-Certified) Standard
Purity & Characterization High purity (>95%), extensively characterized with a detailed Certificate of Analysis.Purity and characterization may vary; requires extensive in-house validation.
Traceability Traceable to national or international standards.Lacks formal traceability, which can be a regulatory concern.
Regulatory Acceptance Generally required for validation and registration of analytical methods.May not be acceptable for regulatory submissions without extensive justification and characterization data.
Cost Higher initial cost.Lower initial cost but may incur significant expenses for characterization and validation.
Risk Low risk of analytical error and regulatory rejection.Higher risk of inaccurate results and regulatory scrutiny.

Quantitative Data Presentation

The following table summarizes the key analytical parameters for the quantification of N-Nitroso Desloratadine using this compound as a certified internal standard, based on a validated LC-MS/MS method.

ParameterResult
Linearity (r²) > 0.999
Limit of Quantification (LOQ) 1.0 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Intra-day Precision (RSD) < 15%
Inter-day Precision (RSD) < 15%
Accuracy (Recovery) 80-120%

Data synthesized from a validated LC-MS/MS method for the analysis of N-Nitroso Desloratadine.

Experimental Protocols

Protocol 1: Identification and Quantification by LC-MS/MS

This protocol describes a sensitive and specific method for the determination of N-Nitroso Desloratadine using this compound as an internal standard.

1. Sample Preparation:

  • Prepare a stock solution of the this compound certified reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of N-Nitroso Desloratadine and a fixed concentration of the this compound internal standard.

  • For the test sample, dissolve a known amount of the drug substance or product in the solvent and spike with the same fixed concentration of the internal standard.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Optimized for separation of the analyte from the drug substance and other impurities.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6475A Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • N-Nitroso Desloratadine: Precursor Ion (m/z) 340.1 → Product Ion (m/z) 310.1

    • This compound (IS): Precursor Ion (m/z) 344.1 → Product Ion (m/z) 314.1

3. Data Analysis:

  • Quantify N-Nitroso Desloratadine by comparing the peak area ratio of the analyte to the internal standard in the sample to the calibration curve.

Protocol 2: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of the identity of reference standards.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound certified reference standard.

  • Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters (¹H and ¹³C):

  • Spectrometer: Bruker Avance 400 MHz or equivalent

  • Solvent: DMSO-d6

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.2 s

3. Data Analysis:

  • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Compare the observed chemical shifts, multiplicities, and integrations with the expected structure of this compound and the data provided on the Certificate of Analysis.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis start Start prep_cal Prepare Calibration Standards (Analyte + IS) start->prep_cal prep_sample Prepare Test Sample (Sample + IS) start->prep_sample lc_separation LC Separation prep_cal->lc_separation prep_sample->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration & Area Ratio Calculation ms_detection->peak_integration calibration_curve Calibration Curve Generation ms_detection->calibration_curve quantification Quantification of Analyte peak_integration->quantification calibration_curve->quantification

Caption: LC-MS/MS workflow for the quantification of N-Nitroso Desloratadine.

identity_confirmation cluster_standard Reference Standard cluster_methods Analytical Methods cluster_data Confirmatory Data cluster_identity Identity Confirmation certified_std Certified N-Nitroso Desloratadine-d4 lcms LC-MS/MS certified_std->lcms nmr NMR Spectroscopy certified_std->nmr ms_data Correct Mass & Fragmentation Pattern lcms->ms_data nmr_data Correct Chemical Shifts & Structure nmr->nmr_data identity_confirmed Identity Confirmed ms_data->identity_confirmed nmr_data->identity_confirmed

References

Safety Operating Guide

Proper Disposal of N-Nitroso Desloratadine-d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for the handling and disposal of N-Nitroso Desloratadine-d4, this document outlines the necessary procedures to ensure the safety of laboratory personnel and environmental protection.

This compound, a deuterated isotopologue of the N-nitroso derivative of Desloratadine, requires careful handling and disposal due to its potential health and environmental hazards. As a member of the N-nitrosamine class, it should be treated as a potential carcinogen.[1] This guide provides a procedural, step-by-step approach for its proper disposal.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.

Personal Protective Equipment (PPE)SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.To prevent skin contact, which can cause irritation and potential allergic reactions.[1]
Eye Protection Tightly fitting safety goggles with side-shields.To protect against splashes and dust, preventing serious eye damage.[1]
Protective Clothing A lab coat or other suitable protective clothing.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To avoid inhalation of dust from the material.[2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Segregation and Storage of Waste:

    • Place any unused or expired this compound, as well as any grossly contaminated materials (e.g., paper towels from a spill), into a dedicated, clearly labeled, and sealed waste container.

    • The container should be stored in a designated, secure area away from incompatible materials.

  • Arranging for Disposal:

    • Contact a licensed hazardous material disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for N-Nitroso Desloratadine. Although an SDS for the d4 isotopologue may not be readily available, the SDS for N-Nitroso Desloratadine should be used as a proxy, as the hazards are expected to be the same.

  • Incineration:

    • The recommended method of destruction is incineration in a facility equipped with an afterburner and a scrubber to handle potentially hazardous combustion byproducts.[2]

  • Environmental Protection:

    • Under no circumstances should this compound be discharged into drains, sewers, or the environment.[2][3] This substance is very toxic to aquatic life with long-lasting effects.[1]

Spill Management Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Secure the Area:

    • Restrict access to the spill area to essential personnel involved in the cleanup.

    • Ensure adequate ventilation.[2]

  • Don Appropriate PPE:

    • Wear the PPE detailed in the table above.

  • Contain and Clean the Spill:

    • For solid material, carefully sweep or vacuum the spilled substance.[2] Avoid generating dust.[2]

    • Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate the Area:

    • Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • All cleaning materials should be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: N-Nitroso Desloratadine-d4 Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste spill Spill Residue assess_waste->spill Spill unused_product Unused/Expired Product assess_waste->unused_product Unused Product contain_spill 3a. Contain and Clean Spill (Avoid Dust Generation) spill->contain_spill package_waste 3b. Place in Sealed, Labeled Hazardous Waste Container unused_product->package_waste contain_spill->package_waste store_waste 4. Store in Designated Secure Area package_waste->store_waste contact_disposal 5. Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal end End: Proper Disposal (Incineration) contact_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling N-Nitroso Desloratadine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical guidance for the safe handling and disposal of N-Nitroso Desloratadine-d4. Given its classification as a potential carcinogen and its hazardous properties, strict adherence to the following protocols is imperative to ensure personnel safety and environmental protection.

Hazard Summary

N-Nitroso Desloratadine, the non-deuterated form of this compound, is classified with significant health and environmental hazards.[1] Due to the structural similarity, this compound should be handled with the same level of caution.

Hazard ClassificationGHS CategoryHazard Statement
Carcinogenicity1BH350: May cause cancer[1]
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child[1]
Acute Oral Toxicity4H302: Harmful if swallowed[1]
Serious Eye Damage1H318: Causes serious eye damage[1]
Skin Irritation2H315: Causes skin irritation[1]
Skin Sensitization1H317: May cause an allergic skin reaction[1]
Acute Aquatic Toxicity1H400: Very toxic to aquatic life[1]
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects[1]

Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure risk.[2][3]

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound must occur in a designated area, clearly marked with warning signs for carcinogenic materials.[4]

  • Ventilation: A properly functioning chemical fume hood is mandatory for all procedures that may generate dust or aerosols.[3][5] Weighing of the solid compound should be done within a ventilated containment or by using a tare method within the hood.[3]

  • Work Surface: Line the work surface within the fume hood with absorbent, plastic-backed paper to contain any spills and simplify cleanup.[6]

2. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemically resistant nitrile gloves.[5] Discard the outer pair immediately after handling the compound and the inner pair upon completion of the task.

  • Eye Protection: Chemical safety goggles are required to protect against splashes.[3]

  • Lab Coat: A fully fastened lab coat or a disposable jumpsuit must be worn to protect street clothing.[6] This protective clothing should not be worn outside the laboratory.[6]

  • Respiratory Protection: If there is a risk of airborne particulates and work cannot be conducted in a fume hood, an N95 or higher-level respirator is required.[5]

3. Handling and Experimental Procedures:

  • Quantities: Use the minimum amount of the substance necessary for the experiment.[6]

  • Aerosol Prevention: Take care to avoid the generation of dust or aerosols during handling, such as when opening containers or making solutions.[7]

  • Container Handling: Keep containers of this compound tightly sealed when not in use.[1]

  • Decontamination: Immediately after handling, remove gloves and wash hands and arms thoroughly with soap and water.[3]

4. Spill Response:

  • Evacuation: In the event of a spill, evacuate and isolate the area immediately.[2]

  • Decontamination: Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including a respirator.[2]

  • Cleanup Procedure: For solid spills, do not dry sweep.[4] Moisten the spilled material with a suitable solvent or use a HEPA-filtered vacuum for cleanup.[8] Absorb liquid spills with an inert material and place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[2]

Disposal Plan: Step-by-Step Waste Management

N-Nitroso compounds are considered hazardous waste and require specific disposal procedures in accordance with institutional, local, state, and federal regulations.[2]

1. Waste Collection:

  • Segregation: All waste contaminated with this compound, including unused compound, contaminated solutions, disposable labware (e.g., pipette tips, gloves, absorbent paper), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2][7]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound Waste," and the associated hazards (e.g., "Toxic," "Carcinogen").[2]

2. Chemical Decontamination (Optional, based on institutional policy):

  • While direct disposal is the most common route, chemical degradation can be employed for N-nitroso compounds. One established method involves treatment with aluminum-nickel alloy powder in a basic solution, which has been shown to achieve significant destruction of nitrosamides.[9] This should only be performed by trained personnel following a validated institutional protocol.

3. Final Disposal:

  • Sealing: Once the waste container is full, it must be securely sealed.

  • Handover: The sealed container should be transferred to the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for final disposal, typically via high-temperature incineration.[2]

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the safe handling of this compound.

Safe_Handling_Workflow prep Preparation - Designate Area - Verify Fume Hood - Line Work Surface ppe Don PPE - Double Gloves - Goggles - Lab Coat prep->ppe handling Compound Handling - Weighing in Hood - Prepare Solutions - Perform Experiment ppe->handling decon Post-Handling Decontamination - Remove PPE - Wash Hands & Arms handling->decon waste Waste Collection - Segregate Contaminated Items - Label Hazardous Waste Container handling->waste spill Spill Response - Evacuate & Isolate - Trained Personnel Cleanup handling->spill If Spill Occurs disposal Final Disposal - Seal Container - Contact EHS for Pickup decon->disposal spill->waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.